Rebeprazole sulfone N-oxide
Description
BenchChem offers high-quality Rebeprazole sulfone N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rebeprazole sulfone N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-13-16(21(22)9-8-17(13)26-11-5-10-25-2)12-27(23,24)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBHTBNDQGWAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582522 | |
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924663-37-6 | |
| Record name | Rabeprazole sulfone N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABEPRAZOLE SULFONE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YB1T296OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of Rabeprazole Sulfone N-oxide
This guide provides a comprehensive, technically detailed walkthrough for the structural elucidation of Rabeprazole Sulfone N-oxide, a significant impurity and over-oxidized by-product in the synthesis of the proton pump inhibitor, Rabeprazole.[1] This document is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering field-proven insights into the multi-faceted analytical approach required for unambiguous molecular characterization.
Preamble: The Genesis and Significance of an Impurity
In the landscape of pharmaceutical manufacturing, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or higher.[2] Rabeprazole, chemically known as 2-[([4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl)sulfinyl]-1H-benzimidazole, is susceptible to oxidation during its synthesis and storage. The primary metabolic and degradation pathways involve the sulfur atom of the sulfinyl group and the pyridine nitrogen.
Rabeprazole Sulfone N-oxide emerges as a product of excessive oxidation, where both the sulfinyl group of the parent molecule is oxidized to a sulfone, and the pyridine nitrogen is converted to an N-oxide.[1] Its presence in the active pharmaceutical ingredient (API) necessitates a robust analytical strategy for its identification, quantification, and control. This guide delineates such a strategy, grounded in the principles of spectroscopic and chromatographic analysis.
The Strategic Approach to Structure Elucidation
The definitive identification of an unknown compound like Rabeprazole Sulfone N-oxide is not a linear process but rather a convergent analytical workflow. Each technique provides a piece of the structural puzzle, and the final structure is confirmed when all data points are in consensus. Our approach is a self-validating system, where the hypothesis generated from one technique is rigorously tested and confirmed by another.
Synthesis and Isolation: Obtaining the Analyte
To perform a comprehensive structural analysis, it is often necessary to synthesize and isolate the impurity in a pure form, which can then serve as a reference standard.
Synthesis Protocol
Rabeprazole Sulfone N-oxide can be synthesized by the over-oxidation of Rabeprazole.[1] The rationale behind this approach is to intentionally push the reaction beyond the formation of Rabeprazole, leveraging a potent oxidizing agent.
Step-by-Step Protocol:
-
Dissolution: Dissolve Rabeprazole (1a) in a suitable solvent mixture, such as chloroform (CHCl₃).
-
Oxidation: Cool the solution to 5-10°C in an ice bath. Add an excess of meta-chloroperoxybenzoic acid (m-CPBA), typically around 2.2 equivalents, portion-wise while maintaining the temperature. The use of excess m-CPBA is critical to drive the oxidation of both the sulfinyl group to a sulfone and the pyridine nitrogen to an N-oxide.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by washing the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. Subsequently, wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield pure Rabeprazole Sulfone N-oxide (6).[1]
Spectroscopic and Chromatographic Characterization
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) is the first-line technique to determine the molecular weight of the isolated impurity. High-resolution mass spectrometry (HRMS) further provides the elemental composition, a critical piece of data for confirming the molecular formula.
Expected Data & Interpretation:
-
Mass Spectrometry Data: In electrospray ionization (ESI) positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 391.9.[1] The sodium adduct [M+Na]⁺ is also commonly observed and would appear at m/z 414.3.[1]
Infrared (IR) Spectroscopy: Unmasking Functional Groups
IR spectroscopy provides valuable information about the functional groups present in the molecule. The key is to look for the appearance of new bands corresponding to the newly formed sulfone and N-oxide groups, and to compare the spectrum with that of Rabeprazole.
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| O=S=O stretch | ~1324 cm⁻¹ | Strong, characteristic absorption for the sulfone group.[1] |
| C=N stretch (Pyridine) | ~1301 cm⁻¹ | Confirms the presence of the pyridine ring.[1] |
| C-O stretch | ~1094 cm⁻¹ | Characteristic of the aryl-alkyl ether linkage in the side chain.[1] |
| N-O stretch | ~1250-1300 cm⁻¹ | A moderate to strong band indicative of the N-oxide functionality. |
| N-H stretch | ~3400 cm⁻¹ | A broad band indicating the N-H bond of the benzimidazole ring. |
The presence of a strong band around 1324 cm⁻¹ is a definitive indicator of the successful oxidation of the sulfinyl group to a sulfone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between different parts of the molecule.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified Rabeprazole Sulfone N-oxide in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra. Additionally, a DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D Spectra Acquisition: Perform a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting the different fragments of the molecule.
-
Data Interpretation Strategy:
The key to elucidating the structure lies in comparing the NMR spectra of Rabeprazole Sulfone N-oxide with that of its precursor, Rabeprazole, and the related impurity, Rabeprazole Sulfone. The literature indicates that the ¹H NMR spectrum of Rabeprazole Sulfone N-oxide is very similar to that of Rabeprazole Sulfone.[5]
¹H NMR Analysis (Predicted):
The primary difference is expected in the chemical shifts of the protons on the pyridine ring. The N-oxide group is electron-withdrawing, which will deshield the adjacent protons, causing them to shift downfield (to a higher ppm value).
| Proton Assignment | Rabeprazole Sulfone (Reported Data, ppm)[5] | Rabeprazole Sulfone N-oxide (Predicted, ppm) | Rationale for Predicted Shift |
| Pyridine-H (position 5) | ~8.0 (d) | ~8.2-8.3 (d) | Deshielding by adjacent N-oxide |
| Pyridine-H (position 6) | ~6.90 (d) | ~7.0-7.1 (d) | Less pronounced effect |
| Methylene (SO₂-CH₂) | ~4.8-5.0 (s) | ~4.8-5.0 (s) | Minimal change expected |
| Benzimidazole-H | ~7.36-7.71 (m) | ~7.36-7.71 (m) | No significant change expected |
| O-CH₂ (propoxy) | ~4.10 (t) | ~4.10 (t) | No significant change expected |
| O-CH₂-CH₂ | ~1.97 (quintet) | ~1.97 (quintet) | No significant change expected |
| CH₂-OCH₃ | ~3.48 (t) | ~3.48 (t) | No significant change expected |
| OCH₃ | ~3.25 (s) | ~3.25 (s) | No significant change expected |
| Pyridine-CH₃ | ~2.18 (s) | ~2.18 (s) | No significant change expected |
¹³C NMR Analysis (Predicted):
Similar to the ¹H NMR, the most significant changes in the ¹³C NMR spectrum will be observed for the carbons of the pyridine ring. The carbons directly bonded to the N-oxide (C2 and C6) and the carbon para to it (C4) will be significantly deshielded.
2D NMR Cross-Validating System:
-
COSY: Would confirm the coupling between the propoxy chain protons and the aromatic protons on the pyridine and benzimidazole rings.
-
HSQC: Would definitively assign each proton to its directly attached carbon.
-
HMBC: This is the ultimate tool for confirming the overall structure. Key expected correlations would be:
-
From the SO₂-CH₂ protons to the C2 of the benzimidazole ring and to C2 of the pyridine ring.
-
From the pyridine-CH₃ protons to C2, C3, and C4 of the pyridine ring.
-
From the O-CH₂ protons of the propoxy chain to C4 of the pyridine ring.
-
These correlations would unambiguously establish the connectivity between the benzimidazole, sulfonyl, methylene bridge, and the N-oxidized pyridine moieties.
Conclusion: A Triangulated Structural Confirmation
The structure of Rabeprazole Sulfone N-oxide is definitively elucidated through a systematic and multi-pronged analytical approach. The convergence of data from mass spectrometry (confirming molecular weight and formula), IR spectroscopy (identifying key functional groups, particularly the sulfone), and a full suite of 1D and 2D NMR experiments (mapping the complete chemical structure and connectivity) provides an unassailable confirmation. This rigorous, self-validating methodology ensures the highest level of scientific integrity and is essential for meeting the stringent quality standards of the pharmaceutical industry.
References
-
Reddy, G. M., Bhaskar, B. V., Khagga, M., & Reddy, P. P. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278–290. Available from: [Link]
-
Venkatesh, M., & Sankar, K. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Available from: [Link]
-
Allmpus Laboratories. (n.d.). Rabeprazole EP Impurity I and Rabeprazole Sulfone N-Oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem Compound Database. Retrieved from [Link]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. Available from: [Link]
Sources
An In-Depth Technical Guide to the Synthesis of Rabeprazole Sulfone N-oxide from Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Rabeprazole and its Metabolites
Rabeprazole, a proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its therapeutic action lies in the irreversible inhibition of the gastric H+/K+-ATPase (proton pump), effectively reducing gastric acid secretion. The metabolic fate and potential degradation pathways of Rabeprazole are of significant interest in drug development and quality control. Among its various related compounds, Rabeprazole sulfone N-oxide stands out as a key impurity formed during the synthesis of the active pharmaceutical ingredient (API) due to over-oxidation.[1] As a Senior Application Scientist, this guide provides a comprehensive, technically sound, and field-proven methodology for the deliberate synthesis of Rabeprazole sulfone N-oxide from Rabeprazole. This process is crucial for obtaining a certified reference standard, which is indispensable for the development and validation of analytical methods to monitor impurities in Rabeprazole drug products, thereby ensuring their quality and safety.
Chemical Transformation: The Oxidation of Rabeprazole
The conversion of Rabeprazole to its sulfone N-oxide derivative involves a dual oxidation process. The sulfoxide moiety of Rabeprazole is oxidized to a sulfone, and concurrently, the pyridine nitrogen is oxidized to an N-oxide. This transformation is typically achieved using a potent oxidizing agent, with meta-chloroperoxybenzoic acid (m-CPBA) being the reagent of choice due to its efficacy and selectivity in a variety of oxidation reactions.[2]
The reaction proceeds via a stepwise mechanism. The nucleophilic sulfur of the sulfoxide group in Rabeprazole attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the sulfone. Subsequently, the lone pair of electrons on the pyridine nitrogen atom attacks another molecule of m-CPBA, resulting in the formation of the N-oxide. The use of an excess of m-CPBA ensures the reaction proceeds to completion, yielding the desired di-oxidized product.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and rationales for each experimental choice.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rabeprazole | >99% Purity | Commercially Available | Starting material |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Commercially Available | Oxidizing agent |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent |
| Sodium Bicarbonate (NaHCO3) | Reagent Grade | Commercially Available | For aqueous workup |
| Sodium Sulfate (Na2SO4) | Anhydrous | Commercially Available | Drying agent |
| Diethyl Ether | Anhydrous | Commercially Available | For precipitation/crystallization |
Equipment
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Rabeprazole (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature. The volume of DCM should be sufficient to fully dissolve the starting material (approximately 10-15 mL per gram of Rabeprazole).
-
Controlling the Oxidation: Cool the solution to 0-5 °C using an ice bath. This controlled temperature is crucial to manage the exothermic nature of the oxidation and to minimize the formation of potential side products.
-
Addition of the Oxidant: In a separate flask, dissolve m-CPBA (2.2 equivalents) in a minimal amount of DCM. Add this solution dropwise to the cooled Rabeprazole solution over a period of 30-45 minutes using a dropping funnel. The slow addition helps to maintain the reaction temperature and ensures a controlled oxidation process.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). This step neutralizes the excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2 x 30 mL), followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Isolation of Pure Product:
-
Dissolve the crude residue in a minimal amount of DCM.
-
Slowly add diethyl ether with stirring until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield Rabeprazole sulfone N-oxide as a white to off-white solid.
-
Visualizing the Process
Chemical Reaction Pathway
Caption: Stepwise oxidation of Rabeprazole to its sulfone and then to the final N-oxide.
Experimental Workflow
Sources
Formation of Rebeprazole sulfone N-oxide as a Rabeprazole impurity
An In-Depth Technical Guide to the Formation and Control of Rabeprazole Sulfone N-oxide
Introduction
Rabeprazole, a member of the proton pump inhibitor (PPI) class of drugs, is a cornerstone in the management of acid-related gastrointestinal disorders.[1] It functions by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells, thereby suppressing acid secretion.[1][2] The manufacturing and stability of any active pharmaceutical ingredient (API) are critically dependent on understanding and controlling its impurity profile. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or greater, underscoring the profound impact of impurities on the quality and safety of drug products.[3][4]
Among the known process-related impurities and degradation products of Rabeprazole, Rabeprazole sulfone N-oxide stands out as a significant "overoxidized" by-product.[3] This impurity is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP) as Rabeprazole sodium impurity I and by the United States Pharmacopeia (USP).[5][6] Its formation is a direct consequence of both the synthetic route and the inherent susceptibility of the Rabeprazole molecule to oxidative stress. This guide provides a comprehensive technical overview of the physicochemical properties, formation mechanisms, analytical detection, and control strategies for Rabeprazole sulfone N-oxide, tailored for researchers, scientists, and professionals in drug development.
Chapter 1: Physicochemical Properties and Identification
Accurate identification of an impurity is the first step in its control. Rabeprazole sulfone N-oxide is a derivative of Rabeprazole featuring oxidation at two distinct sites: the sulfinyl bridge is oxidized to a sulfone, and the pyridine nitrogen is oxidized to an N-oxide.
Table 1: Physicochemical Identifiers for Rabeprazole Sulfone N-oxide
| Property | Identifier | Reference(s) |
| IUPAC Name | 2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | [5] |
| CAS Number | 924663-37-6 | [5][6][7] |
| Molecular Formula | C₁₈H₂₁N₃O₅S | [5][8] |
| Molecular Weight | 391.44 g/mol | [6][8] |
| Synonyms | Rabeprazole sodium impurity I [EP], Rabeprazole sulfone N-oxide [USP] | [5] |
The structural differences between the parent drug and its impurity are visualized below.
Caption: Oxidative formation pathways of Rabeprazole Sulfone N-oxide.
Chapter 3: Analytical Methodologies for Detection and Quantification
A robust, stability-indicating analytical method is paramount for monitoring and controlling impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of Rabeprazole and its related substances. [9][10]
Stability-Indicating RP-HPLC Method
The core principle of a stability-indicating method is its ability to unequivocally separate the API from all potential impurities and degradation products. This ensures that the measurement of the API is not inflated by co-eluting species.
Table 2: Example RP-HPLC Parameters for Rabeprazole Impurity Profiling
| Parameter | Condition | Reference(s) |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm), 5 µm | [9][11] |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer with 0.1% triethylamine (pH adjusted to 6.4), mixed with acetonitrile (90:10 v/v). | [9][11] |
| Mobile Phase B | Acetonitrile and water (90:10 v/v). | [9][11] |
| Flow Rate | 1.0 mL/min | [9][11] |
| Detection | UV at 280 nm | [9][11] |
| Column Temp. | Ambient or controlled (e.g., 25°C) | [11] |
| Elution Mode | Gradient | [9][11] |
Protocol: Forced Degradation Study (Oxidative Stress)
This protocol is a self-validating system; by intentionally generating the degradation products, we confirm the method's capability to separate them from the parent drug.
-
Sample Preparation: Accurately weigh tablet powder equivalent to 25 mg of Rabeprazole sodium and transfer to a 50 mL volumetric flask.
-
Stress Application: Add 10 mL of a suitable diluent (e.g., mobile phase A/B mixture) to dissolve the powder. Add 3 mL of 1% hydrogen peroxide. [9]3. Incubation: Allow the flask to stand at laboratory temperature for 30 minutes. The drug is highly susceptible to oxidative stress, and this duration is often sufficient to generate detectable levels of impurities. [9]4. Quenching & Dilution: After the incubation period, dilute the solution to the 50 mL mark with the diluent and mix thoroughly.
-
Analysis: Immediately inject the sample into the validated HPLC system. Analyze using a photodiode array (PDA) detector to assess peak purity and confirm separation from the main Rabeprazole peak.
Caption: Workflow for stability-indicating analysis via forced degradation.
Chapter 4: Control Strategies in Drug Manufacturing
Controlling the level of Rabeprazole sulfone N-oxide requires a multi-faceted approach encompassing process chemistry, analytical oversight, and adherence to regulatory standards.
-
Process Optimization: The most effective control strategy is to prevent the impurity's formation. During the oxidation of Rabeprazole sulfide, strict control over the molar ratio of the oxidizing agent (e.g., m-CPBA) is critical. [12]Maintaining a low reaction temperature and minimizing the reaction time can significantly reduce the extent of over-oxidation.
-
In-Process Controls (IPCs): Implementing IPCs using the validated HPLC method at various stages of the manufacturing process allows for real-time monitoring of impurity formation. If levels of Rabeprazole sulfone or sulfone N-oxide begin to rise, the process can be adjusted or halted.
-
Purification: The final API purification steps must be designed to effectively remove any sulfone N-oxide that may have formed. Recrystallization from appropriate solvent systems can be an effective method. [12]* Adherence to Pharmacopeial Limits: Both the USP and EP have established acceptance criteria for known impurities in Rabeprazole sodium. [13]The manufacturing process must consistently produce an API that complies with these limits, which are typically set based on safety and toxicological data.
Conclusion
Rabeprazole sulfone N-oxide is a critical impurity in the manufacturing of Rabeprazole, arising from the over-oxidation of the drug substance during synthesis or degradation. Its formation is mechanistically linked to the inherent chemical reactivity of the sulfoxide and pyridine moieties within the Rabeprazole structure. A thorough understanding of these formation pathways, coupled with the implementation of robust, stability-indicating analytical methods like RP-HPLC, is essential for its effective control. By integrating optimized process chemistry with rigorous analytical monitoring, pharmaceutical manufacturers can ensure that Rabeprazole API and its corresponding drug products meet the stringent quality and safety standards required by regulatory authorities worldwide.
References
-
PubChem. Rabeprazole sulfone N-oxide. National Center for Biotechnology Information.
-
Reddy, G. M., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 50(7), 591-598.
-
Srinivasu, P., et al. (2014). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 4(92), 50577-50586.
-
Bagade, S., & Shah, S. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Semantic Scholar.
-
Global Substance Registration System (GSRS). RABEPRAZOLE SULFONE N-OXIDE. U.S. Food and Drug Administration.
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290.
-
ResearchGate. Forced Degradation of Rabeprazole Sodium.
-
ResearchGate. Structure of rabeprazole and its related substances.
-
BenchChem. Improving resolution between rabeprazole and its degradation products.
-
ResearchGate. Identification and synthesis of potential impurities of rabeprazole sodium.
-
BOC Sciences. Rabeprazole Impurities.
-
Allmpus. Rabeprazole EP Impurity I and Rabeprazole Sulfone N-Oxide.
-
Santa Cruz Biotechnology. Rabeprazole Sulfone N-Oxide.
-
Scribd. Rabeprazole USP Monograph.
-
ResearchGate. Degradation products (DP) of rabeprazole sodium from acid, base, oxidation, dry heat and photo degradation.
-
Kumar, S. R., et al. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Creative Research Thoughts, 9(11).
-
Pharmaffiliates. Rabeprazole-impurities.
-
ResearchGate. Scheme 4. Synthetic scheme of rabeprazole N-oxide (7).
-
Lee, H. S., et al. (2004). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Journal of Chromatography B, 804(2), 321-327.
-
Tótoli, E. G., & Salgado, H. R. N. (2008). Structural elucidation of rabeprazole sodium photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 125-131.
-
Cusimano, J., et al. (2018). Rabeprazole. Wikimedia Commons.
-
Google Patents. (2014). CN103483320B - Synthetic method of Rabeprazole Sulfone.
-
Wikipedia. Rabeprazole.
-
Journal of Chemical and Pharmaceutical Research. (2012). 4(1):130-139.
-
Google Patents. (2015). CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC).
-
Aligns Pharma. Rabeprazole Impurities.
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate.
-
Google Patents. (2021). CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
-
SynZeal. Rabeprazole Impurities.
-
LGC Standards. Rabeprazole Sulfone N-Oxide.
Sources
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. allmpus.com [allmpus.com]
- 7. scbt.com [scbt.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
An In-Depth Technical Guide to the In Vitro Metabolism of Rabeprazole Sulfone and N-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the in vitro metabolism of key rabeprazole metabolites, rabeprazole sulfone and the related N-oxide species. As a Senior Application Scientist, the following sections synthesize established metabolic pathways with actionable, field-proven laboratory protocols. We will explore the enzymatic processes governing the transformation of these compounds, detail robust methodologies for their study, and provide insights into the interpretation of the resulting data.
Introduction: The Metabolic Landscape of Rabeprazole
Rabeprazole, a proton pump inhibitor (PPI) of the substituted benzimidazole class, is instrumental in treating acid-related gastrointestinal disorders[1]. Its therapeutic action relies on the inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells. The clinical pharmacokinetics and efficacy of rabeprazole are intrinsically linked to its extensive hepatic biotransformation[2].
Unlike other PPIs such as omeprazole and lansoprazole, which are heavily reliant on the polymorphic cytochrome P450 (CYP) 2C19 enzyme, rabeprazole's metabolism is unique. It follows two primary routes:
-
A major non-enzymatic pathway: Rabeprazole undergoes a rapid, non-enzymatic reduction to form rabeprazole thioether[3][4]. This pathway's prominence contributes to rabeprazole's more consistent pharmacokinetic profile across individuals with different CYP2C19 genotypes[3][5].
-
A minor enzymatic pathway: A smaller fraction of rabeprazole is metabolized by hepatic CYP enzymes, principally CYP2C19 and CYP3A4[6][7][8]. These enzymatic reactions give rise to several metabolites, including desmethyl rabeprazole (via CYP2C19) and the focus of this guide, rabeprazole sulfone (via CYP3A4)[9][10]. Rabeprazole sulfone can be further metabolized to rabeprazole sulfone N-oxide[11][12].
Understanding the formation and subsequent fate of rabeprazole sulfone and its N-oxide derivative is critical for a complete metabolic profile and for identifying potential drug-drug interactions. In vitro systems provide a controlled environment to dissect these specific pathways.
Enzymology of Rabeprazole Sulfone and N-oxide Formation
The enzymatic conversion of rabeprazole is a critical aspect of its clearance. While the non-enzymatic route dominates, the CYP450-mediated pathway is responsible for the formation of key oxidative metabolites.
Formation of Rabeprazole Sulfone
The oxidation of the parent rabeprazole molecule to rabeprazole sulfone is catalyzed by the cytochrome P450 isoform CYP3A4 [9][10]. This is a typical Phase I metabolic reaction. In vitro studies using human liver microsomes (HLMs), which are rich in CYP enzymes, have been instrumental in identifying CYP3A4 as the primary catalyst for this transformation[9][13]. While rabeprazole sulfone is a recognized metabolite, in vivo data suggest its formation is a minor event, with low levels detected in plasma[9]. This discrepancy highlights the importance of considering the dominant non-enzymatic pathway which likely outcompetes sulfoxidation in a physiological setting[9].
Formation of Rabeprazole Sulfone N-oxide
Further oxidation of rabeprazole sulfone can lead to the formation of rabeprazole sulfone N-oxide[11]. While the specific enzymes responsible for this secondary oxidation are less characterized in publicly available literature, it is plausible that CYP3A4 or other hepatic monooxygenases are involved. Rabeprazole sulfone N-oxide is often studied as a potential impurity in rabeprazole drug preparations[10][14].
The metabolic cascade is illustrated in the diagram below.
Caption: Primary metabolic pathways of rabeprazole.
In Vitro Experimental Systems
To investigate the metabolism of rabeprazole sulfone N-oxide, selecting the appropriate in vitro system is paramount. The choice depends on the specific scientific question being addressed.
| In Vitro System | Key Features & Advantages | Disadvantages | Recommended For |
| Human Liver Microsomes (HLMs) | Rich source of Phase I (CYP, FMO) and some Phase II (UGT) enzymes. Cost-effective, high-throughput, and readily available.[13] | Lacks cytosolic enzymes and intact cellular structures, including transporters. Not representative of whole-cell metabolism.[13] | High-throughput screening, metabolic stability, CYP inhibition/induction, and metabolite profiling for Phase I/II pathways.[13][15] |
| Recombinant Human CYP Enzymes | Allows for the study of a single, specific CYP isoform (e.g., CYP3A4). Unambiguously identifies the contribution of a specific enzyme to a metabolic pathway. | Lacks the competitive interplay of other enzymes present in a complete system like HLMs. | Reaction phenotyping to confirm the role of a specific enzyme in a metabolite's formation. |
| Primary Human Hepatocytes | The "gold standard" for in vitro metabolism.[13] Contains a full complement of metabolic enzymes and transporters, providing high physiological relevance. | Limited availability, significant donor-to-donor variability, and a limited lifespan in culture.[13] | Comprehensive DMPK studies, including transporter assays and long-term hepatotoxicity assessments.[13] |
For the specific purpose of studying rabeprazole sulfone and N-oxide formation, Human Liver Microsomes (HLMs) represent the most logical and efficient starting point, as these transformations are primarily mediated by microsomal enzymes like CYPs.
Protocol: In Vitro Metabolism of Rabeprazole in Human Liver Microsomes
This protocol provides a self-validating system to determine the metabolic stability of rabeprazole and characterize the formation of its sulfone metabolite.
Objective
To measure the rate of rabeprazole depletion and the formation of rabeprazole sulfone in a pooled human liver microsomal incubation.
Materials
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
Rabeprazole
-
Rabeprazole Sulfone (as an analytical standard)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., omeprazole)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Experimental Workflow
Caption: Experimental workflow for in vitro metabolism assay.
Step-by-Step Procedure
-
Preparation of Master Mix: On ice, prepare a master mix containing potassium phosphate buffer and the HLM suspension. The final microsomal protein concentration should typically be between 0.2 to 1.0 mg/mL. The rationale for this range is to ensure a linear rate of metabolism over the incubation period.
-
Pre-incubation: Aliquot the master mix into microcentrifuge tubes. Add rabeprazole to achieve the desired final concentration (e.g., 1 µM). A low concentration, below the expected Km, is chosen to ensure the reaction velocity is proportional to the substrate concentration, which is essential for calculating intrinsic clearance. Pre-incubate the mixture for 5 minutes at 37°C to allow the system to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The inclusion of a regenerating system is crucial to maintain a saturating concentration of the essential cofactor (NADPH) for CYP enzyme activity throughout the incubation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in individual tubes by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., omeprazole[16][17]). The "Time 0" sample is quenched immediately after adding NADPH. The cold solvent serves two purposes: it instantly stops all enzymatic activity and precipitates the microsomal proteins.
-
Negative Controls:
-
No NADPH: Prepare a control incubation that includes all components except the NADPH regenerating system. This control validates that the observed metabolism is NADPH-dependent, and thus likely CYP-mediated.
-
No HLM: Prepare a control incubation without microsomes to check for non-enzymatic degradation of rabeprazole under the assay conditions.
-
-
Sample Processing: Vortex the terminated samples vigorously for 1 minute, followed by centrifugation at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodology: LC-MS/MS
LC-MS/MS is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and specificity[16][18].
Chromatographic Separation
-
Column: A C18 reverse-phase column (e.g., Shiseido UG120[17] or equivalent) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate rabeprazole from its metabolites and the internal standard[17][18].
Mass Spectrometric Detection
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for rabeprazole and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Rabeprazole | 360.1 / 360.3 | 242.1 / 242.21 | [16][17][18] |
| Rabeprazole Sulfone | 376.2 | 240.1 | [18] |
| Omeprazole (IS) | 346.09 | 198.09 | [16][17] |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. It is essential to optimize these transitions on the specific mass spectrometer being used.
Data Analysis and Interpretation
-
Metabolic Stability:
-
Calculate the peak area ratio of rabeprazole to the internal standard at each time point.
-
Plot the natural logarithm (ln) of the percentage of rabeprazole remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
-
Intrinsic Clearance (Clint):
-
The in vitro intrinsic clearance can be calculated using the half-life and the assay conditions: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)
-
-
Metabolite Formation:
-
For rabeprazole sulfone, a standard curve should be generated using the analytical standard to enable absolute quantification.
-
Plot the concentration of rabeprazole sulfone formed over time. This provides a kinetic profile of its formation, which should correspond to the depletion of the parent drug.
-
Conclusion
This guide has detailed the critical pathways of rabeprazole sulfone and N-oxide metabolism and provided a robust, field-tested framework for their in vitro investigation. Rabeprazole's metabolism is characterized by a dominant non-enzymatic reduction to its thioether, with a minor, yet important, CYP3A4-mediated oxidation to rabeprazole sulfone[9][19]. By employing carefully controlled in vitro systems like human liver microsomes and precise LC-MS/MS analytics, researchers can accurately determine key pharmacokinetic parameters such as metabolic stability and intrinsic clearance. These data are foundational for building a comprehensive understanding of a drug's disposition and are indispensable for modern drug development programs.
References
-
Rabeprazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Adachi, K. (2004). Review article: Relationship between the metabolism and efficacy of proton pump inhibitors - Focus on rabeprazole. Alimentary Pharmacology & Therapeutics, 20(s7), 41-49. Retrieved from [Link]
-
Blume, H., Donath, F., Warnke, A., & Schug, B. S. (2000). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. Clinical Pharmacokinetics, 39(3), 183-196. Retrieved from [Link]
-
Thorn, C. F., et al. (2021). Rabeprazole Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]
-
Ishizaki, T., & Horai, Y. (1999). Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 27-36. Retrieved from [Link]
-
Horn, J. R. (2004). Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole. Alimentary Pharmacology & Therapeutics, 20 Suppl 6, 11-19. Retrieved from [Link]
-
Swan, S. K. (1999). Review article: the pharmacokinetics of rabeprazole in health and disease. Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 19-25. Retrieved from [Link]
-
Li, X., et al. (2024). Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. Journal of Chromatography B, 1239, 123969. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Rabeprazole Sodium? Retrieved from [Link]
-
Chow, D. S.-L. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Drug Metabolite Profiling in Drug Discovery (pp. 109-130). Humana Press. Retrieved from [Link]
-
Chow, D. S.-L. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Drug Metabolite Profiling in Drug Discovery (pp. 109-130). Humana Press. Retrieved from [Link]
-
Lee, H., et al. (2010). Validation of LCMS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. Journal of Pharmaceutical Investigation, 40(4), 227-234. Retrieved from [Link]
-
Lee, H., et al. (2010). Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. Journal of Pharmaceutical Investigation, 40(4), 227-234. Retrieved from [Link]
-
Yadav, S., et al. (2024). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 9(7). Retrieved from [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. Retrieved from [Link]
-
Frei, A. P., et al. (2022). Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres. Nature Chemistry, 14(3), 302-310. Retrieved from [Link]
-
Gopinath, S., et al. (2015). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Chromatography B, 986-987, 134-141. Retrieved from [Link]
-
Blume, H., Donath, F., Warnke, A., & Schug, B. S. (2000). Rabeprazole: Pharmacokinetics and pharmacokinetic drug interactions. Clinical Pharmacokinetics, 39(3), 183-196. Retrieved from [Link]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. Journal of Heterocyclic Chemistry, 46(2), 279-283. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 2. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rabeprazole - Wikipedia [en.wikipedia.org]
- 7. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. dls.com [dls.com]
- 14. scbt.com [scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 18. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Rabeprazole Sulfone N-oxide: Physicochemical and Chemical Characteristics
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Preamble: Understanding the Significance of Rabeprazole Sulfone N-oxide
Rabeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, belongs to the proton pump inhibitor (PPI) class.[1][2] Its mechanism of action relies on the targeted inhibition of the H+/K+-ATPase enzyme system in gastric parietal cells. The quality, safety, and efficacy of any active pharmaceutical ingredient (API) like Rabeprazole are intrinsically linked to the control of its impurities. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present at a level of 0.10% or greater.[3]
Rabeprazole Sulfone N-oxide has been identified as a significant process-related impurity and degradation product of Rabeprazole.[4][5][6] It is recognized by major pharmacopeias, designated as Rabeprazole Impurity I in the European Pharmacopoeia (EP) and also listed as a USP impurity.[5][7] This compound is typically formed through the over-oxidation of the sulfoxide moiety of Rabeprazole and oxidation of the pyridine ring. Its presence in the final drug substance must be rigorously monitored and controlled. This guide provides a consolidated technical overview of its core physical and chemical characteristics, synthesis, and analytical profiling, based on available scientific literature.
Chemical Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is the foundation for all further development and analytical work.
Nomenclature and Structure
-
Systematic IUPAC Name: 2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole[5][8]
-
Common Synonyms: Rabeprazole Sulfone N-Oxide, Rabeprazole EP Impurity I[5][7]
-
CAS Number: 924663-37-6[5]
-
Molecular Formula: C₁₈H₂₁N₃O₅S[5]
-
Molecular Weight: 391.44 g/mol [5]
The structure combines a benzimidazole core with a substituted pyridine N-oxide ring, linked by a sulfonylmethyl bridge.
Caption: Chemical Structure of Rabeprazole Sulfone N-oxide.
Physicochemical Data Summary
The available physicochemical data are crucial for developing analytical methods and understanding the compound's behavior.
| Property | Value / Observation | Source(s) |
| Physical State | Solid, Off-White to Beige | [9] |
| Melting Point | 153-156°C | [9] |
| Solubility | Soluble in Methanol, DMSO. | [5][10] |
| Calculated LogP | 1.1 | [4] |
| pKa | Data not available in searched literature. | - |
| Quantitative Solubility | Data not available in searched literature. | - |
Insight: The solubility in organic solvents like methanol and DMSO makes these suitable for preparing stock solutions for chromatographic analysis.[5][10] The lack of aqueous solubility data or an experimental pKa value highlights a gap in the full characterization of this impurity, which would be valuable for predicting its behavior in aqueous environments and during LC method development. The parent compound, rabeprazole, has a pKa of ~5.0, which is key to its mechanism of action; the pKa of the N-oxide impurity would influence its ionization state at different pH values.[1]
Formation and Synthesis
Rabeprazole sulfone N-oxide is primarily an oxidation by-product. Understanding its formation is key to controlling its levels in the API.
Formation Pathway
This impurity is the result of over-oxidation during the synthesis of Rabeprazole from its sulfide precursor. The synthesis of Rabeprazole involves a critical sulfoxidation step. If this step is not carefully controlled, the sulfide can be oxidized past the desired sulfoxide (Rabeprazole) to the sulfone, and the nitrogen on the pyridine ring can be oxidized to an N-oxide.[11]
Sources
- 1. A review of rabeprazole in the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Rabeprazole EP Impurity I | 924663-37-6 | SynZeal [synzeal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. allmpus.com [allmpus.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Initial Isolation of Rabeprazole Sulfone N-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the discovery, synthesis, and initial isolation of Rabeprazole sulfone N-oxide, a significant impurity of the proton pump inhibitor Rabeprazole. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, reflecting field-proven insights and ensuring technical accuracy.
Introduction: The Significance of Rabeprazole and Its Impurity Profile
Rabeprazole is a widely prescribed proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by targeting the H+/K+-ATPase in gastric parietal cells.[1][2] It is used in the treatment of various acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[1][3] The stringent quality and safety standards for active pharmaceutical ingredients (APIs) necessitate a thorough understanding and control of any impurities that may arise during synthesis or degradation.[4] Rabeprazole sulfone N-oxide has been identified as a key impurity, often formed as an over-oxidized byproduct during the synthesis of Rabeprazole.[4][5] Its presence can impact the quality and safety of the final drug product, making its identification, synthesis, and isolation crucial for analytical method development and validation.[6]
The Genesis of Rabeprazole Sulfone N-oxide: A Tale of Over-oxidation
The formation of Rabeprazole sulfone N-oxide is intrinsically linked to the synthesis of Rabeprazole itself. The final step in Rabeprazole synthesis typically involves the oxidation of Rabeprazole sulfide.[7][8] While this oxidation is intended to produce the sulfoxide (Rabeprazole), the use of strong oxidizing agents can lead to the formation of the sulfone, and further oxidation of the pyridine ring can result in the N-oxide.
Mechanistic Pathway of Formation
The primary oxidizing agent often employed in this synthesis is meta-chloroperoxybenzoic acid (m-CPBA).[4][8] The reaction pathway can be visualized as a multi-step oxidation process.
Caption: Oxidation pathway from Rabeprazole Sulfide to Rabeprazole Sulfone N-oxide.
The level of oxidation is a critical parameter to control. Insufficient oxidation may lead to residual Rabeprazole sulfide, while excessive oxidation results in the formation of Rabeprazole sulfone and subsequently, Rabeprazole sulfone N-oxide.[4]
Synthesis of Rabeprazole Sulfone N-oxide as a Reference Standard
To accurately quantify Rabeprazole sulfone N-oxide in drug substances and products, a pure reference standard is indispensable. The synthesis of this impurity is typically achieved through the deliberate over-oxidation of Rabeprazole.
Experimental Protocol: Synthesis
This protocol is based on synthetic procedures described in the literature.[4][8]
Materials:
-
Rabeprazole free base
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-75%)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
Solvent for purification (e.g., ethyl acetate)
Procedure:
-
Dissolution: Dissolve Rabeprazole free base in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Cool the solution to 0-5 °C in an ice bath. Add m-CPBA (approximately 2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Rabeprazole sulfone N-oxide by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate) to achieve the desired purity.
Self-Validating System: The purity of the synthesized standard should be rigorously assessed by HPLC (ideally >98%), and its identity confirmed by mass spectrometry and NMR spectroscopy. The obtained spectral data should be consistent with the structure of Rabeprazole sulfone N-oxide.[4][5]
Initial Isolation from a Degraded Rabeprazole Sample
The discovery and initial isolation of Rabeprazole sulfone N-oxide often occur during forced degradation studies or analysis of aged API batches.[9][10] These studies intentionally subject the drug substance to stress conditions like oxidation, heat, and light to identify potential degradation products.[9]
Forced Degradation Workflow
Caption: Workflow for forced degradation and isolation of impurities.
Experimental Protocol: Isolation
Materials:
-
Degraded Rabeprazole sample
-
HPLC-grade solvents (e.g., acetonitrile, water, buffers)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Dissolve a known quantity of the degraded Rabeprazole sample in a suitable diluent. The choice of diluent is critical to ensure the stability of the analytes.[11]
-
Analytical Method Development: Develop a stability-indicating HPLC method capable of separating Rabeprazole from its impurities, including Rabeprazole sulfone N-oxide. A gradient elution is often necessary to achieve adequate resolution.[9][12]
-
Peak Identification: Tentatively identify the peak corresponding to Rabeprazole sulfone N-oxide based on its relative retention time (if a reference standard is available) or by using LC-MS to determine the mass-to-charge ratio of the eluting peaks. The protonated molecular ion for Rabeprazole sulfone N-oxide is expected at m/z 392.[4]
-
Preparative HPLC: Scale up the analytical method to a preparative HPLC system. Inject the degraded sample solution and collect the fraction corresponding to the Rabeprazole sulfone N-oxide peak.
-
Fraction Pooling and Concentration: Pool the collected fractions containing the pure impurity. Remove the solvent under reduced pressure to obtain the isolated solid.
-
Purity Confirmation: Analyze the isolated fraction by analytical HPLC to confirm its purity.
Analytical Characterization
Once isolated, a comprehensive characterization is essential to unequivocally confirm the structure of Rabeprazole sulfone N-oxide.
Spectroscopic and Spectrometric Data
| Technique | Expected Observations for Rabeprazole Sulfone N-oxide | Reference |
| Mass Spectrometry (MS) | Protonated molecular ion [M+H]⁺ at m/z 391.9 or 392. Sodium adduct [M+Na]⁺ at m/z 414.3. | [4] |
| ¹H NMR (DMSO-d₆) | A deuterium-exchangeable singlet for the benzimidazole-NH proton. Singlets for the O-methyl and 3-methyl groups of the pyridine ring. Aromatic protons of the benzimidazole and pyridine rings appearing as multiplets and doublets, respectively. Protons of the O-propyloxy group appearing as triplets and a quintet. | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorptions for C-O stretching and S=O stretching. | [4] |
The spectral data obtained for the isolated impurity should be compared with that of the synthesized reference standard to confirm its identity.
Conclusion
The discovery and initial isolation of Rabeprazole sulfone N-oxide are critical steps in ensuring the quality and safety of Rabeprazole drug products. This guide has provided a detailed technical overview of the formation, synthesis, isolation, and characterization of this important impurity. By understanding the underlying scientific principles and employing robust analytical techniques, researchers and drug development professionals can effectively monitor and control Rabeprazole sulfone N-oxide, thereby ensuring the integrity of the final pharmaceutical product.
References
-
Reddy, G. M., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 627-634. [Link]
-
Liu, J., et al. (2021). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. Toxicology Mechanisms and Methods, 31(5), 374-382. [Link]
-
Reddy, G. M., et al. (2003). Identification and synthesis of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1024. [Link]
-
Rao, B. M., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 50(7), 587-595. [Link]
-
Reddy, G. M., et al. (2008). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. [Link]
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. [Link]
-
Kumar, A., et al. (2015). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Advances, 5(101), 83267-83279. [Link]
-
Rao, T. N. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research, 10(5), 241-251. [Link]
-
Liu, J., et al. (2021). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. PubMed. [Link]
-
Wikipedia. (n.d.). Rabeprazole. Wikipedia. [Link]
-
Kumar, S. A., et al. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. [Link]
-
Kumar, A. S., et al. (2012). Identification, isolation and characterization of new impurities in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. [Link]
-
Kim, J. H., et al. (2011). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. [Link]
-
Bagade, S., & Shah, S. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Semantic Scholar. [Link]
-
Shirkhedkar, A. A., & Surana, S. J. (2010). Forced Degradation of Rabeprazole Sodium. ResearchGate. [Link]
-
Shirkhedkar, A. A., & Surana, S. J. (2010). Degradation products (DP) of rabeprazole sodium from acid, base, oxidation, dry heat and photo degradation. ResearchGate. [Link]
-
Reddy, G. M., et al. (2009). Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. PubMed. [Link]
-
Reddy, G. M., et al. (2009). Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). Reagents and... ResearchGate. [Link]
-
Sahu, P. K., et al. (2014). Analytical method development and validation of simultaneous estimation of rabeprazole, pantoprazole, and itopride by reverse-phase high-performance liquid chromatography. Journal of Food and Drug Analysis, 22(4), 503-510. [Link]
-
Reddy, B. R., et al. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC. World Journal of Pharmaceutical and Medical Research, 10(6), 268-281. [Link]
-
SynZeal. (n.d.). Rabeprazole EP Impurity I. SynZeal. [Link]
- CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy). (n.d.).
-
National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem Compound Database. [Link]
-
Allmpus. (n.d.). Rabeprazole EP Impurity I and Rabeprazole Sulfone N-Oxide. Allmpus. [Link]
-
Reddy, K. R., et al. (2011). An efficient synthesis of rabeprazole. ResearchGate. [Link]
- US20100190989A1 - Process for the preparation of pure rabeprazole. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. Rabeprazole - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rabeprazole EP Impurity I | 924663-37-6 | SynZeal [synzeal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
The Definitive Guide to Rabeprazole Sulfone N-oxide: Synthesis, Characterization, and Analytical Control of a Key Process Impurity
Abstract
This technical guide provides a comprehensive overview of Rabeprazole Sulfone N-oxide, a critical process-related impurity and potential degradant of Rabeprazole, a widely used proton pump inhibitor. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and analytical control of this impurity. Adherence to stringent regulatory requirements for impurity profiling is paramount for ensuring the safety and efficacy of pharmaceutical products. This guide serves as a practical resource for the establishment of robust analytical methods and the proficient use of the Rabeprazole Sulfone N-oxide reference standard.
Introduction: The Imperative of Impurity Profiling in Rabeprazole Sodium
Rabeprazole, a substituted benzimidazole, effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[1][2] Its synthesis and formulation, however, are susceptible to the formation of various impurities that can compromise the quality, safety, and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3][4][5][6]
Rabeprazole Sulfone N-oxide has been identified as a significant process-related impurity that can arise from the over-oxidation of Rabeprazole during its synthesis.[7][8] Its diligent monitoring and control are, therefore, a critical aspect of quality assurance in the manufacturing of Rabeprazole sodium. The availability and correct use of a well-characterized reference standard for Rabeprazole Sulfone N-oxide are fundamental to achieving this regulatory compliance.
Physicochemical Characteristics of Rabeprazole Sulfone N-oxide
A thorough understanding of the physicochemical properties of Rabeprazole Sulfone N-oxide is essential for the development of effective analytical methods.
| Property | Value | Source |
| Chemical Name | 2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | [9][10] |
| Synonyms | Rabeprazole EP Impurity I, Rabeprazole sodium impurity I | [9][11][12] |
| CAS Number | 924663-37-6 | [9][11][12] |
| Molecular Formula | C18H21N3O5S | [9][11][13] |
| Molecular Weight | 391.44 g/mol | [9][11][13] |
Synthesis and Characterization of the Reference Standard
The availability of a high-purity reference standard is a prerequisite for the accurate quantification of Rabeprazole Sulfone N-oxide in drug substances and products. While several commercial suppliers offer this reference material, an understanding of its synthesis is valuable for researchers.
Synthetic Pathway
Rabeprazole Sulfone N-oxide is typically synthesized through the controlled oxidation of Rabeprazole or its sulfide precursor.[1][7] The use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) can facilitate the oxidation of both the sulfinyl group to a sulfone and the pyridine nitrogen to an N-oxide.[7]
Caption: Synthetic scheme for Rabeprazole Sulfone N-oxide.
Experimental Protocol: Synthesis of Rabeprazole Sulfone N-oxide
The following is an illustrative protocol for the synthesis of Rabeprazole Sulfone N-oxide, adapted from literature procedures for the synthesis of related compounds.[1]
Materials:
-
Rabeprazole
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Rabeprazole in a mixture of methanol and chloroform (1:3).
-
Cool the solution to 5-10°C in an ice bath.
-
Slowly add an excess of m-CPBA (approximately 2.2 equivalents) to the cooled solution while stirring.
-
Maintain the reaction temperature at 5-10°C and continue stirring for 45 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess m-CPBA.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography to yield Rabeprazole Sulfone N-oxide.
Structural Characterization
The identity and purity of the synthesized Rabeprazole Sulfone N-oxide reference standard must be unequivocally confirmed through a combination of spectroscopic techniques, in line with ICH guidelines.[4][14]
3.3.1. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 392.12
-
Fragmentation Pattern: The mass spectrum will exhibit a characteristic fragmentation pattern that can be used to confirm the structure.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure.
-
¹H NMR: The spectrum is expected to be similar to that of Rabeprazole sulfone, with characteristic shifts for the aromatic protons of the benzimidazole and pyridine rings, as well as the protons of the methoxypropoxy side chain.[7] The N-oxide formation will induce shifts in the signals of the adjacent pyridine protons.
-
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
3.3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Absorptions: The IR spectrum is expected to show characteristic stretching vibrations for the sulfone group (O=S=O) around 1324 cm⁻¹, C=N stretching around 1301 cm⁻¹, and C-O arylalkyl stretching around 1094 cm⁻¹.[15]
Analytical Methodologies for the Control of Rabeprazole Sulfone N-oxide
A validated, stability-indicating analytical method is crucial for the accurate quantification of Rabeprazole Sulfone N-oxide in Rabeprazole drug substance and drug products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method should be capable of separating Rabeprazole Sulfone N-oxide from Rabeprazole and other related impurities.
4.1.1. Illustrative HPLC Method
The following is an example of an HPLC method that can be adapted for the analysis of Rabeprazole and its impurities.[16]
| Parameter | Condition |
| Column | Kromasil C18 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of a phosphate buffer and acetonitrile |
| Detection | UV at 286 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
4.1.2. Method Validation
The chosen analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products that may not be formed during routine stability studies.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. database.ich.org [database.ich.org]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 11. Rabeprazole EP Impurity I | 924663-37-6 | SynZeal [synzeal.com]
- 12. allmpus.com [allmpus.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
An In-depth Technical Guide to the Toxicological Profile of Rabeprazole Sulfone N-Oxide
This guide provides a comprehensive overview of the toxicological profile of Rabeprazole Sulfone N-oxide, a known impurity and potential metabolite of the proton pump inhibitor, rabeprazole. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways of rabeprazole, the chemical nature of its sulfone N-oxide derivative, and a structured approach to its toxicological evaluation. The methodologies outlined herein are grounded in established principles of toxicology and regulatory science to ensure a thorough and scientifically valid assessment.
Introduction: The Context of Rabeprazole and Its Metabolites
Rabeprazole is a second-generation proton pump inhibitor (PPI) widely prescribed for the treatment of acid-related gastrointestinal disorders such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] Like other PPIs, rabeprazole is a prodrug that is converted to its active form in the acidic environment of gastric parietal cells, where it inhibits the H+/K+-ATPase enzyme system, thereby reducing stomach acid secretion.
The metabolism of rabeprazole is extensive and occurs primarily in the liver through the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4.[1][2][3][4] However, a significant portion of its clearance is also achieved through a non-enzymatic reduction to a thioether metabolite.[3][5] This metabolic complexity gives rise to several derivatives, including rabeprazole sulfone. The formation of an N-oxide on the pyridine ring represents a further potential metabolic or degradation pathway. Rabeprazole Sulfone N-Oxide, identified as an impurity in rabeprazole sodium formulations, requires a thorough toxicological assessment to ensure patient safety.[6][7]
Chemical Identity of Rabeprazole Sulfone N-Oxide
-
Chemical Name: 2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole[7][8]
Metabolic Pathways of Rabeprazole
Understanding the metabolic fate of rabeprazole is crucial for contextualizing the formation of its sulfone and N-oxide derivatives. The primary metabolic pathways involve both enzymatic and non-enzymatic transformations.
-
CYP3A4-mediated Oxidation: This pathway is responsible for the oxidation of the sulfoxide group in rabeprazole to form rabeprazole sulfone.[4][5]
-
CYP2C19-mediated Demethylation: This enzyme is involved in the demethylation of rabeprazole.[3] The activity of CYP2C19 is subject to genetic polymorphisms, which can affect the plasma concentrations of rabeprazole and its metabolites.[2]
-
Non-enzymatic Reduction: Rabeprazole can be non-enzymatically reduced to its thioether metabolite.[3][5]
The formation of Rabeprazole Sulfone N-oxide likely involves the oxidation of both the sulfur atom and the pyridine nitrogen of rabeprazole or its intermediates.
Caption: Metabolic pathway of Rabeprazole leading to key metabolites.
Proposed Toxicological Evaluation of Rabeprazole Sulfone N-Oxide
Given the limited publicly available toxicological data specifically for Rabeprazole Sulfone N-oxide, a systematic evaluation is warranted. The following sections outline a proposed workflow for a comprehensive toxicological assessment, adhering to international regulatory guidelines.
In Silico Toxicological Assessment
The initial step in evaluating the toxicological potential of a new or understudied compound is often computational modeling.
Experimental Protocol: In Silico Toxicity Prediction
-
Obtain the SMILES string for Rabeprazole Sulfone N-Oxide: CC1=C(C=C[O-])OCCCOC[8]
-
Utilize multiple QSAR (Quantitative Structure-Activity Relationship) models:
-
Genotoxicity Prediction: Employ models such as Derek Nexus™ and Sarah Nexus™ to identify structural alerts for mutagenicity and clastogenicity.[6]
-
Carcinogenicity Prediction: Use models that predict carcinogenic potential based on structural features.
-
General Toxicity Prediction: Assess potential for hepatotoxicity, cardiotoxicity, and other organ-specific toxicities using platforms like ProTox-II.[11]
-
-
Analyze and interpret the predictions: A positive finding for a structural alert necessitates further in vitro testing.[6]
Genotoxicity Assessment
Genotoxicity testing is a critical component of the safety evaluation of any pharmaceutical compound. A standard battery of in vitro and, if necessary, in vivo tests should be conducted.
Experimental Protocol: In Vitro Genotoxicity Battery
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Objective: To assess the potential of Rabeprazole Sulfone N-oxide to induce gene mutations in bacteria.
-
Strains: A minimum of five strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA or WP2 uvrA (pKM101)) should be used.
-
Methodology: The assay should be performed with and without metabolic activation (S9 mix) to account for the potential of metabolites to be genotoxic.[6]
-
Concentrations: A suitable range of concentrations should be determined based on a preliminary cytotoxicity assay.
-
-
In Vitro Mammalian Cell Chromosomal Aberration Test:
-
Objective: To evaluate the potential of the compound to induce structural chromosomal damage in mammalian cells.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes are commonly used.
-
Methodology: The assay should be conducted with and without S9 metabolic activation.[6] Cells are exposed to the test article for a short duration, followed by a recovery period, and then harvested for metaphase analysis.
-
-
In Vitro Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay):
-
Objective: To assess the potential for gene mutations in mammalian cells.
-
Cell Line: L5178Y mouse lymphoma cells are typically used.
-
Methodology: This assay detects mutations at the thymidine kinase (TK) locus. It should also be performed with and without S9 metabolic activation.
-
Caption: Standard workflow for assessing the genotoxicity of a compound.
Cytotoxicity Assessment
Determining the cytotoxic potential of Rabeprazole Sulfone N-oxide is essential for understanding its general cellular toxicity and for dose selection in other assays.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of relevant cell lines should be used, including human liver cells (e.g., HepG2), human gastric cells, and a non-cancerous cell line (e.g., fibroblasts).
-
Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assays that measure cell viability can be employed.
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Expose cells to a range of concentrations of Rabeprazole Sulfone N-oxide for 24, 48, and 72 hours.
-
At the end of the exposure period, add the MTT reagent and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value at each time point for each cell line.
Repeated-Dose Systemic Toxicity Studies
If in vitro studies indicate potential toxicity or if the impurity is present at significant levels in the final drug product, a repeated-dose toxicity study in animals may be necessary.
Experimental Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Species: Wistar or Sprague-Dawley rats.
-
Groups: A control group and at least three dose groups (low, mid, high).
-
Administration: Daily oral gavage for 14 days.
-
Observations:
-
Clinical Signs: Daily observation for any signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at termination.
-
Histopathology: A full panel of tissues should be examined from the control and high-dose groups.
-
Summary of Available Toxicological Data
| Endpoint | Finding | Source |
| Acute Oral Toxicity | GHS Classification: Warning, H302 (Harmful if swallowed) | PubChem[8] |
| Genotoxicity (In Silico) | Identified as "impurity I" in a study, but specific in silico results for this impurity were not detailed. Another impurity (impurity III) showed a structural alert. | PubMed[6] |
| Systemic Toxicity | No direct data available. Studies on the parent drug, rabeprazole, have shown it to be well-tolerated.[12] Chronic exposure to rabeprazole has been associated with hypergastrinemia and hyperplasia of gastric glands.[11][12] |
Conclusion and Future Directions
Rabeprazole Sulfone N-oxide is a known impurity of rabeprazole that requires a thorough toxicological evaluation to ensure the safety of the final drug product. The current data on its toxicity is limited. The structured approach outlined in this guide, encompassing in silico, in vitro, and potentially in vivo studies, provides a robust framework for generating a comprehensive toxicological profile. The results of these studies will be critical for risk assessment and for establishing appropriate limits for this impurity in rabeprazole formulations. Further research is necessary to fully characterize the toxicological properties of this compound and to understand its potential impact on human health.
References
-
Rabeprazole Pathway, Pharmacokinetics. ClinPGx. Available from: [Link]
-
Review article: the pharmacokinetics of rabeprazole in health and disease. PubMed. Available from: [Link]
-
Rabeprazole. Wikipedia. Available from: [Link]
-
Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. PubMed. Available from: [Link]
-
Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. Available from: [Link]
-
Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. PubMed. Available from: [Link]
-
Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models. SciELO. Available from: [Link]
- Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC). Google Patents.
-
A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]
-
Toxicology of rabeprazole: a literature survey and an in silico study. ResearchGate. Available from: [Link]
-
Rabeprazole sulfone N-oxide. PubChem. Available from: [Link]
-
Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). Reagents and... ResearchGate. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. JOCPR. Available from: [Link]
-
Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide. ResearchGate. Available from: [Link]
-
RABEPRAZOLE SULFONE N-OXIDE. Gsrs. Available from: [Link]
-
Rabeprazole Archives. Chemxtel Labs. Available from: [Link]
-
Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models. Vitae - Revistas UdeA. Available from: [Link]
-
Rabeprazole EP Impurity I and Rabeprazole Sulfone N-Oxide. Allmpus. Available from: [Link]
Sources
- 1. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rabeprazole - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 8. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. allmpus.com [allmpus.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.org.co [scielo.org.co]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Quantification of Rabeprazole Sulfone N-oxide in Rabeprazole Sodium
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Rabeprazole Sulfone N-oxide, a potential impurity and degradation product, in Rabeprazole sodium active pharmaceutical ingredient (API) and finished dosage forms. The method is developed to be specific, accurate, and precise, ensuring reliable quantification for quality control and stability studies. The chromatographic separation is achieved on a C18 column with a gradient elution using a phosphate buffer and an organic modifier. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
Rabeprazole sodium is a proton pump inhibitor that suppresses gastric acid secretion and is widely used for treating acid-related disorders.[1][6] The quality and safety of the final drug product are significantly impacted by the presence of impurities.[7] Regulatory bodies like the ICH, USP, and EP mandate strict control over impurities in pharmaceutical products.[7]
Rabeprazole can degrade under various stress conditions such as acid and base hydrolysis, oxidation, and thermal stress, leading to the formation of several degradation products.[8][9][10] Among these, Rabeprazole Sulfone N-oxide is a critical impurity to monitor. A stability-indicating analytical method is therefore essential to separate and quantify this impurity from the active ingredient and other related substances.[8][9] This application note provides a detailed protocol for such a method.
Principle of Separation
The chromatographic method leverages the principles of reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The separation of Rabeprazole and its impurities, including the more polar Sulfone N-oxide, is achieved by carefully controlling the mobile phase composition and pH. Rabeprazole has a pKa of approximately 4.53; therefore, maintaining the mobile phase pH around neutral (e.g., 6.5-7.5) ensures consistent ionization and reproducible retention times.[11][12] A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent percentage, allows for the effective elution of both the polar impurities and the more retained Rabeprazole peak, ensuring good resolution and peak shape.
Experimental Methodology
Instrumentation and Consumables
-
HPLC System: An Agilent 1100 series liquid chromatograph or equivalent, equipped with a quaternary pump, degasser, autosampler, column compartment, and a variable wavelength or photodiode array (PDA) detector.
-
Chromatographic Column: Phenomenex C18 (250 x 4.6 mm, 5.0 µm) or equivalent.[6]
-
Data Acquisition: Empower or Chemstation software.
-
Analytical Balance: Mettler Toledo or equivalent.
-
pH Meter: Calibrated pH meter.
-
Filtration: 0.45 µm membrane filters (Nylon or PVDF).
Reagents and Materials
-
Rabeprazole Sodium Reference Standard (USP or equivalent).
-
Rabeprazole Sulfone N-oxide Reference Standard.
-
Potassium dihydrogen phosphate (KH2PO4) or Ammonium acetate (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid or Acetic acid (AR grade).
-
Purified water (Milli-Q or equivalent).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | Phenomenex C18 (250 x 4.6 mm, 5.0 µm) |
| Mobile Phase A | 0.02 M Ammonium Acetate buffer, pH adjusted to 7.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min[11][13] |
| Column Temperature | 30°C[6] |
| Detector Wavelength | 285 nm[6][12] |
| Injection Volume | 20 µL[6] |
| Run Time | 35 minutes |
Rationale for Condition Selection:
-
Column: A C18 column provides excellent retention and resolution for the moderately non-polar Rabeprazole and its related substances.
-
Mobile Phase: An ammonium acetate buffer at pH 7.5 provides good buffering capacity and is volatile, making it suitable for LC-MS applications if needed. The gradient elution with a mixture of acetonitrile and methanol as the organic modifier ensures that all impurities, including the target Rabeprazole Sulfone N-oxide, are well-resolved from the main Rabeprazole peak.[11]
-
Detection Wavelength: Rabeprazole and its impurities exhibit significant absorbance at 285 nm, providing good sensitivity for detection.[6][12]
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve an appropriate amount of Ammonium Acetate in purified water to make a 0.02 M solution. Adjust the pH to 7.5 using diluted acetic acid. Filter through a 0.45 µm filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 65:35 v/v ratio is used as the diluent to ensure compatibility with the initial chromatographic conditions.
-
Standard Stock Solution: Accurately weigh and transfer about 25 mg of Rabeprazole Sodium Reference Standard and 10 mg of Rabeprazole Sulfone N-oxide Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and make up to the volume with the diluent.
-
Working Standard Solution: Dilute the stock solution appropriately with the diluent to obtain a final concentration of approximately 25 µg/mL of Rabeprazole and 10 µg/mL of Rabeprazole Sulfone N-oxide.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets.[14] Transfer a quantity of the powder equivalent to 25 mg of Rabeprazole Sodium into a 100 mL volumetric flask.[14] Add about 70 mL of diluent, sonicate for 20 minutes to ensure complete extraction, cool to room temperature, and dilute to the mark with diluent.[14] Filter the solution through a 0.45 µm filter before injection.
Analytical Workflow
The following diagram illustrates the overall workflow for the analysis of Rabeprazole Sulfone N-oxide.
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. youtube.com [youtube.com]
- 5. starodub.nl [starodub.nl]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 12. japsonline.com [japsonline.com]
- 13. globalsciencebooks.info [globalsciencebooks.info]
- 14. ijpsdronline.com [ijpsdronline.com]
A Robust and Validated LC-MS/MS Protocol for the High-Sensitivity Quantification of Rabeprazole Sulfone in Biological Matrices
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rabeprazole sulfone, a primary metabolite and impurity of the proton pump inhibitor (PPI) rabeprazole.[1] The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this analyte in biological matrices such as human plasma. By leveraging the selectivity and sensitivity of modern triple quadrupole mass spectrometry, this method provides a reliable tool for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies. The narrative explains the scientific rationale behind key experimental choices, from sample preparation to instrument parameters, and adheres to the comprehensive validation standards set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]
Introduction: The Rationale for Metabolite Quantification
Rabeprazole is a widely prescribed PPI that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells. Like other PPIs, rabeprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2C19 and CYP3A4), but also through non-enzymatic pathways.[5] This metabolic activity gives rise to several derivatives, including rabeprazole thioether and rabeprazole sulfone.[6][7]
Rabeprazole sulfone is formed via the oxidation of the sulfoxide group in the parent molecule.[1] Monitoring the concentration of rabeprazole sulfone is critical for several reasons:
-
Pharmacokinetic Profiling: Understanding the formation and elimination kinetics of major metabolites is fundamental to characterizing a drug's overall disposition in the body.
-
Safety and Toxicology: Metabolites can have their own pharmacological or toxicological profiles. Accurate quantification is essential for safety assessment.
-
Drug-Drug Interaction Studies: Changes in metabolite concentrations can indicate the induction or inhibition of metabolic enzymes like CYP3A4.
-
Impurity Control: As an oxidative degradation product, rabeprazole sulfone levels must be controlled in the final drug product to ensure efficacy and safety.[1]
This guide provides a self-validating system, grounded in authoritative regulatory standards, to ensure the generation of reproducible and defensible data suitable for regulatory submission.[4][8][9]
Metabolic Pathway Overview
The metabolic conversion of rabeprazole involves multiple pathways. A simplified diagram illustrates the formation of the key sulfone metabolite.
Caption: Simplified metabolic pathway of Rabeprazole to Rabeprazole Sulfone.
Materials and Methods
Reagents and Chemicals
-
Rabeprazole Sulfone reference standard (≥98% purity)
-
Rabeprazole Sulfone-d4 (Isotopically Labeled Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Human Plasma (K2-EDTA)
Equipment
-
LC System: Shimadzu Nexera X2, Waters ACQUITY UPLC, or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Analytical balance, centrifuges, calibrated pipettes, and standard laboratory glassware.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Rabeprazole Sulfone and Rabeprazole Sulfone-d4 in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions using 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for high-throughput analysis using a simple and effective protein precipitation (PPT) method for sample cleanup.
Causality Behind the Choice of PPT
While liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can yield cleaner samples, protein precipitation is chosen here for its speed, simplicity, and cost-effectiveness, making it ideal for studies involving a large number of samples. The high selectivity of the subsequent MS/MS detection can often compensate for the potential increase in matrix effects associated with PPT.[10] The use of a stable isotope-labeled internal standard is critical to correct for any observed matrix effects.
Sample Preparation: Protein Precipitation
-
Aliquot: Pipette 50 µL of study samples, CC standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube. The IS is combined with the precipitation solvent to ensure consistent addition and reduce process variability.
-
Vortex: Vortex mix each tube vigorously for 30 seconds to ensure complete protein denaturation and extraction of the analyte.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for injection.
LC-MS/MS Instrumental Conditions
The chromatographic and mass spectrometric parameters must be optimized to ensure a sensitive, selective, and robust assay.
Rationale for Parameter Selection:
-
Column: A sub-2 µm particle C18 column provides high-resolution separation and fast analysis times.
-
Mobile Phase: A gradient of acetonitrile and water with formic acid is used. Formic acid aids in the positive mode ionization of the analyte by providing a source of protons, leading to a stronger [M+H]⁺ signal.[10]
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for protonating nitrogen-containing compounds like rabeprazole and its metabolites.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for its unparalleled selectivity and sensitivity.[10] The transition from the protonated parent molecule to a stable, specific product ion is monitored. The proposed transitions below are based on the molecular weight of Rabeprazole Sulfone (375.45 g/mol ) and its deuterated analog. These should be optimized on the specific instrument being used.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte |
| Dwell Time | 100 ms |
Method Validation: Ensuring Data Integrity
The developed method must be fully validated according to regulatory guidelines to ensure its reliability.[3][11] The validation process establishes through objective evidence that the method consistently produces results meeting predetermined specifications.[4][9]
Overall Workflow Diagram
Caption: High-level workflow for sample analysis and method validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and their typical acceptance criteria as stipulated by the FDA M10 and EMA guidelines.[2][3][12]
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least six blank matrix lots. | No significant interfering peaks at the retention times of the analyte (<20% of LLOQ response) and IS (<5% of IS response). |
| Linearity & Range | Analyze a calibration curve with a blank, a zero, and 6-8 non-zero standards over at least three runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicates of five, across three separate runs. | Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare the analyte response in post-extraction spiked blank matrix from six lots to the response in a pure solution. | The IS-normalized matrix factor CV across the lots should be ≤15%. |
| Recovery | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels. | Recovery should be consistent and reproducible. |
| Stability | Assess analyte stability in matrix under various conditions: bench-top (room temp), freeze-thaw cycles (3 cycles), and long-term storage (-80°C). | Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples. |
Data Analysis and Reporting
-
Peak Integration: Integrate the chromatographic peaks for both the analyte (Rabeprazole Sulfone) and the IS (Rabeprazole Sulfone-d4) using the instrument's software.
-
Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x² weighting factor, which is appropriate for bioanalytical assays where variance typically increases with concentration.
-
Quantification: Determine the concentration of Rabeprazole Sulfone in QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the quantification of rabeprazole sulfone in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. Full validation of the method in accordance with current FDA and EMA guidelines ensures the integrity and accuracy of the data generated, making it a valuable tool for supporting all phases of drug development.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][2]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 21, 2026, from [Link][4]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 21, 2026, from relevant FDA sources.[12]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][8]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved January 21, 2026, from [Link][9]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][11]
-
BenchChem. (2025). Addressing matrix effects in LC-MS/MS analysis of rabeprazole metabolites. Retrieved January 21, 2026, from BenchChem technical resources.[6]
-
PharmGKB. (n.d.). Rabeprazole Pathway, Pharmacokinetics. Retrieved January 21, 2026, from [Link][5]
-
Lee, H. S., et al. (2005). Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link][10]
-
Setoyama, T., et al. (2006). Mass balance study of [14C] rabeprazole following oral administration in healthy subjects. Clinical Pharmacology & Therapeutics. [Link][7]
-
International Journal of Pharmaceutical Sciences and Medicine. (2022). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ClinPGx [clinpgx.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. centerforbiosimilars.com [centerforbiosimilars.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. labs.iqvia.com [labs.iqvia.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Rabeprazole Impurities
Abstract
This comprehensive guide details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of impurities in Rabeprazole sodium. Rabeprazole, a proton pump inhibitor, is notably unstable in acidic conditions, making a robust, well-validated analytical method critical for ensuring drug quality, safety, and efficacy.[1] This document provides a scientifically grounded framework, from initial method development and stress testing to full validation according to the International Council for Harmonisation (ICH) guidelines.[2][3] The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both the practical steps and the scientific rationale behind them.
Introduction: The Imperative for Impurity Profiling
Rabeprazole sodium functions by inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells, effectively reducing gastric acid secretion. Its therapeutic success, however, is intrinsically linked to its purity. The manufacturing process and subsequent storage can introduce impurities, including starting materials, by-products, intermediates, and degradation products.[4][5] Regulatory bodies, guided by documents such as ICH Q3A and Q3B, mandate strict control over these impurities.[6][7][8][9][10] An impurity level exceeding the identification threshold requires structural characterization, while exceeding the qualification threshold necessitates toxicological data to ensure patient safety.[7][11][12]
The primary challenge in analyzing Rabeprazole is its lability. It degrades significantly under acidic, oxidative, and thermal stress.[13][14][15] Therefore, the analytical method must not only quantify known impurities but also separate any potential degradation products from the active pharmaceutical ingredient (API). Such a method is termed "stability-indicating" and is a prerequisite for reliable stability studies.[13] This application note presents a validated reverse-phase HPLC (RP-HPLC) method that achieves this goal.
Regulatory Framework and Validation Principles
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[16][17][18][19] The ICH guideline Q2(R1), and its recent revision Q2(R2), provides a comprehensive framework for this process, which is adopted by major regulatory agencies like the FDA and EMA.[2][3][16][20][21][22][23][24]
For an impurity quantification method, the key validation characteristics are:
| Validation Parameter | Objective |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants, matrix).[19][25][26] |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a specific range.[26][27][28] |
| Range | The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.[26][28] |
| Accuracy | The closeness of the test results to the true value, often expressed as percent recovery.[19][25][26] |
| Precision | The degree of agreement among individual test results, measured at repeatability and intermediate levels.[19][25][27] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified.[29] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy.[29] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters.[25][30] |
Method Development and Strategy
The logical development of an analytical method is foundational to its success. This process begins with understanding the analyte's physicochemical properties and culminates in a robust procedure ready for validation.
Workflow for Method Development and Validation
Caption: Overall workflow from method development to validation.
Rationale for Chromatographic Choices
-
Technique (RP-HPLC): Reversed-phase High-Performance Liquid Chromatography is the industry standard for pharmaceutical impurity analysis. Its versatility, high resolution, and compatibility with UV detection make it ideal for separating compounds with varying polarities, such as Rabeprazole and its potential impurities.
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is a robust and versatile choice, providing excellent hydrophobic retention for a wide range of organic molecules. A column with dimensions like 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.[5][13]
-
Detector (UV-Vis): Rabeprazole and its related substances contain chromophores, making UV detection suitable. A detection wavelength of around 280-286 nm provides good sensitivity for both the API and its major impurities.[13][31]
-
Mobile Phase: This is the most critical parameter for Rabeprazole.
-
pH Control: Due to Rabeprazole's instability in acid, the mobile phase must be neutral to slightly alkaline.[1] A phosphate buffer with a pH adjusted to between 6.4 and 7.0 is effective at preventing on-column degradation.[13][31]
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV cutoff. A gradient elution, starting with a higher aqueous content and increasing the acetonitrile concentration, is necessary to elute all impurities with varying polarities in a reasonable timeframe while ensuring good separation from the main Rabeprazole peak.[5][13]
-
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of developing a stability-indicating method.[13] By intentionally degrading the drug substance, we can generate potential degradation products and ensure the analytical method can separate them from the intact API. This process is essential for proving the method's specificity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. jocpr.com [jocpr.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. Q3A(R2) | PPTX [slideshare.net]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 21. biopharminternational.com [biopharminternational.com]
- 22. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 25. elementlabsolutions.com [elementlabsolutions.com]
- 26. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 27. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 28. Analytical method validation | PPTX [slideshare.net]
- 29. intuitionlabs.ai [intuitionlabs.ai]
- 30. youtube.com [youtube.com]
- 31. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Chiral Separation of Rabeprazole and its N-oxide Metabolites: An Application and Protocol Guide
Abstract: This comprehensive guide provides detailed application notes and validated protocols for the chiral separation of Rabeprazole and its N-oxide metabolites. Rabeprazole, a widely used proton pump inhibitor (PPI), is a chiral compound administered as a racemate. Due to the stereoselective metabolism and potential differences in pharmacological activity between its enantiomers, their separation and quantification, along with their metabolites, are critical in drug development and clinical research.[1][2] This document outlines robust high-performance liquid chromatography (HPLC) methods for the effective chiral resolution of Rabeprazole enantiomers and their N-oxide metabolites, offering insights into the principles of chiral recognition and practical guidance for method implementation.
Introduction: The Significance of Chiral Separation for Rabeprazole
Rabeprazole is a member of the benzimidazole class of compounds that suppress gastric acid secretion by inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell.[3][4] Like other proton pump inhibitors such as omeprazole and lansoprazole, Rabeprazole possesses a chiral sulfur atom in a sulfoxide group, resulting in two enantiomeric forms: (R)-(+)-Rabeprazole and (S)-(-)-Rabeprazole.[2]
While administered as a racemic mixture, the enantiomers of chiral drugs can exhibit different pharmacokinetic, metabolic, and toxicological profiles within the chiral environment of the human body.[5] Regulatory agencies increasingly emphasize the development of enantiopure drugs to optimize therapeutic outcomes and minimize potential side effects.[5] Therefore, the ability to resolve and quantify the individual enantiomers of Rabeprazole and its primary metabolites, including the N-oxide forms, is essential for pharmaceutical quality control, pharmacokinetic studies, and toxicological assessments.[6]
The N-oxide metabolites of Rabeprazole are also of significant interest as they represent a pathway in the drug's metabolism. Understanding the stereochemical fate of Rabeprazole and its metabolites is crucial for a complete pharmacological profile. This guide focuses on providing the scientific community with the necessary tools and knowledge for the effective chiral separation of these compounds.
Principles of Chiral Recognition in HPLC
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant and most effective method for the enantioseparation of pharmaceutical compounds.[6] The fundamental principle of chiral separation on a CSP lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation.
For compounds like Rabeprazole, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective.[2][7] These CSPs offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure, which contribute to enantiomeric recognition. The choice of mobile phase, including the organic modifier and any additives, plays a crucial role in modulating these interactions and achieving optimal separation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the chiral separation of Rabeprazole and its N-oxide metabolites by HPLC.
Sample Preparation
For the analysis of Rabeprazole and its metabolites in biological matrices such as plasma, a robust sample preparation method is necessary to remove interfering substances. Solid-phase extraction (SPE) is a highly effective technique for this purpose.
Protocol: Solid-Phase Extraction (SPE) of Rabeprazole and Metabolites from Plasma
-
To 100 µL of human plasma, add a suitable internal standard (e.g., omeprazole-thioether).[1][8][9]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.[1]
This SPE protocol provides high recovery (>91.8%) and good selectivity for Rabeprazole and its metabolites.[8][9]
HPLC Method for Chiral Separation
The following HPLC method is designed for the simultaneous determination of Rabeprazole enantiomers and its N-oxide metabolites.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV or PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate) on silica gel), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and aqueous phosphate buffer (pH 7) in a gradient elution mode.[9] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 35°C[9] |
| Detection Wavelength | 282 nm[9] |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Chiral Stationary Phase: The Chiralpak IC column is a cellulose-based CSP known for its excellent enantioselectivity for a wide range of chiral compounds, including those with sulfoxide stereocenters.[9] The 3,5-dichlorophenylcarbamate selector provides strong π-π and dipole-dipole interactions, which are crucial for resolving the Rabeprazole enantiomers.
-
Mobile Phase: A reversed-phase gradient elution with acetonitrile and a neutral pH phosphate buffer allows for the simultaneous separation of the chiral enantiomers of Rabeprazole and its more polar N-oxide metabolites.[9] The neutral pH is important for the stability of Rabeprazole, which can degrade under acidic conditions.
-
Temperature: Maintaining a constant column temperature of 35°C ensures reproducible retention times and optimal peak shape.[9]
-
Detection Wavelength: 282 nm is a suitable wavelength for the sensitive detection of Rabeprazole and its related compounds.[9]
Data Analysis and Quantification
The quantification of Rabeprazole enantiomers and its N-oxide metabolites can be performed by constructing calibration curves using standards of known concentrations. The linearity of the method should be established over the desired concentration range. For the analysis of enantiomeric purity, the peak areas of the (R) and (S) enantiomers are used to calculate the enantiomeric excess (%ee).
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the chiral separation of Rabeprazole and its N-oxide metabolites.
Caption: Workflow for the chiral separation of Rabeprazole and its N-oxide metabolites.
Conclusion
The chiral separation of Rabeprazole and its N-oxide metabolites is a critical analytical task in pharmaceutical development and research. The HPLC method detailed in this guide, utilizing a polysaccharide-based chiral stationary phase, provides a robust and reliable approach for the simultaneous resolution and quantification of these compounds. By understanding the principles of chiral recognition and adhering to the validated protocols, researchers can obtain accurate and reproducible results, contributing to the development of safer and more effective pharmaceutical products.
References
-
Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. PubMed.[Link]
-
Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. ResearchGate.[Link]
-
Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. PubMed.[Link]
-
Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. PMC - NIH.[Link]
-
Chiral Separation of PPIs. Phenomenex.[Link]
-
Chiral separation of rabeprazole enantiomers by CE in single and dual... ResearchGate.[Link]
-
The chiral bioconversion and preclinical pharmacokinetic analysis of (R)-(+)-rabeprazole in beagle dogs by HPLC and HPLC-MS/MS. PubMed.[Link]
-
Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems | Request PDF. ResearchGate.[Link]
-
Chromatograms of rabeprazole (left to right) extracted from formulation... | Download Scientific Diagram. ResearchGate.[Link]
-
Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. ijptonline.com.[Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]
-
HPLC chromatograms for Rabeprazole-N-oxide using various AOP's. ResearchGate.[Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.[Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. JOCPR.[Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.[Link]
-
A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. jocpr.com.[Link]
-
Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). Reagents and... ResearchGate.[Link]
-
Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm (RSC Publishing).[Link]
-
Synthesis of degradants and impurities of rabeprazole. Semantic Scholar.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Separation of PPIs | Phenomenex [phenomenex.com]
- 8. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Unambiguous Structural Elucidation of Rabeprazole Sulfone N-oxide using High-Resolution Mass Spectrometry and Multinuclear NMR Spectroscopy
Abstract and Introduction
1.1 Significance and Context Rabeprazole is a widely prescribed proton pump inhibitor (PPI) that suppresses gastric acid secretion by targeting the H+/K+ ATPase enzyme system in gastric parietal cells[1][2][3]. During its synthesis and metabolism, various related substances can be formed, including oxidative derivatives like Rabeprazole sulfone and Rabeprazole sulfone N-oxide[4][5]. Regulatory bodies such as the ICH require the identification and characterization of impurities present in active pharmaceutical ingredients (APIs) to ensure the quality, safety, and efficacy of the final drug product[1][5]. Rabeprazole sulfone N-oxide (Figure 1) is a known impurity and potential metabolite of Rabeprazole[4][5][6][7]. Its structural similarity to the parent drug and other related substances necessitates the use of powerful analytical techniques for unambiguous characterization.
1.2 The Analytical Imperative The unequivocal structural elucidation of pharmaceutical impurities is a cornerstone of drug development and manufacturing. While chromatographic methods like HPLC can separate these compounds, they do not provide structural information. This application note presents an integrated analytical strategy employing High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to provide comprehensive and definitive characterization of Rabeprazole sulfone N-oxide. This dual-pronged approach leverages the strengths of both techniques: HRMS to determine elemental composition and fragmentation patterns, and NMR to map the precise atomic connectivity and chemical environment of the molecule.
Figure 1: Chemical Structure of Rabeprazole Sulfone N-oxide
-
IUPAC Name: 2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole[6][8]
High-Resolution Mass Spectrometry (HRMS) for Compositional Analysis
2.1 Principle and Rationale Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like Rabeprazole sulfone N-oxide, which contains several basic nitrogen atoms that are readily protonated. Coupling ESI with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the measurement of mass-to-charge ratios (m/z) with high accuracy (typically <5 ppm). This accuracy is crucial for determining the elemental formula of the analyte, providing the first layer of structural confirmation.
2.2 Experimental Protocol: ESI-HRMS
-
Sample Preparation: Accurately weigh ~1 mg of Rabeprazole sulfone N-oxide reference standard. Dissolve in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
Instrumentation and Parameters: The analysis can be performed on any modern ESI-Q-TOF or ESI-Orbitrap mass spectrometer. The parameters provided in Table 1 are typical and should be optimized for the specific instrument.
Table 1: Typical ESI-HRMS Parameters
Parameter Recommended Setting Rationale Ionization Mode Positive ESI The molecule contains basic nitrogen atoms, making it amenable to protonation ([M+H]⁺). Capillary Voltage 3.5 – 4.5 kV Optimizes the electrospray process for stable ion generation. Nebulizer Gas (N₂) 30 – 50 psi Assists in droplet formation and desolvation.[10] Drying Gas (N₂) Temp. 250 – 350 °C Facilitates solvent evaporation from the ESI droplets. Mass Range 100 – 1000 m/z Covers the expected molecular ion and potential fragments. | Acquisition Mode | Full Scan (High Resolution) | To obtain accurate mass measurement of the precursor ion. |
-
Data Acquisition and Interpretation: Acquire the full scan mass spectrum. The primary ion expected is the protonated molecule, [M+H]⁺. Compare the measured exact mass with the theoretical exact mass for C₁₈H₂₂N₃O₅S⁺ (the protonated form of C₁₈H₂₁N₃O₅S).
-
Theoretical Exact Mass ([M+H]⁺): 392.1278 Da[8]
-
Observed Mass: Should be within 5 ppm of the theoretical value.
-
Example Calculation: A measured mass of 392.1285 Da would result in a mass error of: ((392.1285 - 392.1278) / 392.1278) * 10^6 = 1.78 ppm. This low error strongly supports the proposed elemental composition. A sodium adduct ([M+Na]⁺) at m/z 414.1097 may also be observed.[4][5]
-
2.3 Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
2.3.1 Principle and Rationale MS/MS analysis involves isolating the precursor ion of interest (e.g., [M+H]⁺ at m/z 392.1) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide crucial information about the molecule's substructures, confirming the connectivity of the benzimidazole, sulfone, and substituted pyridine N-oxide moieties.
2.3.2 Protocol and Proposed Fragmentation
-
Acquisition Mode: Switch to a Product Ion Scan or a data-dependent acquisition (DDA) mode.
-
Precursor Ion Selection: Set the isolation window to select the ion at m/z 392.1.
-
Collision Energy: Apply a ramp of collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Interpretation: The fragmentation pattern is key to confirming the structure. The proposed pathway (Figure 2) highlights the expected cleavages. The sulfone and N-oxide groups are key directors of fragmentation.
Caption: Proposed MS/MS fragmentation pathway for Rabeprazole sulfone N-oxide.
NMR Spectroscopy for Definitive Structure Elucidation
3.1 Principle and Rationale While MS provides the molecular formula and substructural fragments, NMR spectroscopy is the gold standard for determining the complete covalent structure of a molecule.[11][12] ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are essential to establish through-bond correlations and piece the molecular puzzle together definitively.
3.2 Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of Rabeprazole sulfone N-oxide in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.[10] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Solvent Choice: DMSO-d₆ is often preferred due to its excellent solubilizing power and the ability to observe exchangeable protons (like the benzimidazole N-H).
-
-
Instrumentation and Parameters: Data should be acquired on a high-field spectrometer (≥400 MHz) for optimal resolution.[1][10]
Table 2: Typical NMR Acquisition Parameters (400 MHz)
Experiment Key Parameter Recommended Setting Purpose ¹H NMR Spectral Width 16 ppm To cover all proton signals. Number of Scans 16-64 To achieve adequate signal-to-noise. ¹³C{¹H} NMR Spectral Width 240 ppm To cover all carbon signals. Number of Scans 1024-4096 Due to low natural abundance and sensitivity of ¹³C. COSY Dimensions F2 (¹H), F1 (¹H) To identify proton-proton (H-H) couplings within a spin system. HSQC Dimensions F2 (¹H), F1 (¹³C) To correlate protons directly to their attached carbons (¹JCH). | HMBC | Dimensions | F2 (¹H), F1 (¹³C) | To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJCH). |
3.3 Spectral Interpretation and Data The structure of Rabeprazole sulfone N-oxide can be divided into three key regions for analysis: the benzimidazole ring, the pyridine N-oxide ring, and the methoxypropoxy side chain. The presence of the electron-withdrawing sulfone and N-oxide groups will significantly influence the chemical shifts, particularly deshielding adjacent protons and carbons. The expected ¹H and ¹³C NMR data are summarized in Table 3.[4]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Rabeprazole Sulfone N-oxide (in DMSO-d₆)
| Position | Moiety | Predicted ¹H δ (ppm) (Mult., Int.) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H → C) |
|---|---|---|---|---|
| N-H | Benzimidazole | ~13.0 (br s, 1H) | - | C2, C4, C7a |
| 4/7 | Benzimidazole | ~7.7 (m, 2H) | ~115 | C5/6, C7a/4a |
| 5/6 | Benzimidazole | ~7.4 (m, 2H) | ~125 | C4/7, C4a/7a |
| 2 | Benzimidazole | - | ~150 | H-4/7, H-8 |
| 4a/7a | Benzimidazole | - | ~138 | H-4/7, H-5/6 |
| H -5' | Pyridine | ~7.0 (d, 1H) | ~110 | C3', C4', C6' |
| H -6' | Pyridine | ~8.1 (d, 1H) | ~145 | C2', C4', C5' |
| H -8 (CH₂) | Methylene Bridge | ~5.1 (s, 2H) | ~58 | C2, C2', C6' |
| H -9 (CH₃) | Pyridine Methyl | ~2.3 (s, 3H) | ~12 | C3', C4' |
| H -10 (OCH₂) | Methoxypropoxy | ~4.2 (t, 2H) | ~68 | C4' |
| H -11 (CH₂) | Methoxypropoxy | ~2.1 (p, 2H) | ~29 | C10, C12 |
| H -12 (CH₂) | Methoxypropoxy | ~3.6 (t, 2H) | ~70 | C11, C13 |
| H -13 (OCH₃) | Methoxypropoxy | ~3.3 (s, 3H) | ~59 | C12 |
Note: These are predicted values. Actual chemical shifts may vary. Multiplicity: s=singlet, d=doublet, t=triplet, p=pentet, m=multiplet, br=broad.
Caption: Structure of Rabeprazole sulfone N-oxide with key protons labeled for NMR assignment.
Integrated Workflow and Conclusion
4.1 The Power of a Combined Approach The true strength of this analytical strategy lies in the synergy between MS and NMR. HRMS rapidly provides a high-confidence elemental formula, while MS/MS offers puzzle pieces related to the core structure. NMR spectroscopy then arranges these pieces into a definitive, high-resolution picture of atomic connectivity. This integrated workflow (Figure 3) provides a self-validating system, where the data from each technique must be consistent with the proposed structure, leaving no ambiguity.
Caption: Integrated analytical workflow for structural elucidation.
4.2 Conclusion The protocols detailed in this application note provide a robust and reliable framework for the complete structural characterization of Rabeprazole sulfone N-oxide. By combining the precise mass and fragmentation data from HRMS with the detailed connectivity map from multinuclear NMR, researchers in pharmaceutical development and quality control can confidently identify and characterize this and other related impurities. This rigorous approach is essential for meeting regulatory requirements and ensuring the overall safety and quality of pharmaceutical products.
References
-
Synthesis of degradants and impurities of rabeprazole - Semantic Scholar. (2021). Retrieved from [Link]
-
Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem. (n.d.). Retrieved from [Link]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. Synthetic Communications, 39(2), 278-290. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (2012). Retrieved from [Link]
-
Reddy, G. M., et al. (2018). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. Retrieved from [Link]
-
RABEPRAZOLE SULFONE N-OXIDE - GSRS. (n.d.). Retrieved from [Link]
- CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents. (n.d.).
-
Powers, R. (2014). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 1198, 3-23. Available from: [Link]
-
Shah, D. B., et al. (2015). Analytical method for determination of proton pump inhibitors in bulk and in different dosage forms. Journal of Chemical and Pharmaceutical Research, 7(10), 368-378. Available from: [Link]
-
Structure Elucidation and NMR - Hypha Discovery. (n.d.). Retrieved from [Link]
-
Development of rapid and simple analytical method for some proton pump inhibitors (PPIs) using HPLC. (2011). ResearchGate. Retrieved from [Link]
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. Available from: [Link]
-
Corcoran, O., & Spraul, M. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rabeprazole Sulfone N-Oxide - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. jocpr.com [jocpr.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. bionmr.unl.edu [bionmr.unl.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Rabeprazole Sulfone N-oxide in Pharmaceutical Quality Control
Introduction: The Critical Role of Impurity Profiling for Rabeprazole
Rabeprazole, a proton pump inhibitor, is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders.[1] The manufacturing process and storage of Rabeprazole can lead to the formation of related substances and degradation products, which, if present in the final drug product, can impact its efficacy and safety.[1] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) mandate strict control over these impurities.[1]
One such critical impurity is Rabeprazole sulfone N-oxide, identified as Rabeprazole EP Impurity I.[2][3] This compound is a potential over-oxidation byproduct formed during the synthesis of Rabeprazole or as a degradation product under oxidative stress. Its chemical name is 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole.[4] The diligent monitoring and quantification of Rabeprazole sulfone N-oxide are paramount to ensure the quality, safety, and stability of Rabeprazole drug substances and products.
This application note provides a comprehensive guide for the use of Rabeprazole sulfone N-oxide as a reference standard in a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quality control of Rabeprazole.
Physicochemical Properties of Rabeprazole Sulfone N-oxide
A well-characterized reference standard is the cornerstone of any quantitative analysis. Rabeprazole sulfone N-oxide is available from various commercial suppliers as a certified reference material.[2][4]
| Property | Value | Source |
| Chemical Name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole | [4] |
| Synonym | Rabeprazole EP Impurity I | [2][3] |
| CAS Number | 924663-37-6 | |
| Molecular Formula | C18H21N3O5S | [5] |
| Molecular Weight | 391.44 g/mol | [5] |
| Solubility | Soluble in Methanol, DMSO | [4] |
Analytical Method: Stability-Indicating RP-HPLC
A robust, stability-indicating analytical method is essential to separate and quantify Rabeprazole sulfone N-oxide from the active pharmaceutical ingredient (API) and other potential impurities. The following reverse-phase HPLC (RP-HPLC) method is designed for this purpose.
Rationale for Methodological Choices
-
Reverse-Phase Chromatography (C8 or C18 column): Rabeprazole and its impurities are moderately polar compounds, making reverse-phase chromatography an ideal separation technique. C8 or C18 columns provide the necessary hydrophobicity to retain and separate these compounds effectively.
-
Buffered Mobile Phase (pH ~6.5-7.0): Rabeprazole is known to be unstable in acidic conditions.[6] Maintaining the mobile phase pH in the neutral to slightly basic range (e.g., pH 6.5-7.0) is crucial for the stability of the analyte during the chromatographic run, ensuring accurate quantification.[6] A phosphate buffer is a common and effective choice for this pH range.[6]
-
Gradient Elution: A gradient elution with an increasing proportion of organic solvent (acetonitrile) allows for the efficient elution of both the more polar impurities and the more retained Rabeprazole peak, ensuring good peak shape and resolution for all components within a reasonable run time.
-
UV Detection (285-288 nm): Rabeprazole and its related substances exhibit significant UV absorbance in the range of 285-288 nm, providing good sensitivity for detection and quantification.[6][7]
Experimental Workflow
Caption: Workflow for the quantification of Rabeprazole sulfone N-oxide.
Detailed Protocols
Preparation of Solutions
Mobile Phase A: Prepare a 0.025 M solution of potassium dihydrogen phosphate (KH2PO4) in HPLC grade water. Adjust the pH to 6.5 with a dilute sodium hydroxide solution.
Mobile Phase B: Acetonitrile (HPLC grade).
Diluent: A mixture of 0.01 M sodium hydroxide in methanol. Rabeprazole is more stable in basic conditions, and this diluent enhances its stability in solution.[6]
Standard Stock Solution (Rabeprazole Sulfone N-oxide):
-
Accurately weigh approximately 10 mg of Rabeprazole sulfone N-oxide reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix well. This yields a concentration of approximately 100 µg/mL.
Working Standard Solution:
-
Dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1.0 µg/mL. This concentration is typically around the reporting threshold for impurities.
Sample Solution (Rabeprazole Drug Substance):
-
Accurately weigh approximately 50 mg of the Rabeprazole drug substance into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix well. This yields a concentration of approximately 1000 µg/mL.
HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Lichrosphere 100 RP-C8 (or equivalent), 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.025 M KH2PO4, pH 6.5B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the Working Standard Solution five times.
-
The % RSD for the peak area of Rabeprazole sulfone N-oxide should be not more than 5.0%.
-
The tailing factor for the Rabeprazole sulfone N-oxide peak should be not more than 2.0.
-
The theoretical plates for the Rabeprazole sulfone N-oxide peak should be not less than 2000.
Analysis Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Working Standard Solution and record the chromatogram.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the Rabeprazole sulfone N-oxide peak in the sample chromatogram by comparing its retention time with that of the standard.
Data Analysis and Quantification
The amount of Rabeprazole sulfone N-oxide in the sample is calculated using the external standard method.
Calculation:
Where:
-
Area_Imp: Peak area of Rabeprazole sulfone N-oxide in the sample chromatogram.
-
Area_Std: Average peak area of Rabeprazole sulfone N-oxide in the standard chromatogram.
-
Conc_Std: Concentration of Rabeprazole sulfone N-oxide in the Working Standard Solution (µg/mL).
-
Conc_Sample: Concentration of Rabeprazole in the Sample Solution (µg/mL).
Method Validation Summary
A stability-indicating method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[8] The following table summarizes typical validation parameters for this type of method.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the impurity. Peak purity of the analyte peak should pass. | The method should resolve Rabeprazole sulfone N-oxide from Rabeprazole and other known impurities. Forced degradation studies should show no co-elution. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear response over a range from LOQ to 150% of the specification limit for the impurity. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1 | Typically in the range of 0.01-0.03% of the nominal sample concentration. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of ~10:1 | Typically in the range of 0.03-0.10% of the nominal sample concentration. |
| Accuracy (% Recovery) | 80.0% - 120.0% | Recovery should be within the specified range when the sample is spiked with known amounts of the impurity at different levels (e.g., 50%, 100%, 150% of the specification limit). |
| Precision (% RSD) | Repeatability (≤ 5.0%), Intermediate Precision (≤ 10.0%) | Low relative standard deviation for multiple preparations and analyses. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | The method should remain reliable under minor variations in experimental conditions. |
Logical Relationships in Quality Control
Caption: Decision-making process in pharmaceutical quality control.
Conclusion
This application note details a robust and reliable stability-indicating RP-HPLC method for the quantification of Rabeprazole sulfone N-oxide in pharmaceutical quality control. The use of a well-characterized Rabeprazole sulfone N-oxide reference standard is essential for the accuracy of this method. By implementing this protocol and adhering to rigorous validation and system suitability criteria, researchers, scientists, and drug development professionals can ensure that Rabeprazole drug substances and products meet the stringent quality and safety standards required by regulatory authorities.
References
-
Venkatesh, M., & Sagunthala, R. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Retrieved from [Link]
-
Kumar, A. H., & Kumar, B. P. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 213-217. Retrieved from [Link]
-
Allmpus. (n.d.). Rabeprazole EP Impurity I and Rabeprazole Sulfone N-Oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem Compound Database. Retrieved from [Link]
-
SynZeal. (n.d.). Rabeprazole EP Impurity I | 924663-37-6. Retrieved from [Link]
-
Mahmud Sharna, S., Hasan Shuvo, M., Ferdaus, S., & Chowdhury, S. (2019). Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 73-78. Retrieved from [Link]
-
Rao, B. M., Srinivasu, M. K., Sridhar, G., Kumar, P. R., Chandrasekhar, K. B., & Islam, A. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 49(10), 766-773. Retrieved from [Link]
- Google Patents. (n.d.). CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 3. Rabeprazole EP Impurity I | 924663-37-6 | SynZeal [synzeal.com]
- 4. allmpus.com [allmpus.com]
- 5. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for Forced Degradation Studies of Rabeprazole to Generate and Profile Impurities
Abstract
This application note provides a detailed, scientifically-grounded protocol for conducting forced degradation studies on Rabeprazole, a proton pump inhibitor (PPI). Rabeprazole is known for its inherent instability in acidic environments, a characteristic stemming from its mechanism of action.[1][2][3] Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. This guide offers step-by-step protocols for subjecting Rabeprazole to hydrolytic (acid and base), oxidative, thermal, and photolytic stress, followed by analysis using a validated stability-indicating HPLC method. The causality behind each experimental choice is explained, ensuring that researchers can not only execute the protocol but also understand its fundamental principles.
Introduction and Scientific Principles
Rabeprazole is a substituted benzimidazole that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells.[7][8] Its therapeutic action is initiated by a proton-catalyzed conversion in the acidic environment of the parietal cell's secretory canaliculus to its active sulfenamide form.[8][9][10] This active metabolite then forms a stable, covalent disulfide bond with cysteine residues on the proton pump, inactivating it.[9]
This very mechanism of action underscores Rabeprazole's intrinsic chemical lability. The benzimidazole core is susceptible to rapid degradation under acidic conditions, which is the primary degradation pathway.[2][11] Therefore, understanding its stability profile is paramount. Forced degradation studies, as outlined in the ICH guideline Q1A(R2), are designed to accelerate this degradation under controlled, exaggerated conditions to predict the drug's stability and identify impurities that may arise during its shelf life.[4][5][12] The goal is to achieve a target degradation of 5-20%, which provides sufficient quantities of degradation products for detection and characterization without completely destroying the parent molecule.[4][13]
This document serves as a practical guide for:
-
Generating a comprehensive impurity profile for Rabeprazole.
-
Establishing robust, stability-indicating analytical methods.
-
Elucidating the degradation pathways to support formulation development.
Materials and Analytical Methodology
Reagents and Materials
-
Rabeprazole Sodium Reference Standard
-
Rabeprazole Sodium Active Pharmaceutical Ingredient (API) or Formulation (Tablets)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.5 M
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (KH₂PO₄)
-
Triethylamine
-
Water (HPLC Grade)
-
Volumetric flasks, pipettes, and standard laboratory glassware
Recommended Stability-Indicating HPLC Method
A validated stability-indicating method is crucial to resolve the parent Rabeprazole peak from all process-related impurities and degradation products.[14][15] The following method is adapted from established literature.[14][15][16]
| Parameter | Specification |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[14][15][16] |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer with 0.1% Triethylamine, pH adjusted to 6.4 with orthophosphoric acid, mixed with Acetonitrile (90:10 v/v).[14][15][16] |
| Mobile Phase B | Acetonitrile and Water (90:10 v/v).[14][15][16] |
| Gradient Program | A time-based gradient should be optimized to ensure separation of all peaks. Start with a higher proportion of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 1.0 mL/min.[14][15][16] |
| Detection | UV at 280 nm.[14][15][16] |
| Column Temperature | Ambient or controlled at 25°C. |
| Injection Volume | 10-20 µL. |
| Diluent | A mixture of water and acetonitrile is typically used. |
Experimental Workflow
The overall process involves preparing a stock solution of Rabeprazole, subjecting aliquots to various stress conditions, neutralizing the samples where necessary, diluting to a final concentration, and analyzing via the stability-indicating HPLC method alongside a control (unstressed) sample.
Figure 1: General experimental workflow for the forced degradation of Rabeprazole.
Detailed Forced Degradation Protocols
For each protocol, use a starting sample concentration of approximately 500 µg/mL of Rabeprazole sodium.[14] This can be prepared from the API or by dissolving the equivalent amount of tablet powder.
Acid Hydrolysis
-
Causality: Rabeprazole is highly labile in acid.[1] The acidic environment protonates the benzimidazole nitrogen, catalyzing a rearrangement and cleavage process that leads to degradation products like rabeprazole thioether.[2][17]
-
Protocol:
-
Transfer an equivalent of 25 mg of Rabeprazole sodium into a 50 mL volumetric flask.
-
Add 10 mL of diluent to dissolve the sample.
-
Keep the flask at 60°C for approximately 45 minutes.[17] The time should be optimized to achieve 5-20% degradation.
-
Cool the solution to room temperature.
-
Carefully neutralize the solution with an equivalent volume and concentration of NaOH (e.g., 3 mL of 0.1 M NaOH).
-
Dilute to the final volume (50 mL) with diluent and mix thoroughly.
-
Analyze by HPLC.
-
Base Hydrolysis
-
Causality: While more stable than in acid, Rabeprazole is susceptible to degradation in strongly alkaline conditions. The sulfoxide group can be a target for nucleophilic attack.
-
Protocol:
-
Transfer an equivalent of 25 mg of Rabeprazole sodium into a 50 mL volumetric flask.
-
Add 10 mL of diluent to dissolve the sample.
-
Add 5 mL of 0.5 M NaOH and mix well.[14]
-
Keep the flask at room temperature for a suitable duration (e.g., 2-4 hours), monitoring to achieve target degradation.
-
Carefully neutralize the solution with an equivalent volume and concentration of HCl (e.g., 5 mL of 0.5 M HCl).
-
Dilute to the final volume (50 mL) with diluent and mix thoroughly.
-
Analyze by HPLC.
-
Oxidative Degradation
-
Causality: The sulfoxide moiety in Rabeprazole is susceptible to oxidation, potentially forming the corresponding sulfone derivative (Impurity-4 is often the N-oxide).[14] Hydrogen peroxide is a common and effective oxidizing agent for this purpose.
-
Protocol:
-
Transfer an equivalent of 25 mg of Rabeprazole sodium into a 50 mL volumetric flask.
-
Add 10 mL of diluent to dissolve the sample.
-
Add 3 mL of 3% H₂O₂ and mix well.[14]
-
Keep the flask at room temperature for approximately 30 minutes.[14] Rabeprazole is quite labile to oxidation, so a short exposure is often sufficient.
-
Dilute to the final volume (50 mL) with diluent and mix thoroughly.
-
Analyze by HPLC immediately.
-
Thermal Degradation
-
Causality: High temperatures provide the energy needed to overcome activation barriers for various degradation reactions. For solid-state drugs, this can reveal instabilities that are not apparent in solution.
-
Protocol (Solid State):
-
Spread a thin layer of Rabeprazole sodium powder (API or tablet powder) in a petri dish.
-
Place the sample in a hot air oven maintained at 105°C for 18 hours.[14]
-
After the exposure period, allow the sample to cool to room temperature.
-
Weigh an amount equivalent to 25 mg of the stressed powder, transfer to a 50 mL volumetric flask, dissolve in diluent, and dilute to volume.
-
Analyze by HPLC.
-
Photolytic Degradation
-
Causality: Exposure to light, particularly UV radiation, can provide the energy to excite electrons and initiate photochemical reactions, leading to degradation. Photodegradation can lead to products like benzimidazolone and benzimidazole derivatives.[18]
-
Protocol (Solid State):
-
Spread a thin layer of Rabeprazole sodium powder in a suitable transparent container.
-
Expose the sample in a photostability chamber according to ICH Q1B guidelines. The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[5]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) in the same chamber to differentiate between thermal and photolytic degradation.
-
After exposure, prepare a solution from the light-exposed sample and the dark control as described in the thermal degradation protocol.
-
Analyze by HPLC.
-
Summary of Stress Conditions and Expected Degradation
The following table summarizes the recommended stress conditions. Note that significant degradation is expected under acidic, basic, oxidative, and thermal stress.[14][15][16]
| Stress Condition | Reagent/Condition | Duration & Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 45 min @ 60°C | Significant degradation.[14] Formation of thioether and other impurities. |
| Base Hydrolysis | 0.5 M NaOH | 2-4 hours @ Room Temp | Significant degradation.[14] |
| Oxidative | 3% H₂O₂ | 30 min @ Room Temp | Significant degradation.[14] Formation of N-oxide (Imp-4) is likely.[14] |
| Thermal (Dry Heat) | 105°C Oven | 18 hours | Significant degradation observed.[14] |
| Photolytic | ICH Q1B exposure (≥1.2 million lux·h & ≥200 W·h/m²) | Per guideline | Formation of benzimidazolone and other products.[18] |
Potential Degradation Pathways
The degradation of Rabeprazole is complex, but key pathways have been elucidated. Under acidic conditions, the drug undergoes a rearrangement to form a sulfenic acid and ultimately the rabeprazole thioether. Oxidation primarily targets the sulfoxide, forming a sulfone, or the pyridine nitrogen, forming an N-oxide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 9. Rabeprazole - Wikipedia [en.wikipedia.org]
- 10. whitesscience.com [whitesscience.com]
- 11. Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients [kci.go.kr]
- 12. database.ich.org [database.ich.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Comprehensive Identification of Rabeprazole Metabolites
Abstract
This technical guide provides a comprehensive framework for the identification and structural elucidation of Rabeprazole metabolites using high-resolution mass spectrometry (HRMS). We delve into the causal logic behind experimental design, from in-vitro metabolic incubation to advanced data acquisition and analysis strategies. This document serves as a detailed protocol and application note for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic (DMPK) studies.
Introduction: The Imperative for In-Depth Metabolite Profiling
Rabeprazole, a second-generation proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by targeting the H+/K+-ATPase enzyme system in gastric parietal cells. Like all xenobiotics, Rabeprazole undergoes extensive metabolism, primarily in the liver, before excretion.[1] A thorough understanding of its metabolic fate is a cornerstone of drug development, essential for identifying potentially active or toxic metabolites, understanding drug-drug interactions, and explaining inter-individual variability in patient response.[2]
Rabeprazole's metabolism is unique among PPIs due to its significant reliance on a non-enzymatic reduction pathway, alongside enzymatic routes mediated by cytochrome P450 isoforms, mainly CYP2C19 and CYP3A4.[1][2][3][4] This dual nature of its biotransformation necessitates a robust analytical approach to capture a comprehensive metabolic profile. High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has become the gold standard for such investigations.[5][6][7] Its ability to provide accurate mass measurements with errors of less than 5 ppm allows for the confident determination of elemental compositions, a critical step in identifying unknown metabolites.[8]
This guide will provide a detailed workflow, from sample generation using in-vitro systems like human liver microsomes (HLMs) to the final structural confirmation of metabolites using advanced HRMS techniques.
Rabeprazole's Metabolic Landscape
The biotransformation of Rabeprazole is a multi-faceted process involving several key reactions. The primary pathways include:
-
Non-Enzymatic Reduction: A major metabolic route for Rabeprazole is the non-enzymatic reduction of the sulfoxide moiety to form Rabeprazole thioether .[1][2][9] This pathway is less dependent on the highly polymorphic CYP2C19 enzyme, which contributes to Rabeprazole's more predictable pharmacokinetic profile compared to other PPIs.[1]
-
CYP450-Mediated Oxidation: The cytochrome P450 system also plays a role. CYP3A4 primarily oxidizes Rabeprazole to Rabeprazole sulfone .[4][10]
-
CYP450-Mediated Demethylation: The CYP2C19 isoenzyme is involved in the O-demethylation of the methoxypropoxy side chain, leading to desmethyl Rabeprazole .[1][10] This metabolite can then undergo further transformations.
These initial phase I reactions can be followed by phase II conjugation, such as glucuronidation, to increase water solubility for excretion. The interplay of these pathways results in a complex mixture of metabolites in biological matrices.
Caption: Principal Metabolic Pathways of Rabeprazole.
Experimental Design: A Step-by-Step Protocol
The reliable identification of metabolites begins with a well-designed in-vitro experiment to generate them in a controlled environment. Human liver microsomes are a standard and effective tool for this purpose as they contain a high concentration of CYP450 enzymes.
Protocol: In-Vitro Incubation of Rabeprazole with Human Liver Microsomes (HLMs)
This protocol outlines the steps to metabolize Rabeprazole in a controlled in-vitro system.
Materials:
-
Rabeprazole stock solution (10 mM in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Incubator/water bath at 37°C
Procedure:
-
Preparation: Thaw HLMs and the NADPH regenerating system on ice. Pre-warm the phosphate buffer to 37°C.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Phosphate buffer (pH 7.4)
-
Rabeprazole stock solution (to a final concentration of 1-10 µM)
-
Human Liver Microsomes (to a final concentration of 0.5-1.0 mg/mL)
-
-
Pre-incubation: Gently vortex the mixture and pre-incubate for 5 minutes at 37°C to allow the substrate to equilibrate with the enzymes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. The final volume should be adjusted with the phosphate buffer. A control incubation without the NADPH system is crucial to distinguish enzymatic from non-enzymatic degradation.
-
Incubation: Incubate the reaction mixture for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile. This step serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
Protein Precipitation: Vortex the tube vigorously for 1 minute and then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a clean tube or a 96-well plate for LC-HRMS analysis.[11]
Protocol: Sample Preparation from Plasma for In-Vivo Studies
For analyzing samples from in-vivo studies, efficient extraction from a complex matrix like plasma is key.
Materials:
-
Plasma samples (collected with an anticoagulant like EDTA).[12][13]
-
Internal Standard (IS) solution (e.g., Omeprazole, a structurally similar compound).[14]
-
Acetonitrile (ACN) or Methanol, HPLC grade.
-
Microcentrifuge tubes.
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to maintain sample integrity.[12]
-
Aliquoting: Aliquot a small volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of the internal standard solution to each plasma sample, the blank matrix, and calibration standards. The IS helps to correct for variability in extraction efficiency and instrument response.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to the plasma sample (e.g., 300 µL ACN for 100 µL plasma).[15]
-
Extraction: Vortex the mixture vigorously for 2-3 minutes to ensure complete protein precipitation and extraction of analytes into the organic solvent.
-
Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL) to concentrate the analytes and ensure compatibility with the LC system.[15]
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any fine particulates before injection.
LC-HRMS Analysis: The Key to Metabolite Detection
The coupling of liquid chromatography with high-resolution mass spectrometry provides the necessary separation and detection capabilities for complex metabolite mixtures.
Liquid Chromatography Parameters
The goal of the LC method is to achieve chromatographic separation of the parent drug from its metabolites, which often have very similar polarities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like Rabeprazole and its metabolites.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive-ion electrospray ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes from the reverse-phase column. |
| Gradient | 5% B to 95% B over 15-20 minutes | A gradual gradient is necessary to separate isomers and closely related metabolites. |
| Flow Rate | 0.3 - 0.4 mL/min | Compatible with standard ESI sources and provides good chromatographic efficiency. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to better separation. |
| Injection Vol. | 2 - 5 µL | A small volume is sufficient for sensitive detection with modern HRMS instruments. |
High-Resolution Mass Spectrometry Parameters
Modern HRMS instruments like the Orbitrap or TOF platforms are ideal for metabolite identification.[5][16] The key is to acquire data in a way that provides both precursor and fragment ion information in a single run.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Rabeprazole and its metabolites contain basic nitrogen atoms that are readily protonated.[14] |
| Acquisition Mode | Full Scan with Data-Dependent MS/MS (dd-MS2) | Allows for the detection of all ions in the full scan and triggers fragmentation of the most abundant ions to aid in structural elucidation. |
| Full Scan Resolution | >60,000 (FWHM) | Essential for high mass accuracy (<5 ppm) to determine elemental composition.[8] |
| MS/MS Resolution | >15,000 (FWHM) | Provides high accuracy for fragment ions, increasing confidence in structural assignments. |
| Collision Energy | Stepped Normalized Collision Energy (e.g., 20, 30, 40 eV) | Using multiple collision energies ensures a wide range of fragments are generated, from stable to less stable ions. |
| Scan Range | m/z 100 - 1000 | Covers the expected mass range for Rabeprazole and its phase I and II metabolites. |
Data Analysis Workflow: From Raw Data to Confident Identification
The analysis of HRMS data is a systematic process to filter, identify, and structurally characterize potential metabolites.
Caption: Data Analysis Workflow for Metabolite ID.
-
Peak Detection and Background Subtraction: The first step involves using software to detect chromatographic peaks and subtract signals present in the control (NADPH-negative) samples.
-
Prediction of Metabolites: A list of potential metabolites is generated by considering common metabolic biotransformations (oxidation, demethylation, reduction, glucuronidation, etc.) applied to the parent drug's elemental formula.
-
Accurate Mass Filtering: The software then searches the processed data for ions that match the predicted exact masses of these potential metabolites within a narrow mass tolerance window (e.g., < 5 ppm).
-
Isotopic Pattern Matching: The isotopic pattern of a candidate ion is compared to the theoretical pattern for the proposed elemental formula. This provides an additional layer of confirmation.
-
Structural Elucidation via MS/MS: The high-resolution MS/MS spectrum is the key to determining the structure. By analyzing the fragmentation pattern, one can pinpoint the site of metabolic modification. For example, a mass shift of 14 Da in a fragment containing the methoxypropoxy side chain would strongly suggest demethylation at that position.
Expected Rabeprazole Metabolites and Their Mass Signatures
The following table summarizes the key known metabolites of Rabeprazole and their theoretical mass-to-charge ratios, which are critical for the data analysis filtering step.
| Metabolite Name | Biotransformation | Molecular Formula | Theoretical m/z [M+H]+ |
| Rabeprazole | Parent Drug | C18H21N3O3S | 360.1376 |
| Rabeprazole Thioether | Reduction (-O) | C18H21N3O2S | 344.1427 |
| Rabeprazole Sulfone | Oxidation (+O) | C18H21N3O4S | 376.1325 |
| Desmethyl Rabeprazole | Demethylation (-CH2) | C17H19N3O3S | 346.1220 |
| Desmethyl Rabeprazole Thioether | Reduction (-O), Demethylation (-CH2) | C17H19N3O2S | 330.1271 |
| Thioether Carboxylic Acid | Side-chain oxidation | C15H15N3O4S | 334.0805 |
| Glucuronide Conjugate | Glucuronidation (+C6H8O6) | C24H29N3O9S | 536.1697 |
Note: The m/z values are for the protonated molecule [M+H]+ and should be calculated to at least four decimal places for high-resolution analysis.
Conclusion and Best Practices
This application note provides a robust and scientifically grounded methodology for the identification of Rabeprazole metabolites using LC-HRMS. The key to a successful metabolite identification study lies in the careful integration of high-quality in-vitro data generation, optimized sample preparation, and sophisticated HRMS analysis.
Key Best Practices:
-
Always include controls: A no-cofactor (NADPH) control is essential to differentiate enzymatic metabolites from chemical degradation products.
-
Use an appropriate internal standard: This is critical for any semi-quantitative or quantitative analysis, especially with complex biological matrices.
-
Leverage high mass accuracy: Do not rely on nominal mass. The power of HRMS is in its ability to provide elemental compositions, which significantly reduces the number of possible candidates for an unknown.
-
Combine evidence: A confident metabolite identification is built on multiple pieces of evidence: accurate mass, chromatographic retention time, isotopic pattern, and, most importantly, a logical MS/MS fragmentation pattern.
By following the detailed protocols and data analysis strategies outlined herein, researchers can confidently and comprehensively map the metabolic fate of Rabeprazole, providing critical insights for drug development and clinical pharmacology.
References
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. Retrieved from [Link]
-
PharmGKB. (n.d.). Rabeprazole Pathway, Pharmacokinetics. Retrieved from [Link]
-
PubMed. (2024). Improved quantitative determination of (R)- and (S)-rabeprazole and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. Retrieved from [Link]
-
ResearchGate. (2002). Rabeprazole: Pharmacokinetics and pharmacokinetic drug interactions. Retrieved from [Link]
-
ResearchGate. (2013). Review article: Relationship between the metabolism and efficacy of proton pump inhibitors - Focus on rabeprazole. Retrieved from [Link]
-
MDPI. (2023). Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2009). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of LCMS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
-
Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]
-
PubMed. (2011). Drug metabolite profiling and identification by high-resolution mass spectrometry. Retrieved from [Link]
-
PubMed. (2002). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. Retrieved from [Link]
-
Journal of Biological Chemistry. (n.d.). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Retrieved from [Link]
-
KoreaScience. (n.d.). Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
ACS Publications. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Retrieved from [Link]
-
PubMed. (2002). Determination of rabeprazole and its active metabolite, rabeprazole thioether in human plasma by column-switching high-performance liquid chromatography and its application to pharmacokinetic study. Retrieved from [Link]
-
YouTube. (2019). Sample preparation: Metabolite extraction (tutorial 3/5). Retrieved from [Link]
-
MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. Retrieved from [Link]
-
MDPI. (2022). Metabolites Identification and Mechanism Prediction of Neobavaisoflavone In Vitro and In Vivo of Rats through UHPLC-Q-Exactive Plus Orbitrap MS Integrated Network Pharmacology. Retrieved from [Link]
-
PubMed. (2009). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug metabolite profiling and identification by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metabolon.com [metabolon.com]
- 13. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 14. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: The Definitive Guide to Utilizing Rabeprazole Sulfone N-oxide as an Analytical Standard
Abstract
This comprehensive guide delineates the critical role and practical application of Rabeprazole Sulfone N-oxide as an analytical standard in the quality control and stability assessment of Rabeprazole, a widely used proton pump inhibitor. Rabeprazole Sulfone N-oxide is a known impurity and degradation product of Rabeprazole, and its accurate identification and quantification are paramount to ensuring the safety and efficacy of the final drug product.[1][2][3] This document provides an in-depth exploration of the compound's characteristics, its significance in impurity profiling, and detailed, field-proven protocols for its use in High-Performance Liquid Chromatography (HPLC) analysis. The methodologies presented herein are designed for immediate implementation in research, development, and quality control laboratories, aligning with stringent regulatory expectations set forth by bodies such as the International Council for Harmonisation (ICH).
Introduction: The Imperative of Impurity Profiling in Rabeprazole
Rabeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders.[4][5] It functions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] However, the chemical stability of Rabeprazole is a significant concern during its synthesis, formulation, and storage. The molecule is susceptible to degradation under various conditions, including acidic environments, oxidation, heat, and light, leading to the formation of several impurities.[6]
The presence of these impurities, even in minute quantities, can potentially impact the drug's safety and therapeutic efficacy.[1] Regulatory authorities worldwide mandate rigorous control over impurities in pharmaceutical products.[1] This necessitates the development and validation of highly specific and sensitive analytical methods to detect and quantify these related substances. Rabeprazole Sulfone N-oxide has been identified as a significant process-related impurity and degradation product of Rabeprazole.[2][3] As such, a highly characterized analytical standard of this compound is indispensable for:
-
Method Development and Validation: To ensure the analytical method can accurately distinguish and quantify Rabeprazole Sulfone N-oxide from Rabeprazole and other related substances.
-
Stability Studies: To monitor the formation of this impurity over time under various stress conditions, thereby establishing the drug's shelf-life and storage requirements.[7]
-
Routine Quality Control: For the routine analysis of bulk drug and finished pharmaceutical products to ensure they meet the predefined quality specifications.
Physicochemical Properties of Rabeprazole Sulfone N-oxide
A thorough understanding of the physicochemical properties of Rabeprazole Sulfone N-oxide is fundamental to its effective use as an analytical standard.
| Property | Value | Source |
| Chemical Name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole | |
| Synonyms | Rabeprazole EP Impurity I, Rabeprazole Sulfone N-Oxide | [2][8] |
| CAS Number | 924663-37-6 | [2][9] |
| Molecular Formula | C18H21N3O5S | [8][9] |
| Molecular Weight | 391.44 g/mol | [8][9] |
Application as an Analytical Standard
The primary application of Rabeprazole Sulfone N-oxide is as a certified reference material for the accurate identification and quantification of this impurity in Rabeprazole drug substances and products.
Peak Identification and System Suitability
In chromatographic analysis, a stock solution of Rabeprazole Sulfone N-oxide is used to determine its retention time under specific analytical conditions. This allows for the unambiguous identification of the corresponding peak in the chromatogram of a Rabeprazole test sample. It is also a critical component of system suitability testing, where it is often included in a resolution solution containing Rabeprazole and other known impurities to ensure the chromatographic system can adequately separate all components of interest.[10]
Method Validation: Specificity and Selectivity
During the validation of a stability-indicating analytical method, forced degradation studies are performed on the drug substance.[7] Rabeprazole is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[3][7][11] The resulting stressed samples are then analyzed, and the peak corresponding to Rabeprazole Sulfone N-oxide is confirmed by spiking the sample with a known amount of the analytical standard. This process demonstrates the method's specificity and its ability to resolve the impurity from the main drug peak and other degradants.[7]
Quantitative Analysis
For the quantitative determination of Rabeprazole Sulfone N-oxide in a sample, a standard solution of known concentration is prepared. This standard is used to construct a calibration curve or for a single-point calibration to calculate the concentration of the impurity in the test sample based on its peak area response.
Experimental Protocol: HPLC Method for the Determination of Rabeprazole and its Related Substances
This section provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method capable of separating Rabeprazole from its key impurities, including Rabeprazole Sulfone N-oxide. This protocol is a composite of best practices derived from multiple authoritative sources.[4][7][11][12]
Materials and Reagents
-
Rabeprazole Sodium Reference Standard
-
Rabeprazole Sulfone N-oxide Analytical Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (Analytical Grade)
-
Triethylamine (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Orthophosphate buffer with 0.1% Triethylamine, pH adjusted to 6.4 with Orthophosphoric Acid : Acetonitrile (90:10 v/v) |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Gradient Program | Time (min) |
Preparation of Solutions
Diluent: Mobile Phase A and Mobile Phase B (50:50 v/v)
Standard Stock Solution (Rabeprazole): Accurately weigh and dissolve about 25 mg of Rabeprazole Sodium Reference Standard in 50 mL of diluent to obtain a concentration of approximately 500 µg/mL.
Impurity Stock Solution (Rabeprazole Sulfone N-oxide): Accurately weigh and dissolve about 10 mg of Rabeprazole Sulfone N-oxide Analytical Standard in 100 mL of diluent to obtain a concentration of approximately 100 µg/mL.
System Suitability Solution (Resolution Mixture): Prepare a solution containing approximately 500 µg/mL of Rabeprazole Sodium and 1.5 µg/mL of Rabeprazole Sulfone N-oxide in the diluent.[7] This can be achieved by appropriate dilution of the respective stock solutions.
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Rabeprazole and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of diluent and sonicate for 15 minutes with intermittent shaking.
-
Make up the volume to 50 mL with the diluent and mix well.
-
Centrifuge a portion of the solution at 4000 RPM for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the System Suitability Solution and verify that the resolution between the Rabeprazole peak and the Rabeprazole Sulfone N-oxide peak is not less than 2.0. The theoretical plates for the Rabeprazole peak should be not less than 2000, and the tailing factor should be not more than 2.0.
-
Inject the standard and sample solutions in duplicate.
-
Record the chromatograms and integrate the peak areas.
Calculation
The amount of Rabeprazole Sulfone N-oxide in the sample can be calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100
Where:
-
Area_impurity is the peak area of Rabeprazole Sulfone N-oxide in the sample chromatogram.
-
Area_standard is the peak area of Rabeprazole Sulfone N-oxide in the standard chromatogram.
-
Conc_standard is the concentration of the Rabeprazole Sulfone N-oxide standard solution.
-
Conc_sample is the concentration of the Rabeprazole sample solution.
-
Purity_standard is the purity of the Rabeprazole Sulfone N-oxide analytical standard.
Visualization of Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Rabeprazole Sulfone N-oxide.
Caption: HPLC workflow for impurity profiling.
Conclusion
The availability and proper use of a well-characterized analytical standard for Rabeprazole Sulfone N-oxide are non-negotiable for any laboratory involved in the analysis of Rabeprazole. This guide provides the foundational knowledge and a robust, ready-to-use HPLC protocol to ensure the accurate and reliable monitoring of this critical impurity. Adherence to these principles and methodologies will not only facilitate regulatory compliance but also contribute to the overarching goal of ensuring the quality, safety, and efficacy of Rabeprazole-containing medicines.
References
- A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. (n.d.). International Journal of Pharmaceutical Erudition.
-
Synthesis of degradants and impurities of rabeprazole. (2021). Semantic Scholar. Retrieved from [Link]
- Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC). (n.d.). Google Patents.
-
Rabeprazole EP Impurity I. (n.d.). SynZeal. Retrieved from [Link]
-
Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. (2014). National Institutes of Health. Retrieved from [Link]
-
Rabeprazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2011). National Institutes of Health. Retrieved from [Link]
- Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. (n.d.). Google Patents.
-
Identification and synthesis of potential impurities of rabeprazole sodium. (2018). ResearchGate. Retrieved from [Link]
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. (2016). ResearchGate. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (2012). JOCPR. Retrieved from [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC. (2024). WJPMR. Retrieved from [Link]
-
Rabeprazole sulfone N-oxide. (n.d.). PubChem. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2011). ResearchGate. Retrieved from [Link]
-
Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. (2009). PubMed. Retrieved from [Link]
-
Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Rabeprazole EP Impurity I | 924663-37-6 | SynZeal [synzeal.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving peak resolution in Rebeprazole sulfone N-oxide chromatography
Welcome to the technical support center for chromatographic analysis of rabeprazole and its related substances. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of rabeprazole sulfone N-oxide, a critical process and degradation impurity. Poor resolution of this analyte can compromise data integrity in stability studies, impurity profiling, and quality control assays.
This resource provides in-depth, field-proven insights to diagnose and resolve common chromatographic challenges. We will delve into the causal relationships between method parameters and separation outcomes, ensuring a robust and reproducible analytical method.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the analysis of rabeprazole sulfone N-oxide.
Q1: Why is my rabeprazole sulfone N-oxide peak showing significant tailing?
Peak tailing for rabeprazole sulfone N-oxide, a basic compound, is primarily caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary mechanism is the interaction of the basic nitrogen atoms in the molecule with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[2][3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak shape.
Q2: I'm observing poor resolution between rabeprazole sulfone N-oxide and the main rabeprazole peak. What is the first parameter I should investigate?
The first and most critical parameter to investigate is the pH of the mobile phase .[1][4] The ionization state of rabeprazole and its impurities is highly dependent on pH.[5] Rabeprazole itself is unstable in acidic conditions (pH < 7.0), which can lead to on-column degradation and the appearance of extraneous peaks.[1][6][7] For optimal separation and peak shape, a mobile phase pH in the range of 6.4 to 7.4 is often recommended.[1][8][9] Adjusting the pH within this range can significantly alter the selectivity between rabeprazole and its N-oxide impurity.
Q3: What is the role of triethylamine (TEA) in the mobile phase, and should I use it?
Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[10] It acts as a competing base, interacting with the residual silanol groups on the stationary phase.[10][11] This "masks" the silanols, preventing them from interacting with your basic analyte and thereby reducing peak tailing. A typical concentration is 0.1% in the aqueous component of the mobile phase.[8] While effective, the use of TEA is sometimes being replaced by newer column technologies with superior shielding of silanol groups.[10]
Q4: Can my choice of C18 column brand really make a difference?
Absolutely. While "C18" describes the bonded phase, the underlying silica, the density of the C18 coverage, and especially the end-capping technology can vary significantly between manufacturers.[1] End-capping is a process that deactivates most of the residual silanol groups.[2] Columns with advanced end-capping or "shielding" technology (e.g., Waters Symmetry Shield RP18) are often recommended for the analysis of rabeprazole and its impurities to minimize peak tailing.[8][9][12] If you are facing persistent peak shape issues, switching to a high-purity, well-end-capped column is a highly recommended troubleshooting step.
Part 2: Troubleshooting Guides
This section provides systematic, step-by-step protocols to resolve specific chromatographic issues.
Guide 1: Resolving Poor Peak Shape (Tailing)
Poor peak shape compromises integration accuracy and can hide low-level impurities. This guide provides a logical workflow to diagnose and correct peak tailing for rabeprazole sulfone N-oxide.
Caption: Relationship between key parameters and chromatographic outcomes.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of Rebeprazole sulfone N-oxide in solution
A Guide for Researchers and Drug Development Professionals on Navigating the Stability Challenges of Rabeprazole Sulfone N-oxide in Solution.
Introduction
Welcome to the technical support guide for Rabeprazole Sulfone N-oxide. As a key impurity and metabolite of the proton pump inhibitor (PPI) Rabeprazole, understanding the solution-state stability of Rabeprazole Sulfone N-oxide is paramount for accurate analytical quantification, impurity profiling, and the development of safe and effective pharmaceutical products.[1][2][3] Benzimidazole derivatives, including Rabeprazole and its related compounds, are notoriously labile, exhibiting significant degradation under various environmental conditions.[4][5] This guide, designed for researchers, analytical scientists, and formulation experts, provides in-depth, practical answers and troubleshooting strategies to address the common stability issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) - The Fundamental Stability Profile
This section addresses the core principles governing the stability of Rabeprazole Sulfone N-oxide.
Q1: What is Rabeprazole Sulfone N-oxide, and why is its stability a critical concern?
Rabeprazole Sulfone N-oxide is a known impurity that can form during the synthesis or degradation of Rabeprazole Sodium.[2][6] It is specifically identified as "Rabeprazole EP Impurity I".[7] Like its parent compound, Rabeprazole, it belongs to the benzimidazole class of molecules, which are highly susceptible to degradation, particularly in acidic environments.[8][9] The stability of this impurity is a critical concern for several reasons:
-
Analytical Accuracy: Degradation of the reference standard or the analyte in a sample can lead to inaccurate quantification, impacting quality control and regulatory compliance.[10]
-
Safety and Efficacy: The presence and quantity of impurities in a drug substance must be carefully controlled to ensure the safety and efficacy of the final pharmaceutical product.[1]
-
Process Control: Understanding its stability helps in optimizing the synthesis, formulation, and storage conditions of Rabeprazole to minimize the formation of this and other related impurities.[11]
Q2: What are the primary factors that influence the stability of Rabeprazole Sulfone N-oxide in solution?
The stability of Rabeprazole and its derivatives is a function of several factors. Forced degradation studies on the parent compound, Rabeprazole, show significant instability under the following conditions, which are also critical for its N-oxide sulfone derivative:
-
pH: This is the most critical factor. Benzimidazoles are rapidly degraded in acidic media and are significantly more stable under neutral to alkaline conditions.[8][12]
-
Oxidation: The benzimidazole ring and sulfoxide group are susceptible to oxidative stress.[13][14]
-
Temperature: Elevated temperatures accelerate the rate of degradation. Significant degradation of Rabeprazole has been observed under thermal stress conditions (e.g., 105°C).[13][15]
-
Light: Photolytic degradation is a known pathway for the breakdown of Rabeprazole and related compounds.[13] Therefore, solutions should be protected from light.
Q3: How does pH mechanistically affect the stability of benzimidazole compounds like Rabeprazole Sulfone N-oxide?
The instability of proton pump inhibitors in acidic conditions is due to an acid-catalyzed molecular rearrangement. The benzimidazole ring system, which is the core of the molecule, undergoes protonation in an acidic environment. This protonation initiates a cascade of reactions that converts the initial compound into a reactive sulfenamide intermediate, which can then degrade into other products.[9][16][17] While Rabeprazole has one of the highest pKa values among PPIs (~5.0), allowing for faster activation, this same property contributes to its inherent instability at lower pH levels.[16]
The diagram below illustrates the general acid-catalyzed activation and subsequent degradation pathway common to benzimidazole-based proton pump inhibitors.
Caption: Acid-catalyzed degradation pathway for PPIs.
Section 2: Troubleshooting Guide for Experimental Work
Directly addressing common issues encountered in the lab.
Issue 1: Rapid Degradation of Analyte During Sample Preparation
-
Symptom: You observe low or inconsistent recovery of Rabeprazole Sulfone N-oxide from your samples, or the peak area decreases over a short period after dissolution.
-
Causality: The primary cause is the use of an acidic or neutral aqueous diluent. Even unbuffered deionized water can be slightly acidic due to dissolved CO2, which is sufficient to initiate degradation.[8][18]
-
Troubleshooting & Solution:
-
pH Control is Essential: Always prepare sample diluents, mobile phases, and stock solutions under alkaline conditions. A pH of 8.0 or higher is generally recommended to ensure stability.[8][12]
-
Solvent Selection: For preparing stock solutions, a small amount of a polar organic solvent like acetonitrile or methanol can be used for initial dissolution, followed by dilution with an appropriate alkaline buffer.[6]
-
Immediate Analysis: If acidic conditions are unavoidable for a specific analytical step, perform the preparation quickly, at low temperatures, and analyze the sample immediately to minimize degradation time.[12]
-
| Solvent/Diluent Condition | Stability Outcome | Recommendation |
| 0.1N HCl | Rapid Degradation | Avoid for sample preparation and storage. Use only for controlled forced degradation studies.[13] |
| Purified Water (pH ~5.5-6.5) | Slow to Moderate Degradation | Not recommended as a primary diluent. Buffer to alkaline pH if water is required. |
| Methanol / Acetonitrile | Generally Good (Anhydrous) | Suitable for initial stock preparation. Dilute with alkaline buffer for working solutions.[6] |
| Phosphate/Ammonium Acetate Buffer (pH ≥ 8.0) | High Stability | Recommended for all working solutions, sample diluents, and mobile phases.[6][19] |
| 0.001 M NaOH Solution | High Stability | Excellent choice for dissolving reference standards and preparing stock solutions.[6] |
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: Your chromatogram shows new, unexpected peaks, often shouldering or eluting close to the main Rabeprazole Sulfone N-oxide peak.
-
Causality: This indicates degradation is occurring either before analysis or during the chromatographic run. Potential causes include:
-
Photodegradation: Exposure of stock solutions or samples in the autosampler to ambient or UV light.[13]
-
Thermal Degradation: Samples left at room temperature for extended periods or in a non-cooled autosampler.[13]
-
Oxidative Degradation: Use of solvents containing peroxides (e.g., aged ethers or THF) or exposure to air for prolonged periods.[13][14]
-
-
Troubleshooting & Solution:
-
Conduct a Forced Degradation Study: Systematically expose the compound to acid, base, oxidative, thermal, and photolytic stress conditions. This helps to generate and identify potential degradation products, confirming if the unknown peaks correspond to specific degradants.[13][20]
-
Optimize Storage Conditions:
-
Use Fresh Solvents: Prepare fresh mobile phases daily and use high-purity, HPLC-grade solvents.
-
The following workflow outlines a typical forced degradation study.
Caption: Workflow for a forced degradation study.
Section 3: Key Experimental Protocols
Follow these validated procedures to minimize stability-related experimental errors.
Protocol 1: Preparation of Stable Stock and Working Solutions
This protocol is designed to maximize the short-term and long-term stability of your Rabeprazole Sulfone N-oxide standard.
-
Materials:
-
Rabeprazole Sulfone N-oxide reference standard.
-
HPLC-grade Acetonitrile or Methanol.
-
0.001 M Sodium Hydroxide (NaOH) solution, freshly prepared with purified water.
-
Class A volumetric flasks (amber glass recommended).
-
Calibrated analytical balance.
-
-
Procedure for Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the Rabeprazole Sulfone N-oxide reference standard.
-
Transfer the powder to a 100 mL amber volumetric flask.
-
Add a small volume of acetonitrile or methanol (e.g., 5-10 mL) and gently sonicate for 1-2 minutes to ensure complete initial dissolution.
-
Dilute to the final volume using the 0.001 M NaOH solution.[6]
-
Cap the flask and invert several times to ensure homogeneity.
-
Storage: For long-term storage, aliquot into smaller amber vials and store at -20°C.[7] For daily use, store in a refrigerator at 2-8°C.
-
-
Procedure for Working Solutions:
-
Prepare working solutions by diluting the stock solution with a suitable alkaline diluent, such as a buffer at pH 8.0 or the same 0.001 M NaOH solution used for the stock.
-
Always use amber volumetric flasks and vials.
-
Prepare fresh working solutions daily for optimal accuracy.
-
Protocol 2: Example Stability-Indicating RP-HPLC Method
This method is based on published techniques for separating Rabeprazole and its impurities and is designed to resolve Rabeprazole Sulfone N-oxide from potential degradants.[6][13] Method validation is required for specific applications.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention and peak shape for benzimidazole compounds. |
| Mobile Phase A | 20 mM Ammonium Acetate Buffer, pH adjusted to 8.5 with ammonia solution | Alkaline pH is crucial for on-column stability and preventing degradation during the run.[6] |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) | Organic modifier for controlling elution strength. |
| Gradient | Start with a high percentage of Mobile Phase A, gradually increasing B | A gradient elution is often necessary to separate closely related impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times.[6] |
| Detection Wavelength | 286 nm | A common wavelength for detecting Rabeprazole and its related substances.[6] |
| Injection Volume | 10 µL | Adjust as needed based on concentration and detector sensitivity. |
References
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 699–713. [Link]
-
Masini, E., et al. (2005). A review of rabeprazole in the treatment of acid-related diseases. Therapeutics and Clinical Risk Management, 1(4), 275–283. [Link]
-
Rasheed, S. H., et al. (2014). Forced Degradation of Rabeprazole Sodium. ResearchGate. [Link]
-
Patel, D. M., et al. (2015). Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. Research Journal of Pharmacy and Technology, 8(1), 31-41. [Link]
-
Bagade, S., & Shah, S. (2014). METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. Semantic Scholar. [Link]
-
Ren, S., et al. (2008). Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. International Journal of Pharmaceutics, 350(1-2), 197-204. [Link]
- CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC).
-
Ren, S., et al. (2008). Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. ResearchGate. [Link]
-
Stability enhancement of proton pump inhibitor in stomach: formulation and in vitro evaluation of. SciSpace. [Link]
-
Aydin, B., & Eren, K. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Chemistry, 402, 134261. [Link]
-
Shankar, S., & Suneetha, V. (2012). Bioanalytical method for measurement of rabeprazole in human plasma. Scholars Research Library. [Link]
-
pH stability profile of Rabeprazole sodium. ResearchGate. [Link]
-
Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. [Link]
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. [Link]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. ResearchGate. [Link]
-
Reddy, G. M., et al. (2009). Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). Reagents and... ResearchGate. [Link]
-
Stability enhancement of proton pump inhibitor in stomach: Formulation and in vitro evaluation of stabilized proton pump inhibitor. ResearchGate. [Link]
-
Kim, J.-E., et al. (2019). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. MDPI. [Link]
-
An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.970 Biotransformation. MDPI. [Link]
-
Ramakrishna, N. V. S., et al. (2005). High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction. Journal of Chromatography B, 816(1-2), 209-214. [Link]
- EP1259238A1 - Stable acid labile benzimidazole pharmaceutical compositions.
-
Rabeprazole sulfone N-Oxide. Alfa Omega Pharma. [Link]
-
Degradation of Rabeprazole-N-oxide in aqueous solution using sonication as an advanced oxidation process. ResearchGate. [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. [Link]
-
P2O5/SiO2-Catalyzed solvent-free room-temperature synthesis of 2-aryl-benzimidazoles and their toxicity against Artemia salina. ResearchGate. [Link]
-
Fletouris, D. J., & Botsoglou, N. A. (1997). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography A, 764(2), 195-212. [Link]
-
Al-Omar, M. A., & Al-Deeb, O. A. (2004). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 547-556. [Link]
-
Rabeprazole EP Impurity I and Rabeprazole Sulfone N-Oxide. Allmpus. [Link]
-
Solid state interactions between the proton pump inhibitor omeprazole and various enteric coating polymers. ResearchGate. [Link]
- CN103483320B - Synthetic method of Rabeprazole Sulfone.
-
Küçükgüzel, S. G., et al. (2000). Synthesis of Some Benzimidazole Derivatives and Their Antibacterial and Antifungal Activities. Archiv der Pharmazie, 333(4), 79-86. [Link]
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Rabeprazole sulfone N-Oxide | 924663-37-6 [alfaomegapharma.com]
- 4. EP1259238A1 - Stable acid labile benzimidazole pharmaceutical compositions - Google Patents [patents.google.com]
- 5. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 7. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103483320B - Synthetic method of Rabeprazole Sulfone (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet | MDPI [mdpi.com]
- 19. High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing the formation of Rebeprazole sulfone N-oxide during synthesis
Technical Support Center: Rabeprazole Synthesis
Welcome to the dedicated support center for Rabeprazole synthesis. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the formation of the critical process impurity, Rabeprazole sulfone N-oxide. Our goal is to provide you with in-depth, actionable insights rooted in established chemical principles to help you optimize your synthetic route and ensure the highest purity of your final active pharmaceutical ingredient (API).
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the mechanistic underpinnings of why the sulfone N-oxide impurity forms and provide validated strategies to control and minimize its presence.
Frequently Asked Questions (FAQs)
Q1: What is Rabeprazole sulfone N-oxide, and why is it a critical impurity?
Rabeprazole sulfone N-oxide is a process-related impurity that can arise during the synthesis of Rabeprazole, particularly in the final oxidation step where Rabeprazole sulfide is converted to the active Rabeprazole (a sulfoxide).
-
Chemical Identity: It is an over-oxidized by-product where the pyridine nitrogen of the benzimidazole ring system is oxidized to an N-oxide, and the sulfide linkage is oxidized to a sulfone.
-
Regulatory Significance: Regulatory bodies like the FDA and EMA have stringent limits on impurities in APIs. The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product. Therefore, controlling the formation of Rabeprazole sulfone N-oxide is a critical quality attribute (CQA) in the manufacturing process.
Q2: What is the primary chemical pathway leading to the formation of Rabeprazole sulfone N-oxide during synthesis?
The formation of this impurity is almost exclusively linked to the oxidation step. Rabeprazole synthesis typically involves the oxidation of a sulfide precursor. While the desired reaction is the conversion of the sulfide to a sulfoxide, the oxidizing agent can inadvertently lead to further oxidation.
The reaction proceeds via two main pathways:
-
Desired Pathway: Sulfide -> Sulfoxide (Rabeprazole)
-
Undesired Pathway: Sulfide -> Sulfoxide -> Sulfone. Concurrently, the nitrogen on the benzimidazole ring can be oxidized to an N-oxide.
The choice of oxidizing agent and the precise control of reaction conditions are paramount to selectively favor the formation of the sulfoxide while minimizing the over-oxidation to the sulfone and N-oxide derivatives.
Diagram: Synthetic Pathway and Impurity Formation
Caption: Synthetic route from Rabeprazole sulfide to Rabeprazole and the competing pathway to the sulfone N-oxide impurity.
Troubleshooting Guide: Minimizing Rabeprazole Sulfone N-Oxide
This section provides solutions to common problems encountered during the synthesis, focusing on the critical oxidation step.
Scenario 1: High levels of sulfone N-oxide detected post-oxidation.
Root Cause Analysis: This is the most common issue and typically points to an overly aggressive oxidation environment. The primary variables to investigate are the choice of oxidant, reaction temperature, and reaction time.
Troubleshooting Steps:
-
Re-evaluate Your Oxidizing Agent:
-
Insight: Not all oxidizing agents are created equal. The goal is to select an agent with sufficient reactivity to form the sulfoxide but with a low potential for over-oxidation.
-
Recommendation: If you are using strong oxidants like potassium permanganate (KMnO₄) or chromic acid, consider switching to a milder, more selective agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective choice for this transformation. Hydrogen peroxide (H₂O₂), often in the presence of a catalyst like vanadium pentoxide, can also offer good selectivity.
-
-
Optimize Stoichiometry of the Oxidant:
-
Insight: The molar equivalents of the oxidant are critical. An excess of the oxidizing agent is a direct cause of over-oxidation.
-
Protocol: Begin by using a stoichiometric amount (1.0 equivalent) of the oxidant relative to the Rabeprazole sulfide precursor. If the reaction is sluggish or incomplete, increase the amount in small increments (e.g., to 1.05-1.1 equivalents). It is crucial to monitor the reaction progress closely using an appropriate analytical technique like HPLC to determine the point of completion and avoid adding unnecessary excess.
-
-
Strict Temperature Control:
-
Insight: Oxidation reactions are exothermic. A runaway temperature can significantly increase the rate of the undesired side reactions.
-
Protocol: The oxidation is typically performed at low temperatures. Start the reaction at 0°C or even lower (e.g., -10°C to 0°C) by using an ice-salt or dry ice/acetone bath. Add the oxidizing agent slowly, portion-wise or as a solution via a dropping funnel, to maintain a stable internal temperature.
-
Table 1: Impact of Oxidizing Agent and Temperature on Impurity Formation
| Oxidizing Agent | Molar Equivalents | Temperature (°C) | Typical Sulfone N-Oxide Level | Recommendation |
| KMnO₄ | 1.2 | 25 | High (>5%) | Not Recommended |
| H₂O₂ / V₂O₅ | 1.1 | 0-5 | Moderate (0.5-2%) | Viable with strict control |
| m-CPBA | 1.05 | -10 to 0 | Low (<0.15%) | Highly Recommended |
Scenario 2: Inconsistent results and batch-to-batch variability.
Root Cause Analysis: Inconsistency often stems from a lack of precise control over reaction parameters or raw material quality.
Troubleshooting Steps:
-
Raw Material Qualification:
-
Insight: The purity of your starting materials, including the Rabeprazole sulfide precursor and the solvent, can impact the reaction outcome. Certain metallic impurities in the starting material can catalyze decomposition or side reactions.
-
Recommendation: Ensure your starting materials meet predefined specifications. Perform identity and purity checks on each new batch of raw materials.
-
-
Solvent Selection and Purity:
-
Insight: The solvent can influence the reactivity of the oxidizing agent. Protic solvents, for instance, can interfere with certain oxidants.
-
Recommendation: Dichloromethane (DCM) and chloroform are common and effective solvents for oxidations with m-CPBA. Ensure the solvent is dry and free of peroxides, which could contribute to uncontrolled oxidation.
-
-
Develop a Robust Process Control Strategy:
-
Insight: Relying on time-based endpoints for reactions can lead to variability.
-
Recommendation: Implement in-process controls (IPCs). Use HPLC to monitor the disappearance of the starting material and the formation of the product and impurity. Define clear reaction completion criteria (e.g., <1% starting material remaining).
-
Diagram: Workflow for Process Optimization
Caption: A systematic workflow for troubleshooting and minimizing the sulfone N-oxide impurity.
Experimental Protocol: Optimized Oxidation of Rabeprazole Sulfide
This protocol provides a starting point for minimizing the formation of Rabeprazole sulfone N-oxide. It should be adapted and optimized for your specific laboratory scale and equipment.
Materials:
-
Rabeprazole Sulfide (1 equivalent)
-
m-CPBA (77% purity, 1.05 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Rabeprazole Sulfide in anhydrous DCM (approx. 10-15 mL per gram of sulfide).
-
Cooling: Cool the solution to between -10°C and -5°C using a suitable cooling bath.
-
Oxidant Addition: In a separate beaker, dissolve the m-CPBA in a small amount of DCM. Add this solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid by-product.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Rabeprazole.
-
Analysis: Analyze the crude product by HPLC to determine the purity and the level of the sulfone N-oxide impurity. Further purification by crystallization may be required.
References
-
General Synthesis of Rabeprazole: For a representative synthetic scheme and discussion of oxid
- Title: Synthetic Approaches to the New Antiulcer Drug Rabeprazole
- Source: Organic Process Research & Development
-
URL: [Link]
-
Control of Impurities in Pharmaceutical Substances: For regul
- Title: ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances
- Source: International Council for Harmonis
-
URL: [Link]
-
Mechanism of Sulfide Oxidation: For a deeper understanding of the chemical principles of sulfide to sulfoxide and sulfone oxid
- Title: Oxidation of Sulfides to Sulfoxides and Sulfones
- Source: Comprehensive Organic Synthesis
-
URL: [Link]
Technical Support Center: A-Z Guide to Rabeprazole Sulfone N-oxide SPE Recovery
Introduction: The successful quantification of drug metabolites is fundamental to pharmacokinetic and drug metabolism studies. Rabeprazole sulfone N-oxide, a key metabolite of Rabeprazole, presents a unique challenge for bioanalysis due to its distinct physicochemical properties. Researchers frequently encounter low and inconsistent recovery rates during Solid-Phase Extraction (SPE), a critical step for sample clean-up and concentration. This guide provides a comprehensive, in-depth troubleshooting framework designed to address these specific challenges. We will move beyond generic advice to explain the underlying chemical principles, empowering you to develop a robust and reproducible SPE method.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my recovery of Rabeprazole Sulfone N-oxide consistently low when using a standard C18 SPE cartridge?
A1: Root Cause Analysis: The Polarity Mismatch
The most common reason for poor recovery of Rabeprazole sulfone N-oxide on traditional reversed-phase sorbents like C18 is a fundamental mismatch between the analyte's properties and the sorbent's retention mechanism.[1][2]
-
Analyte Characteristics: Rabeprazole sulfone N-oxide is a significantly polar molecule. The presence of the sulfone (-SO2-) and N-oxide groups drastically increases its water solubility compared to the parent drug, Rabeprazole.[3][4] Its calculated LogP is low, indicating hydrophilic character.[3]
-
Sorbent Mechanism: C18 and other reversed-phase sorbents (e.g., C8, Phenyl) rely on hydrophobic (non-polar) interactions for retention.[5][6] When a highly polar analyte is loaded in an aqueous sample matrix, these non-polar interactions are very weak, leading to a phenomenon known as "breakthrough," where the analyte fails to bind to the sorbent and is washed away during the sample loading step.[7][8]
You can diagnose this issue by collecting the fraction that passes through the cartridge during sample loading and analyzing it. The presence of your analyte in this "flow-through" fraction is a clear indicator of insufficient retention.[8]
Table 1: Physicochemical Properties of Rabeprazole Sulfone N-oxide
| Property | Value | Implication for SPE |
| Molecular Formula | C18H21N3O5S | Contains multiple polar functional groups (sulfone, N-oxide, ether).[3][9] |
| Molecular Weight | 391.44 g/mol | Moderate molecular size.[3][9] |
| Calculated LogP | 1.1 | Indicates a hydrophilic (polar) nature.[3] |
| Solubility | Slightly soluble in Methanol and DMSO.[4][9] | Suggests it is highly soluble in aqueous solutions. |
| pKa | Not readily available, but the benzimidazole moiety has a pKa ~4.5-5.5 | The molecule can become positively charged at acidic pH.[10] |
Q2: If C18 is not ideal, how do I select the right SPE sorbent for this metabolite?
A2: A Multi-Modal Approach to Retention
To effectively capture a polar and potentially ionizable analyte like Rabeprazole sulfone N-oxide, you need a sorbent that offers more than just hydrophobic interactions. The solution lies in using mixed-mode SPE , which combines two different retention mechanisms in a single sorbent.[6][7]
-
Mixed-Mode Cation Exchange (MCX): This is the recommended starting point. These sorbents combine a reversed-phase backbone (like C8 or a polymer) with strong or weak cation exchange groups (e.g., sulfonic acid).[11] This dual functionality allows you to exploit two of the analyte's properties simultaneously:
-
Hydrophobic Interaction: The polymeric or C8 backbone provides some non-polar retention.
-
Electrostatic (Ionic) Interaction: By adjusting the sample pH to be at least 2 units below the analyte's pKa (e.g., pH < 3.0), the benzimidazole nitrogen becomes protonated (positively charged). This allows for a very strong electrostatic attraction to the negatively charged cation exchange groups on the sorbent.[7] This ionic bond is significantly stronger than a hydrophobic one, ensuring robust retention.[7]
-
-
Polymeric Sorbents (e.g., Oasis HLB): Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are another excellent option. They are designed to retain a wide range of compounds, from polar to non-polar.[12][13] A published method for Rabeprazole and its metabolites successfully used an Oasis HLB cartridge, achieving high recovery (>91.8%).[13][14] This demonstrates the effectiveness of polymeric phases for this class of compounds.
Table 2: Comparison of SPE Sorbent Suitability
| Sorbent Type | Retention Mechanism(s) | Suitability for Rabeprazole Sulfone N-oxide | Rationale |
| Reversed-Phase (C18, C8) | Hydrophobic | Poor | Analyte is too polar for effective retention, leading to breakthrough.[1][2] |
| Normal-Phase (Silica, Diol) | Polar (H-bonding, dipole-dipole) | Poor (for aqueous samples) | Requires sample to be in a non-polar organic solvent, which is incompatible with biological fluids.[6][15] |
| Polymeric (e.g., HLB) | Hydrophilic-Lipophilic Balanced | Good to Excellent | Provides enhanced retention for polar compounds compared to silica-based reversed-phase. Successfully used for Rabeprazole metabolites.[13][14] |
| Mixed-Mode Cation Exchange (MCX) | Hydrophobic + Ion Exchange | Excellent (Recommended) | Dual retention mechanism provides the strongest binding by leveraging both polarity and charge, leading to cleaner extracts.[11] |
Q3: Can you provide a starting protocol for SPE method development using a mixed-mode cartridge?
A3: A Step-by-Step Protocol for Success
This protocol is designed as a robust starting point for a mixed-mode cation exchange (MCX) sorbent. The key is to manipulate the pH at each step to control whether the analyte is charged (for retention) or neutral (for elution).[16]
Experimental Protocol: Mixed-Mode SPE for Rabeprazole Sulfone N-oxide
-
Sample Pre-treatment:
-
Objective: To ensure the analyte is positively charged.
-
Procedure: Dilute 1 mL of plasma or urine with 1 mL of an acidic buffer (e.g., 2% formic acid in water, pH ~2.5). This step ensures the benzimidazole moiety is protonated.
-
-
Sorbent Conditioning:
-
Objective: To activate the sorbent's functional groups and ensure proper wetting.[2][8]
-
Procedure:
-
Pass 1 cartridge volume (e.g., 1 mL for a 1 mL cartridge) of Methanol through the sorbent.
-
Pass 1 cartridge volume of Reagent Grade Water.
-
Crucially, do not let the sorbent bed go dry from this point until after the sample is loaded. [1]
-
-
-
Sorbent Equilibration:
-
Objective: To prepare the sorbent environment for the sample.
-
Procedure: Pass 1 cartridge volume of the same acidic buffer used for sample pre-treatment (e.g., 2% formic acid in water).
-
-
Sample Loading:
-
Wash Step (Interference Removal):
-
Objective: To remove neutral and acidic interferences while the basic analyte remains strongly bound.
-
Procedure:
-
Wash 1 (Polar Interferences): Pass 1 cartridge volume of the acidic buffer (e.g., 2% formic acid in water).
-
Wash 2 (Non-Polar Interferences): Pass 1 cartridge volume of an organic solvent like Methanol. The analyte will remain bound ionically even as less-retained hydrophobic interferences are washed away.
-
-
-
Elution:
-
Objective: To neutralize the analyte's charge, breaking the ionic bond and allowing it to be eluted.
-
Procedure: Pass 1-2 cartridge volumes of a basic elution solvent. A common choice is 5% Ammonium Hydroxide in Methanol. The ammonia (NH3) deprotonates the analyte, neutralizing its charge and releasing it from the ion-exchange sites.
-
-
Post-Elution (Evaporation & Reconstitution):
-
Objective: To prepare the sample for LC-MS analysis.
-
Procedure: Evaporate the basic eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of your mobile phase starting composition.
-
Visualizing the Workflow & Logic
A clear understanding of the process flow and decision-making is critical for effective troubleshooting.
Caption: Decision tree for troubleshooting poor SPE recovery.
References
-
Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]
-
Mokgadi, J., & Tutu, H. (2025). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers in Chemistry. Retrieved from [Link]
-
Miura, M., et al. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 565-570. Retrieved from [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem Compound Database. Retrieved from [Link]
-
Rodayan, A. (2018). Solving Recovery Problems in Solid-Phase Extraction. LCGC International. Retrieved from [Link]
-
Majors, R. E. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
-
Patel, S., et al. (2011). A simple, rapid, accurate, economical and reproducible spectrophotometric method for estimation of rabeprazole sodium in tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 211-215. Retrieved from [Link]
-
Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]
-
Al-Rimawi, F., & Kharoaf, M. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Heliyon, 7(2), e06222. Retrieved from [Link]
- Google Patents. (2015). CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC).
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]
-
Hawach Scientific. (2023). Important Technical Parameters of SPE Columns. Retrieved from [Link]
-
Hawach Scientific. (2023). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]
-
Allmpus. (n.d.). Rabeprazole EP Impurity I and Rabeprazole Sulfone N-Oxide. Retrieved from [Link]
-
Al-Kirathy, H., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6668. Retrieved from [Link]
-
DerPharmaChemica. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage. Retrieved from [Link]
-
ResearchGate. (2006). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Retrieved from [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. specartridge.com [specartridge.com]
- 3. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rebeprazole sulfone N-oxide CAS#: 924663-37-6 [m.chemicalbook.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. SPE Phase and Solvent Selection | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. allmpus.com [allmpus.com]
- 10. japsonline.com [japsonline.com]
- 11. agilent.com [agilent.com]
- 12. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
- 13. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. shimadzu.com [shimadzu.com]
- 17. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rabeprazole Degradation Pathways and N-Oxide Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rabeprazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation pathways of Rabeprazole, with a specific focus on the formation of Rabeprazole N-oxide. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate, identify, and mitigate degradation-related issues in your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Under what conditions is Rabeprazole N-oxide typically formed?
Rabeprazole N-oxide is primarily formed under oxidative stress conditions.[1][2] This degradation pathway is a common concern during formulation development, stability testing, and analytical method development. The use of oxidizing agents, such as hydrogen peroxide, in forced degradation studies consistently leads to the formation of Rabeprazole N-oxide as a significant degradation product.[1]
The nitrogen atom on the pyridine ring of the Rabeprazole molecule is susceptible to oxidation, leading to the formation of the N-oxide derivative. The structure of Rabeprazole N-oxide has been identified as 2[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide] sulfinyl]-1H- benzimidazole.[2][3]
It is crucial to note that while oxidative conditions are the primary driver for N-oxide formation, other stress factors such as heat and humidity should not be entirely disregarded, as they can sometimes contribute to complex degradation profiles. However, studies have shown Rabeprazole to be relatively stable under humidity alone.[1]
Troubleshooting Guides
Guide 1: Unexpected Peak Corresponding to Rabeprazole N-oxide in HPLC Analysis
Scenario: You are running a stability-indicating HPLC method for a Rabeprazole formulation and observe a significant, unexpected peak at the relative retention time (RRT) corresponding to Rabeprazole N-oxide.
Causality and Troubleshooting Steps:
-
Verify Oxidative Stress Source:
-
Peroxide Contamination: The most common culprit is unintentional oxidative stress. Scrutinize all solvents, reagents, and excipients for potential peroxide contamination. Ethers and other solvents prone to peroxide formation should be freshly opened or tested for peroxides.
-
Excipient Incompatibility: Certain pharmaceutical excipients can generate reactive oxygen species or contain trace amounts of oxidizing impurities. Review the compatibility of all formulation components with Rabeprazole.
-
Atmospheric Oxygen: While less aggressive, prolonged exposure to atmospheric oxygen, especially in the presence of light or elevated temperatures, can contribute to low levels of N-oxide formation. Ensure samples are stored under inert atmosphere (e.g., nitrogen) if high sensitivity is required.
-
-
Confirm Peak Identity:
-
Co-injection with Standard: The most definitive way to confirm the peak identity is to co-inject your sample with a certified reference standard of Rabeprazole N-oxide. The peak should show a symmetrical increase in area without any distortion or shoulder peaks.
-
LC-MS/MS Analysis: For unequivocal identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.[4] The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern will confirm the structure as Rabeprazole N-oxide.
-
-
Optimize Chromatographic Separation:
-
If the N-oxide peak is not well-resolved from Rabeprazole or other impurities, method optimization is necessary.
-
Mobile Phase pH: The pH of the mobile phase is critical for achieving good separation of Rabeprazole and its degradation products. A pH in the range of 6.4 to 7.0 is often effective.[1][5]
-
Column Chemistry: C18 columns are widely used for Rabeprazole analysis.[1][5][6] Consider columns with end-capping to minimize secondary interactions with residual silanols, which can cause peak tailing.[5]
-
Gradient Elution: Employing a gradient elution program with solvents like acetonitrile and a phosphate or ammonium acetate buffer can effectively separate a wide range of impurities, including the N-oxide.[1][7]
-
Experimental Protocol: Forced Degradation Study to Intentionally Generate Rabeprazole N-oxide
This protocol is designed to generate the N-oxide degradation product for peak identification and method validation purposes.
-
Sample Preparation: Prepare a solution of Rabeprazole sodium in a suitable diluent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 500 µg/mL).[1]
-
Stress Condition (Oxidation): To a portion of the Rabeprazole solution, add a controlled amount of an oxidizing agent. A common approach is to add 3% or 1% hydrogen peroxide and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).[1]
-
Neutralization/Quenching: After the desired degradation is achieved, quench the reaction if necessary. For peroxide-induced degradation, this step is often not required as the sample is typically diluted before injection.
-
Analysis: Analyze the stressed sample using your HPLC or LC-MS method to identify the N-oxide peak.
Data Summary: Typical Results from Forced Degradation Studies
| Stress Condition | Degradation (%) | Major Impurity Formed | Reference |
| Acid Hydrolysis (0.1N HCl) | Significant | Thioether and other degradants | [1][8][9] |
| Base Hydrolysis (0.1N NaOH) | Significant | Varies with conditions | [1][8][9] |
| Oxidation (e.g., 1% H₂O₂) | ~8.5% | Rabeprazole N-oxide (Imp-4) | [1][2] |
| Thermal Degradation (e.g., 105°C) | Significant | Various degradants | [1][6][8] |
| Photolytic Degradation | Varies | Benzimidazolone and others | [10] |
Note: Degradation percentages can vary significantly based on the exact experimental conditions (concentration, temperature, exposure time).
Visualization: Logical Troubleshooting Flow for an Unexpected N-Oxide Peak
Caption: Troubleshooting workflow for an unexpected N-oxide peak.
Guide 2: Understanding the Mechanism of N-Oxide Formation
Question: What is the chemical mechanism behind the formation of Rabeprazole N-oxide?
Answer: The formation of Rabeprazole N-oxide is a classic example of N-oxidation of a pyridine ring. The nitrogen atom in the pyridine moiety of Rabeprazole possesses a lone pair of electrons, making it nucleophilic.
Mechanism:
-
Electrophilic Attack: An oxidizing agent, such as hydrogen peroxide (H₂O₂), provides an electrophilic oxygen atom.
-
Nucleophilic Attack: The lone pair of electrons on the pyridine nitrogen atom of Rabeprazole attacks the electrophilic oxygen of the oxidizing agent.
-
Proton Transfer/Rearrangement: A subsequent proton transfer or rearrangement step results in the formation of the N-O bond, yielding Rabeprazole N-oxide and a reduced form of the oxidizing agent (e.g., water in the case of H₂O₂).
The sulfoxide group in Rabeprazole is also susceptible to oxidation, which can lead to the formation of Rabeprazole sulfone. However, under controlled oxidative conditions, the N-oxidation of the pyridine ring is a prominent degradation pathway.
Visualization: Degradation Pathway of Rabeprazole to N-Oxide
Caption: Formation of Rabeprazole N-oxide via oxidative stress.
References
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. [Link]
-
Reddy, G. M., et al. (2011). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. RSC Publishing. [Link]
-
Beg, S., et al. (2015). Forced Degradation of Rabeprazole Sodium. ResearchGate. [Link]
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. ResearchGate. [Link]
-
Ren, S., et al. (2010). Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. ResearchGate. [Link]
-
Hasanat, A., et al. (2015). Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer. ResearchGate. [Link]
-
Kim, D. W., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. MDPI. [Link]
-
Himabindu, V., et al. (2013). Degradation of Rabeprazole-N-oxide in aqueous solution using sonication as an advanced oxidation process. ResearchGate. [Link]
- Google Patents. (n.d.). CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC).
-
Kim, D. W., et al. (2021). Quality by Design Applied Development of Immediate-Release Rabeprazole Sodium Dry-Coated Tablet. PubMed Central. [Link]
-
ResearchGate. (n.d.). Degradation products (DP) of rabeprazole sodium from acid, base,... ResearchGate. [Link]
-
Reddy, G. M., et al. (2009). Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). Reagents and... ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). JOCPR. [Link]
-
Academia.edu. (n.d.). (PDF) Comparative degradation study of different brands of Rabeprazole tablet using UV-spectrophotometer. Academia.edu. [Link]
-
Tótoli, F., & Salgado, H. R. N. (2008). Structural elucidation of rabeprazole sodium photodegradation products. PubMed. [Link]178356/)
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of Rebeprazole sulfone N-oxide detection
Technical Support Center: Rabeprazole Sulfone N-Oxide Analysis
Welcome to the technical support guide for the analysis of Rabeprazole sulfone N-oxide. As a critical potential impurity and degradation product of Rabeprazole, achieving sensitive and accurate detection of this analyte is paramount for ensuring pharmaceutical quality and safety. This document provides in-depth, field-proven insights structured in a practical question-and-answer format to help you troubleshoot common challenges and optimize your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the analytical challenges.
Q1: What is Rabeprazole sulfone N-oxide and why is its sensitive detection critical?
Rabeprazole sulfone N-oxide is a compound that can form during the synthesis or degradation of Rabeprazole sodium, an active pharmaceutical ingredient (API) used to inhibit gastric acid secretion.[1][2] It is structurally characterized by the oxidation of both the sulfide bridge to a sulfone and the pyridine nitrogen to an N-oxide.[3][4] Regulatory bodies like the ICH require that impurities in drug substances above a certain threshold (typically 0.10%) be identified and characterized to ensure the safety and efficacy of the final drug product.[1] Therefore, a highly sensitive and validated analytical method is essential for its detection and quantification at trace levels.
Q2: What are the primary analytical techniques for detecting Rabeprazole sulfone N-oxide?
The most common and robust techniques are High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) or UV detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
RP-HPLC-UV/PDA: This is a widely used method for separating Rabeprazole from its related substances. Detection is typically performed at a UV maximum of around 280-285 nm.[1][5][6]
-
LC-MS/MS: This technique offers superior sensitivity and specificity, making it ideal for quantifying impurities at very low (ppm) levels. It operates by selectively monitoring specific mass-to-charge (m/z) transitions for the analyte, significantly reducing noise from the sample matrix.[7]
Q3: What is the key challenge related to sample stability during analysis?
The primary challenge is the inherent instability of Rabeprazole itself, particularly in acidic conditions.[8][9] Rabeprazole and its related benzimidazole compounds are highly susceptible to acid-catalyzed degradation.[8] If the sample preparation, diluent, or mobile phase is acidic, the parent compound can degrade, potentially forming other impurities and leading to inaccurate quantification of both the API and its related substances, including the N-oxide. It is crucial to maintain a neutral to slightly alkaline pH environment throughout the analytical process to ensure sample integrity.[8][10]
Part 2: Troubleshooting Guide for Enhanced Sensitivity
This guide provides direct answers to specific experimental problems you may encounter.
Issue: Low Signal Intensity or Poor Sensitivity
Q: My detector signal for Rabeprazole sulfone N-oxide is extremely low or undetectable. What steps can I take to enhance its response?
A: Low sensitivity is a common hurdle when detecting trace impurities. The solution requires a systematic optimization of your chromatographic and detection parameters.
1. For LC-MS/MS Users (Highest Sensitivity):
-
Expertise & Experience: The key to high sensitivity in mass spectrometry is efficient ionization and specific detection. Rabeprazole sulfone N-oxide, with its basic nitrogen atoms, is most effectively ionized using Electrospray Ionization (ESI) in positive mode.
-
Causality: Operating in Multiple Reaction Monitoring (MRM) mode is critical. This technique isolates a specific parent ion (precursor ion) for your analyte, fragments it, and then monitors for a specific fragment ion (product ion). This two-stage filtering process drastically reduces chemical noise and enhances the signal-to-noise ratio.
-
Troubleshooting Steps:
-
Confirm Ionization Mode: Ensure your instrument is operating in ESI positive mode.
-
Optimize Precursor/Product Ions: Infuse a standard solution of Rabeprazole sulfone N-oxide to determine its exact precursor ion ([M+H]+) and identify the most stable and intense product ion upon fragmentation. The theoretical [M+H]+ for C18H21N3O5S (MW: 391.44) is approximately 392.1 m/z.[11][12]
-
Tune MS Parameters: Systematically optimize the declustering potential (DP) or capillary voltage to maximize precursor ion formation and the collision energy (CE) to maximize the intensity of your chosen product ion.
-
Mobile Phase Additives: Ensure your mobile phase contains an additive that promotes protonation, such as 0.1% formic acid.[7] This provides the necessary protons for efficient [M+H]+ ion formation.
-
2. For HPLC-UV/PDA Users:
-
Expertise & Experience: With UV detection, sensitivity is a function of the analyte's molar absorptivity at the chosen wavelength and the peak shape.
-
Causality: The Beer-Lambert law dictates that absorbance is directly proportional to concentration. A sharp, narrow peak will have a greater height (and thus better apparent sensitivity) than a broad peak containing the same mass of analyte.
-
Troubleshooting Steps:
-
Verify Wavelength: Confirm you are monitoring at the UV absorbance maximum for Rabeprazole sulfone N-oxide. While related compounds are often monitored at a single wavelength like 285 nm for convenience, you should acquire a full UV spectrum of an impurity standard to find its true maximum, which may be slightly different.[13]
-
Optimize Mobile Phase pH: The pH can influence the chromophore and peak shape. For benzimidazole compounds, a mobile phase pH between 6.0 and 7.5 is often a good starting point to ensure stability and good chromatography.[1][14]
-
Increase Injection Volume/Concentration: If the method allows, carefully increase the injection volume or concentrate the sample prior to injection. Be cautious of overloading the column, which can degrade peak shape.
-
Issue: Poor Chromatographic Peak Shape
Q: My peak for Rabeprazole sulfone N-oxide is tailing or excessively broad. How can I improve its symmetry and efficiency?
A: Poor peak shape compromises both resolution and sensitivity. It is typically caused by undesirable chemical interactions or physical issues within the HPLC system.
-
Expertise & Experience: Peak tailing for basic compounds like this is often due to secondary interactions between the analyte and acidic silanol groups on the silica-based column packing. Broadening can be caused by a mismatch between the sample solvent and the mobile phase.
-
Causality: The positively charged analyte can interact strongly with deprotonated (negatively charged) silanols, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak. If the sample is dissolved in a solvent much stronger than the mobile phase, the peak can broaden and become distorted as it enters the column.
-
Troubleshooting Steps:
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping "shields" the residual silanol groups, minimizing secondary interactions. Columns like the Waters Symmetry Shield RP18 are specifically designed for this purpose.[5][6]
-
Adjust Mobile Phase pH: Operating at a mid-range pH (e.g., 6.4) can help suppress the ionization of some silanol groups.[6]
-
Match Sample Diluent to Mobile Phase: As a best practice, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase. Avoid dissolving samples in 100% strong solvents like acetonitrile or methanol if you are running a gradient that starts at a high aqueous percentage.
-
Check for Dead Volume: Inspect all fittings and tubing for excessive lengths or poor connections, as these can introduce dead volume and cause peak broadening.
-
Issue: Analyte Instability During Sample Preparation or Run
Q: I am observing inconsistent results and see extra peaks appearing over time. How can I prevent the degradation of my analytes?
A: Analyte instability is a critical issue for Rabeprazole and its derivatives. Forced degradation studies show significant degradation under acidic, basic, and oxidative conditions.[5][14]
-
Expertise & Experience: The central benzimidazole ring system of Rabeprazole is the site of its instability. Protecting it from harsh conditions, especially low pH, is essential.
-
Causality: In acidic media, Rabeprazole undergoes a rapid acid-catalyzed rearrangement and degradation.[8] This instability necessitates careful control of the sample environment from preparation to injection.
-
Troubleshooting Steps:
-
Use Alkaline Diluents: Prepare all samples and standards in a slightly alkaline buffer (pH > 8.0) or a mix of organic solvent and water.[8] If the sample is from an acidic matrix, neutralize it immediately.
-
Utilize Autosampler Cooling: Keep samples in a cooled autosampler (e.g., 4-10 °C) to minimize degradation while they are waiting for injection.
-
Use Amber Vials: To protect against potential photolytic degradation, use amber or light-blocking vials.[5]
-
Limit Sample-to-Injection Time: Analyze samples as soon as possible after preparation. Avoid letting samples sit at room temperature for extended periods.
-
Part 3: Key Experimental Protocols
Protocol 1: Step-by-Step LC-MS/MS Method Optimization
This protocol outlines the workflow for developing a highly sensitive MRM method.
-
Analyte Preparation: Prepare a 1 µg/mL solution of Rabeprazole sulfone N-oxide standard in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Direct Infusion & Precursor Ion (Q1) Identification:
-
Infuse the standard solution directly into the mass spectrometer at ~10 µL/min.
-
Perform a full scan in Q1 (e.g., from 100 to 500 m/z) in ESI positive mode.
-
Identify the most abundant ion, which should correspond to the [M+H]+ adduct (expected ~392.1 m/z).
-
-
Product Ion (Q3) Identification:
-
Set the mass spectrometer to "Product Ion Scan" mode.
-
Select the precursor ion identified in the previous step (e.g., 392.1 m/z) for isolation in Q1.
-
Ramp the collision energy (e.g., from 10 to 50 eV) to fragment the precursor ion in the collision cell (Q2).
-
Scan Q3 to identify the most stable and intense fragment (product) ions. Select the top 1-2 product ions for your MRM method.
-
-
MRM Method Development:
-
Create an MRM method using the precursor → product ion transitions you identified.
-
For each transition, perform an optimization by injecting the standard and varying the declustering potential and collision energy to find the values that yield the maximum signal intensity.
-
-
Chromatographic Integration:
-
Integrate the optimized MRM method with your HPLC method. A suitable starting point for chromatography is a C18 column with a gradient elution using Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).[7]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is for cleaning up complex sample matrices (e.g., plasma) to reduce interference and concentrate the analyte.[15]
-
Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., Oasis HLB) suitable for retaining Rabeprazole sulfone N-oxide.[15]
-
Conditioning: Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water through it. Do not let the cartridge run dry.
-
Loading: Load 0.5 mL of the sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the analyte of interest with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for injection. This step effectively concentrates the sample.
Part 4: Data Summaries & Visualizations
Data Presentation
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | Provides efficient protonation for [M+H]+ formation.[7] |
| Precursor Ion (Q1) | m/z 392.1 | Corresponds to [M+H]+ for Rabeprazole sulfone N-oxide.[11] |
| Product Ion (Q3) | To be determined empirically | Must be optimized for your specific instrument and conditions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography.[7] |
| Column | C18, <3 µm particle size | Provides good retention and high efficiency. |
Table 2: Recommended Starting HPLC-UV Conditions
| Parameter | Recommended Setting | Rationale / Reference |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard column for impurity profiling.[5][6] |
| Mobile Phase A | 0.025 M KH2PO4, pH 6.4 | Buffered mobile phase for good peak shape and stability.[5][6] |
| Mobile Phase B | Acetonitrile/Water (90:10 v/v) | Strong organic solvent for elution.[5][6] |
| Detection | 280-285 nm | Common wavelength for Rabeprazole and its impurities.[1][5] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate.[5] |
| Column Temp. | 30-35 °C | For reproducible retention times.[14] |
Mandatory Visualization
Caption: Troubleshooting workflow for low signal sensitivity.
Caption: Simplified formation pathway of Rabeprazole Sulfone N-Oxide.
References
-
Reddy, Y. V. M., et al. (2018). A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. Journal of Separation Science, 41(20), 3875-3883. [Link][7]
-
Ramana, M. V., et al. (2006). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 392-398. [Link][3]
-
Rao, T. N. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research, 10(5), 241-251. [Link][13]
-
Choi, Y. K., et al. (2008). Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium. Journal of Pharmacy and Pharmacology, 60(3), 291-296. [Link][16]
-
Kumar, A., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 52(7), 639-647. [Link][5]
-
Reddy, G. M., et al. (2009). Identification and characterization of potential impurities of rabeprazole sodium. ResearchGate. [Link][14]
-
National Center for Biotechnology Information (n.d.). Rabeprazole sulfone N-oxide. PubChem Compound Database. Retrieved from [Link][4]
-
Reddy, R. B., et al. (2012). Isolation, synthesis and characterization of new impurities in rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link][1]
-
Bajaj, S., et al. (2006). Stable pharmaceutical composition of rabeprazole. Google Patents (EP1660083A2). [10]
-
Kumar, D., et al. (2013). Stable and Bioequivalent Formulation Development of Highly Acid Labile Proton Pump Inhibitor: Rabeprazole. International Journal of Pharmaceutical Sciences Review and Research, 22(1), 12-17. [Link][9]
-
U.S. Food and Drug Administration (n.d.). Rabeprazole sulfone N-oxide. Global Substance Registration System (GSRS). [Link][12]
-
Pingili, R., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. [Link]
-
Li, Y., et al. (2021). Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. Google Patents (CN112834628A). [17]
-
Kumar, S., & Sharma, M. (2024). Analytical method development and validation for the simultaneous estimation of rabeprazole and pantoprazole using RP-HPLC. World Journal of Pharmaceutical and Medical Research, 10(6), 268-281. [Link]
-
Lee, J. H., et al. (2004). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction. Journal of Chromatography B, 804(2), 311-316. [Link][15]
-
Sankar, G., et al. (2011). Method development and validation of rabeprazole in bulk and tablet dosage form by RP-HPLC method. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 195-197. [Link]
-
Wang, J., et al. (2015). Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC). Google Patents (CN104020239B). [18]
-
Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. Organic Preparations and Procedures International, 41(4), 279-289. [Link][2]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. whitesscience.com [whitesscience.com]
- 10. EP1660083A2 - Stable pharmaceutical composition of rabeprazole - Google Patents [patents.google.com]
- 11. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of pharmaceutical excipients on aqueous stability of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 18. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
Overcoming challenges in the purification of Rebeprazole sulfone N-oxide
Technical Support Center: Purification of Rabeprazole Sulfone N-oxide
A Senior Application Scientist's Guide to Overcoming Common Challenges
Welcome to the technical support center for the purification of Rabeprazole sulfone N-oxide. As a known metabolite and over-oxidation byproduct in the synthesis of Rabeprazole, achieving high purity of this compound is critical for its use as a reference standard in pharmaceutical quality control.[1] The presence of impurities can have a significant impact on the quality and safety of the final drug product, making their identification and control essential.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven advice to help you navigate the common pitfalls associated with the purification of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is Rabeprazole sulfone N-oxide and why is its purification important?
Rabeprazole sulfone N-oxide is a related substance of Rabeprazole, a proton pump inhibitor used to treat acid-related gastric conditions.[1][] It is typically formed as an over-oxidized byproduct during the synthesis of Rabeprazole from Rabeprazole sulfide.[1] Regulatory bodies like the ICH require that all impurities in an active pharmaceutical ingredient (API) at levels of 0.10% or higher be identified and characterized to ensure the safety and efficacy of the drug.[1] Therefore, pure Rabeprazole sulfone N-oxide is required as a reference standard for the development and validation of analytical methods to monitor impurities in bulk Rabeprazole.[2]
Q2: What are the primary challenges in purifying Rabeprazole sulfone N-oxide?
The main challenges stem from two key aspects of its molecular structure:
-
High Polarity: The presence of both a sulfone group and an N-oxide group makes the molecule highly polar. This can lead to strong interactions with polar stationary phases (like silica) and poor retention or peak shape in reversed-phase chromatography.
-
Structural Similarity to Other Impurities: It is often found in a mixture with other structurally similar compounds, such as Rabeprazole sulfone and Rabeprazole N-oxide.[4] These slight differences in structure make chromatographic separation difficult.
-
Chemical Instability: The N-oxide functional group can be susceptible to reduction (loss of oxygen) under certain conditions, such as exposure to heat, certain metal catalysts, or harsh pH, leading to degradation of the target compound during purification.[5]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: I'm seeing poor resolution between Rabeprazole sulfone N-oxide and Rabeprazole sulfone in my reversed-phase HPLC.
This is a classic selectivity issue. Because the two molecules only differ by a single oxygen atom on the pyridine ring, their hydrophobicity is very similar, leading to co-elution.
Root Cause Analysis & Solution Pathway:
-
Mobile Phase pH is Key: The benzimidazole and pyridine rings in these molecules have ionizable protons. Adjusting the mobile phase pH can alter the degree of ionization, which in turn significantly impacts retention time on a C18 column.
-
Actionable Advice: Develop a pH study. Prepare a series of mobile phase buffers (e.g., phosphate or acetate) ranging from pH 3.0 to 7.5. A method for separating Rabeprazole and its related impurities has been successfully developed using a phosphate buffer at pH 6.4.[6] Another method utilized a phosphate buffer at pH 7.0.[7][8] Systematically inject your mixture at each pH to find the optimal selectivity. Often, a small change in pH can dramatically improve resolution.
-
-
Re-evaluate Your Organic Modifier: While acetonitrile is the default choice, switching to or mixing with methanol can alter the separation selectivity. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile.
-
Actionable Advice: Try running isocratic holds with mobile phases containing methanol instead of acetonitrile. Also, explore ternary mixtures (e.g., Buffer:Acetonitrile:Methanol) as this can fine-tune selectivity.[9]
-
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next logical step.
-
Actionable Advice: Switch to a Phenyl-Hexyl or a Polar-Embedded C18 column. The phenyl groups in a Phenyl-Hexyl column can provide alternative pi-pi interactions with the aromatic rings in your molecules, offering a different separation mechanism. Polar-embedded phases can change selectivity for polar analytes and offer better peak shape with aqueous mobile phases.
-
Problem 2: My recovery is low, and I suspect the Rabeprazole sulfone N-oxide is degrading on the column or during workup.
N-oxides can be sensitive, and degradation is a common issue. The goal is to create a gentler environment for the molecule throughout the purification process.
Root Cause Analysis & Solution Pathway:
-
Thermal Stress: Proton pump inhibitors can be sensitive to thermal degradation.[6]
-
pH Instability: Extreme pH values can catalyze the reduction of the N-oxide.
-
Actionable Advice: Maintain a neutral or slightly basic pH during any aqueous workup steps. A pH range of 8.0-8.5 has been used in the workup of related Rabeprazole impurities.[2] Avoid strong acids or bases unless absolutely necessary for solubility, and if so, keep the exposure time minimal and the temperature low.
-
-
Oxidizing/Reducing Agents: Ensure all solvents and reagents are free from contaminants that could promote degradation.
Problem 3: I've purified my compound by chromatography, but I can't get it to crystallize effectively, resulting in low yield or an oily product.
Crystallization is a critical final step for achieving high purity and a stable solid form.[11] Failure to crystallize is usually a problem of solvent selection and supersaturation control.
Root Cause Analysis & Solution Pathway:
-
Finding the Right Solvent System: A good crystallization system requires a solvent in which the compound is soluble at higher temperatures and an anti-solvent in which it is poorly soluble.[12][13]
-
Actionable Advice: Perform a systematic solvent screen. Use small vials to test the solubility of your purified material in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene). Once you find a good solvent, introduce an anti-solvent (e.g., heptane, hexane, diethyl ether, methyl tert-butyl ether) dropwise until turbidity persists.[10][12] This will give you a starting point for a solvent/anti-solvent pair. For Rabeprazole itself, a mixture of methanol and methyl tert-butyl ether has been used for purification.[1]
-
-
Controlling Supersaturation: Crashing a compound out of solution by adding anti-solvent too quickly or cooling too rapidly will trap impurities and lead to poor crystal formation.[14][15]
-
Actionable Advice: Once your compound is dissolved in the minimum amount of hot solvent, cool the solution slowly. A rate of 5-10°C per hour is a good starting point. If using an anti-solvent, add it slowly at a constant temperature until you see faint cloudiness, then add a small amount of the primary solvent to redissolve it. Allow this solution to cool slowly. Seeding with a tiny crystal from a previous batch can also dramatically improve crystal growth.
-
Data Summary & Key Parameters
| Parameter | Recommendation for HPLC | Recommendation for Crystallization | Rationale |
| pH Control | Screen range 3.0 - 7.5; Start near 6.4-7.0[6][7] | Use neutral to slightly basic (8.0-8.5) conditions for workup[2] | Affects analyte ionization and retention (HPLC); Prevents degradation of N-oxide (Workup) |
| Temperature | 25-30°C[7] | Cool slowly (5-10°C/hr); Dry at ≤ 50°C[10] | Prevents thermal degradation of the molecule. |
| Solvent System | Mobile Phase: Buffer/Acetonitrile or Buffer/Methanol[6][9] | Solvent/Anti-solvent pairs (e.g., Methanol/MTBE, DCM/Ether)[10] | Alters chromatographic selectivity; Controls solubility and crystal formation. |
| Stationary Phase | C18, Phenyl-Hexyl, or Polar-Embedded | N/A | Provides different interaction mechanisms to improve separation. |
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This protocol is a starting point and must be optimized based on your specific crude material and HPLC system.
-
Column: C18, 10 µm particle size, 250 x 21.2 mm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Preparation: Dissolve the crude Rabeprazole sulfone N-oxide in a minimal amount of DMSO or mobile phase. Filter through a 0.45 µm syringe filter.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: Linear gradient from 20% to 50% B
-
35-40 min: Hold at 50% B
-
40-45 min: Return to 20% B and re-equilibrate.
-
-
Flow Rate: 18.0 mL/min.
-
Detection: 286 nm.[7]
-
Fraction Collection: Collect fractions based on the elution of the target peak.
-
Post-Run Processing: Combine the pure fractions. Remove the acetonitrile under reduced pressure (bath temp < 40°C). Extract the remaining aqueous solution with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Protocol 2: Anti-Solvent Crystallization
-
Solvent Selection: Based on your screening, select an appropriate solvent/anti-solvent pair (e.g., Dichloromethane/n-Heptane).
-
Dissolution: Gently warm the purified Rabeprazole sulfone N-oxide (from Protocol 1) in a minimal volume of dichloromethane until fully dissolved.
-
Induce Supersaturation: While stirring, add n-heptane dropwise at the same temperature until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of dichloromethane to make the solution clear again.
-
Crystal Growth: Cover the vessel and allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) for several hours or overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent (n-heptane).
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 50°C.[10]
Visualized Workflows
Diagram 1: General Troubleshooting Workflow for Purification
Caption: A systematic workflow for troubleshooting purification issues.
Diagram 2: HPLC Parameter Interdependence for Resolution
Caption: Interplay of HPLC parameters affecting peak resolution.
References
-
Synthesis of degradants and impurities of rabeprazole - Semantic Scholar. (2021). Available at: [Link]
-
Reddy, G. M., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Journal of Chromatographic Science, 50(6), 487-493. Available at: [Link]
-
Reddy, P. P., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. Available at: [Link]
- US Patent US20100190989A1. (2010). Process for the preparation of pure rabeprazole.
-
Reddy, P. R., et al. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Organic Process Research & Development, 13(5), 899-903. Available at: [Link]
- CN Patent CN112834628A. (2021). Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
-
Allmpus. Rabeprazole EP Impurity I and Rabeprazole Sulfone N-Oxide. Available at: [Link]
-
Satyanarayana, L., et al. (2015). Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. ResearchGate. Available at: [Link]
-
Syrris. Pharmaceutical Crystallization in drug development. Available at: [Link]
-
ResearchGate. Scheme 4. Synthetic scheme of rabeprazole N-oxide (7). Reagents and... Available at: [Link]
-
ResearchGate. How can i purify N-oxides on column chromatography? Available at: [Link]
-
Li, W., et al. (2016). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry Letters, 6(4), 456-466. Available at: [Link]
-
Ó'Ciardha, C., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1471-1482. Available at: [Link]
-
Wasilewska, M., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(15), 5894. Available at: [Link]
-
Ó'Ciardha, C., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]
-
Proell, S., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(22), 16363-16391. Available at: [Link]
-
Technobis. (2021). A Scientist's Guide to Crystallization Process Development. YouTube. Available at: [Link]
-
Kumar, A., et al. (2014). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851. Available at: [Link]
-
ResearchGate. Crystallization Processes in Pharmaceutical Technology and Drug Delivery Design. Available at: [Link]
-
Wang, J., et al. (2004). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 76(5), 1355-1363. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides [mdpi.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. US20100190989A1 - Process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. syrris.com [syrris.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Rabeprazole Sulfone N-Oxide in Accordance with ICH Guidelines
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of patient safety and product efficacy. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Rabeprazole Sulfone N-Oxide, a potential impurity in Rabeprazole drug substances.[1][2][3] By adhering to the globally harmonized International Council for Harmonisation (ICH) Q2(R1) guidelines, we will establish a scientifically sound, robust, and reliable analytical procedure.[4][5]
This document is structured to provide not just the procedural steps, but the scientific rationale behind them, empowering researchers, scientists, and drug development professionals to move beyond rote execution and towards a profound understanding of analytical method validation.
Chapter 1: The Analytical Imperative - Rabeprazole and Its Impurities
Rabeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders.[6] During its synthesis and storage, various process-related impurities and degradation products can emerge.[3] One such critical impurity is Rabeprazole Sulfone N-Oxide.[1][2] Regulatory bodies mandate strict control over such impurities to ensure the safety and quality of the final drug product.
This necessitates the development of a stability-indicating analytical method—a method capable of accurately quantifying the analyte of interest in the presence of its impurities, degradants, and matrix components.[7][8] HPLC, with its high resolving power, is the technique of choice for this purpose.[9]
Chapter 2: The Proposed HPLC Method - Foundational Parameters
Before embarking on validation, a robust HPLC method must be developed. The following parameters serve as a typical starting point for the analysis of Rabeprazole and its related substances.
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm), 5 µm | The C18 stationary phase provides excellent hydrophobic retention for Rabeprazole and its impurities. The "Shield" technology helps in reducing peak tailing for basic compounds. |
| Mobile Phase | Gradient mixture of: A) 0.025 M KH2PO4 buffer with 0.1% triethylamine (pH 6.4) and acetonitrile (90:10 v/v) B) Acetonitrile and water (90:10 v/v) | The gradient elution is crucial for resolving the main active pharmaceutical ingredient (API) from a spectrum of potential impurities with varying polarities within a reasonable runtime. The buffer controls the pH to ensure consistent ionization states, and triethylamine acts as a peak-modifying agent to improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency for a 4.6 mm ID column. |
| Detection | UV at 280 nm | This wavelength provides a good response for both Rabeprazole and its related impurities, allowing for sensitive detection. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
A critical prerequisite to any validation study is the System Suitability Test (SST) . This is not a validation parameter itself, but an integral part of the analytical procedure that ensures the chromatographic system is performing adequately on the day of analysis.[10] SSTs are performed before and during the analysis by injecting a standard solution to monitor parameters like peak tailing, theoretical plates, and resolution between critical peak pairs.[6]
Chapter 3: The Validation Gauntlet - An ICH Q2(R1) Deep Dive
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The ICH Q2(R1) guideline outlines the key parameters that must be investigated.[5]
Sources
- 1. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 2. allmpus.com [allmpus.com]
- 3. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. wjpmr.com [wjpmr.com]
- 7. database.ich.org [database.ich.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Technical Analysis of Rabeprazole Sulfone and Rabeprazole Sulfone N-oxide
A Guide for Researchers and Drug Development Professionals
Introduction
Rabeprazole, a second-generation proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. As a prodrug, it requires activation in the acidic environment of gastric parietal cells to inhibit the H+/K+ ATPase, the final step in acid secretion[1]. The clinical efficacy and safety of rabeprazole are intrinsically linked to its complex metabolic fate, which involves both enzymatic and non-enzymatic pathways[2]. This guide provides an in-depth comparative analysis of two key oxidative products: Rabeprazole Sulfone, a known in vivo metabolite, and Rabeprazole Sulfone N-oxide, a related compound often identified as a process impurity in the synthesis of the active pharmaceutical ingredient (API)[3][4].
Understanding the distinct profiles of these molecules is critical for drug development professionals. It informs the interpretation of pharmacokinetic data, the design of robust analytical methods for quality control, and the assessment of safety profiles in accordance with regulatory guidelines. This document synthesizes available data to elucidate the formation, chemical properties, and analytical quantification of these two compounds, providing a framework for their evaluation in a research and development context.
Chemical Profiles and Metabolic Origins
Rabeprazole Sulfone and Rabeprazole Sulfone N-oxide are structurally similar, differing by the oxidation state of the pyridine nitrogen. However, their origins and relevance in drug metabolism and manufacturing are distinct.
-
Rabeprazole Sulfone is a recognized, albeit minor, in vivo metabolite of rabeprazole[5]. Its formation is mediated by the cytochrome P450 enzyme system, specifically CYP3A4, through the oxidation of the sulfide bond in the rabeprazole molecule[5].
-
Rabeprazole Sulfone N-oxide is described primarily as an "overoxidized by-product" formed during the chemical synthesis of rabeprazole[4]. While its formation via metabolic pathways is theoretically possible, it is not documented as a significant human metabolite in the available literature. It is most relevant as a potential process-related impurity that must be monitored and controlled in the drug substance[3][6].
| Feature | Rabeprazole Sulfone | Rabeprazole Sulfone N-oxide |
| IUPAC Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole |
| CAS Number | 117976-47-3 | 924663-37-6[7] |
| Molecular Formula | C18H21N3O4S | C18H21N3O5S[7] |
| Molecular Weight | 375.44 g/mol | 391.44 g/mol [7] |
| Primary Origin | In vivo metabolite | Synthetic impurity / by-product[4][6] |
Metabolic Pathway of Rabeprazole
Rabeprazole undergoes extensive metabolism, which is a key differentiator from other PPIs like omeprazole. Its clearance is less dependent on the polymorphic CYP2C19 enzyme, leading to more consistent pharmacokinetics across different patient populations. The metabolic disposition can be broadly categorized into two major routes:
-
Non-Enzymatic Reduction (Major Pathway): The predominant metabolic route is a chemical reduction of rabeprazole to rabeprazole thioether. This pathway is significant because it is not dependent on the highly variable CYP enzyme system[5].
-
Enzymatic Oxidation (Minor Pathway): A smaller fraction of rabeprazole is metabolized by hepatic cytochrome P450 enzymes[2].
-
CYP3A4 mediates the oxidation to Rabeprazole Sulfone [5].
-
CYP2C19 is involved in demethylation.
-
The formation of Rabeprazole Sulfone N-oxide is not established as a significant in vivo enzymatic step. It is more accurately depicted as a potential side reaction in chemical synthesis, resulting from the over-oxidation of either rabeprazole or its sulfone derivative.
Comparative Pharmacokinetics and Biological Activity
Direct comparative pharmacokinetic data for Rabeprazole Sulfone and Rabeprazole Sulfone N-oxide is not available, largely because the N-oxide is not considered a significant human metabolite.
Rabeprazole Sulfone:
-
Plasma Profile: In vivo studies in humans show that rabeprazole sulfone is formed, but it is detected at low levels and typically only in early plasma samples after administration of the parent drug[5]. This indicates a low rate of formation and/or rapid clearance.
-
Contribution to Efficacy: As prodrugs, PPIs require an acidic environment (pH < 4) to be converted into their active tetracyclic sulfenamide form, which then binds covalently to the proton pump[1][8]. The oxidation of the sulfoxide group in rabeprazole to a sulfone group fundamentally alters the chemical structure. It is highly probable that this change prevents the acid-catalyzed intramolecular rearrangement necessary for activation. Therefore, Rabeprazole Sulfone is considered pharmacologically inactive with respect to acid suppression.
Rabeprazole Sulfone N-oxide:
-
Plasma Profile: There is no published data to suggest this compound is formed in vivo in significant quantities. Its pharmacokinetic profile in humans is therefore unknown.
-
Contribution to Efficacy: Similar to the sulfone metabolite, the presence of both a sulfone group and a pyridine N-oxide moiety would likely render the molecule incapable of activation to the therapeutic sulfenamide. It is presumed to be pharmacologically inactive.
Regulatory Perspective on Metabolite Safety
The U.S. Food and Drug Administration (FDA) provides clear guidance on the safety testing of drug metabolites[9][10]. A key consideration is whether a metabolite is "disproportionate," meaning it is found at significantly higher concentrations in humans than in the animal species used for nonclinical toxicology studies[9][11].
According to the FDA, safety testing for a metabolite should be considered if its exposure at steady state is greater than 10% of the total drug-related material (parent drug + metabolites)[11].
-
Rabeprazole Sulfone: As a minor metabolite constituting a small fraction of the overall metabolic profile, it is unlikely to meet the threshold that would require dedicated, independent toxicology studies[5]. Its safety is generally considered to be covered by the standard toxicology program of the parent drug, rabeprazole.
-
Rabeprazole Sulfone N-oxide: As this is primarily a synthetic impurity, its safety is addressed through the qualification of impurities as outlined by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A/B). Manufacturers must ensure its levels in the final drug product are below the specified qualification threshold[3]. If for any reason this compound were identified as a disproportionate human metabolite, it would then fall under the FDA's metabolite safety testing guidance[12][13].
Analytical Methodologies for Quantification
The structural similarity of rabeprazole and its sulfone and N-oxide derivatives necessitates robust analytical methods for their separation and quantification, both in biological matrices for pharmacokinetic studies and in bulk drug substance for impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques[14].
Workflow for Method Development & Validation
Exemplary HPLC-UV Protocol for Impurity Profiling
This protocol is synthesized from established methods for rabeprazole and related substances and is suitable for determining the presence of sulfone and sulfone N-oxide as impurities in the API[14][15][16][17].
1. Rationale:
-
Column: A C18 stationary phase is chosen for its versatility and effectiveness in retaining and separating the moderately nonpolar rabeprazole and its more polar oxidized derivatives.
-
Mobile Phase: A buffered mobile phase is critical for maintaining a consistent pH, which ensures reproducible retention times and peak shapes for ionizable compounds like rabeprazole. Acetonitrile and methanol are common organic modifiers used to control the elution strength.
-
Detection: UV detection is a robust and widely available technique. Rabeprazole and its derivatives share a common chromophore, allowing for their detection around 280-284 nm[14][16].
2. Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve Rabeprazole API in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of ~1 mg/mL.
-
Prepare individual standards of Rabeprazole Sulfone and Rabeprazole Sulfone N-oxide, if available, to confirm their retention times.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 5 mM Ammonium Acetate buffer, pH adjusted to 7.4.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: A time-based gradient may be required to resolve closely eluting impurities. A typical starting point would be 80% A / 20% B, ramping to 50% A / 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min[15].
-
Column Temperature: 30 °C[15].
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 284 nm[16].
-
-
System Suitability:
-
Before sample analysis, inject a standard solution multiple times (n=5) to ensure system precision (RSD < 2.0% for peak area and retention time).
-
Verify the resolution between rabeprazole and any known adjacent peaks.
-
-
Analysis and Quantification:
-
Inject the prepared sample solution.
-
Identify the peaks for Rabeprazole Sulfone and Rabeprazole Sulfone N-oxide based on their relative retention times to the main rabeprazole peak.
-
Quantify the impurities using area normalization or against an external standard if available. The reporting threshold for impurities is typically around 0.05%, with identification required above 0.10% per ICH guidelines[3].
-
Conclusion
The comparative analysis of Rabeprazole Sulfone and Rabeprazole Sulfone N-oxide reveals two compounds with distinct scientific and regulatory relevance.
-
Rabeprazole Sulfone is a bona fide, though minor, in vivo metabolite formed via CYP3A4 oxidation. Its low plasma concentrations and presumed lack of pharmacological activity mean its safety profile is adequately covered by the nonclinical testing of the parent drug.
-
Rabeprazole Sulfone N-oxide is best characterized as a synthetic by-product. There is currently no substantive evidence to classify it as a significant human metabolite. Therefore, its control and safety assessment fall under the regulatory guidelines for pharmaceutical impurities, not metabolites.
For researchers in drug development, it is crucial to differentiate between these two entities. The focus for Rabeprazole Sulfone should be on its role in the overall pharmacokinetic profile of rabeprazole, while the primary concern for Rabeprazole Sulfone N-oxide is its detection and control as a process-related impurity in the drug substance to ensure the quality and safety of the final medicinal product.
References
-
Staab, A., Hartmann, M., & Blunck, H. (1998). Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions. PubMed. Retrieved from [Link]
-
Yadav, S., et al. (2024). A Review on the Pharmacokinetics and Toxicological Profile of Rabeprazole. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of LCMS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study. Retrieved from [Link]
- Google Patents. (n.d.). CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC).
-
Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Bioanalytical method for measurement of rabeprazole in human plasma. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium. Retrieved from [Link]
-
Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. Retrieved from [Link]
-
Ramakrishna, N. V. S., et al. (2005). High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction. PubMed. Retrieved from [Link]
-
ResearchGate. (2023). Toxicology of rabeprazole: a literature survey and an in silico study. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Reddy, G. M., et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Taylor & Francis Online. Retrieved from [Link]
-
Shah, G., et al. (2015). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2014). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Retrieved from [Link]
-
Sachs, G., et al. (2006). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Retrieved from [Link]
-
Jo, H., et al. (2023). Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling. MDPI. Retrieved from [Link]
-
American Chemical Society. (2023). Evaluation of the Long-Term Administration of Proton Pump Inhibitors (PPIs) in the Mineral Nutrient's Bioavailability. Retrieved from [Link]
-
Delaware Valley Drug Metabolism Discussion Group. (n.d.). An FDA Perspective: Safety Testing of Drug Metabolites in Drug development. Retrieved from [Link]
-
Wikimedia Commons. (2022). Rabeprazole. Retrieved from [Link]
-
Lee, Y. K., et al. (2001). High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2024). Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. PubMed. Retrieved from [Link]
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. Retrieved from [Link]
-
Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Semantic Scholar. Retrieved from [Link]
-
Jo, H., et al. (2023). Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). Analysis, occurrence, fate and risks of proton pump inhibitors, their metabolites and transformation products in aquatic environment: A review. Retrieved from [Link]
Sources
- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. dvdmdg.org [dvdmdg.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 16. High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Stationary Phase Selection for Rabeprazole Impurity Profiling
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Rabeprazole, a widely used proton pump inhibitor, requires stringent impurity profiling to guarantee its safety and efficacy. The choice of a high-performance liquid chromatography (HPLC) stationary phase is a critical decision that dictates the success of separating Rabeprazole from its structurally similar process-related impurities and degradation products. This guide provides an in-depth comparison of various stationary phases, supported by experimental insights, to empower you in making informed decisions for your analytical method development.
The Central Role of the Stationary Phase in Chromatography
High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high sensitivity and resolution for impurity profiling.[1][2] The stationary phase, the solid adsorbent material packed within the HPLC column, is the heart of the separation process.[3] Its chemical and physical properties determine the differential interactions with the analyte (Rabeprazole) and its impurities, leading to their separation.[3][4] The primary goal is to achieve a "stability-indicating" method, one that can resolve the API from all potential impurities and degradation products that may arise during synthesis or storage.[5][6]
Rabeprazole and Its Impurities: The Analytical Challenge
Rabeprazole's structure, featuring a benzimidazole and a pyridine ring, makes it susceptible to degradation through oxidation, acid or base hydrolysis, and thermal stress.[5][7] Many of its impurities, such as the corresponding sulfone (Impurity 1) and thioether (Impurity 3) analogs, are structurally very similar to the parent drug.[5][8] This similarity presents a significant chromatographic challenge: finding a stationary phase that can exploit subtle differences in polarity, hydrophobicity, and stereochemistry to achieve baseline separation (Resolution > 1.5).[9]
Comparative Analysis of Stationary Phases for Rabeprazole
The selection of an appropriate stationary phase is a crucial first step in method development.[4] While C18 columns are the workhorses of reversed-phase HPLC, alternative chemistries can offer unique selectivity for challenging separations.
Octadecyl Silane (C18/ODS) Stationary Phases
C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and broad applicability.[10][11] They are effective at retaining and separating a wide range of non-polar to moderately polar compounds.
-
Mechanism of Separation: The primary retention mechanism on a C18 column is hydrophobic (van der Waals) interactions between the long alkyl chains of the stationary phase and the non-polar regions of the analyte molecules. For Rabeprazole and its impurities, differences in their overall hydrophobicity will govern their retention times.
-
Performance Insights: Numerous published methods for Rabeprazole impurity analysis utilize C18 columns.[8][9][10] For instance, a method developed on a Phenomenex Gemini C18 column (250 x 4.6 mm, 5 µm) successfully separated Rabeprazole from its known impurities.[9] Similarly, a Prontosil Kromabond C18 column was used to detect seven impurities in Rabeprazole sodium bulk drug.[8]
-
Limitations: While robust, standard C18 columns can sometimes struggle to resolve closely related impurities that have minimal differences in hydrophobicity. In one study, initial attempts using a C18 column resulted in the co-elution of Rabeprazole and Impurity-3.[5] This highlights the need for careful optimization of mobile phase conditions or consideration of alternative stationary phases.
Embedded Polar Group (e.g., "Shield RP18") Stationary Phases
To overcome some of the limitations of traditional C18 columns, stationary phases with embedded polar groups have been developed. These phases contain a polar functional group (e.g., carbamate, ether) near the silica surface, shielded by the alkyl chains.
-
Mechanism of Separation: These phases retain analytes through a combination of hydrophobic interactions and secondary interactions with the embedded polar group. This dual mechanism can lead to unique selectivity, especially for compounds with polar functional groups. The polar group also improves the "wettability" of the stationary phase, allowing for use in highly aqueous mobile phases.
-
Performance Insights: A stability-indicating method was successfully developed using a Waters Symmetry Shield RP18 column (250 mm × 4.6 mm, 5 µm).[5][7] This column was able to resolve Rabeprazole from seven process-related impurities and various degradation products formed under stress conditions.[5] The initial co-elution of Rabeprazole and Impurity-3 on a standard C18 was overcome by switching to this polar-embedded phase and optimizing the mobile phase pH and composition.[5] This demonstrates the superior resolving power of this type of stationary phase for this specific separation challenge.
Phenyl Stationary Phases
Phenyl columns, where phenyl groups are bonded to the silica surface, offer an alternative selectivity based on π-π interactions.
-
Mechanism of Separation: In addition to hydrophobic interactions, phenyl phases can interact with aromatic or unsaturated analytes through π-π stacking. This can be particularly advantageous for separating aromatic compounds like Rabeprazole and its impurities, which all contain multiple aromatic rings.
-
Performance Insights: While less commonly reported for Rabeprazole than C18 phases, phenyl columns are a valuable tool in a method developer's arsenal. When C18 columns fail to provide adequate resolution for aromatic isomers or closely related aromatic compounds, the unique selectivity of a phenyl phase can often provide the necessary separation. They are an excellent choice for a secondary screening column when developing a new method.
Data Summary: Stationary Phase Performance
| Stationary Phase Type | Common Brand Names | Particle Size (µm) | Key Separation Principle(s) | Performance Notes for Rabeprazole |
| Octadecyl (C18) | Phenomenex Gemini C18, Prontosil Kromabond C18 | 3, 5 | Hydrophobic Interactions | Widely used, effective for many impurities, but may show co-elution for critical pairs like Rabeprazole and Impurity-3.[5][8][9] |
| Embedded Polar Group | Waters Symmetry Shield RP18 | 5 | Hydrophobic & Polar Interactions | Demonstrated superior resolution for Rabeprazole and its impurities, overcoming co-elution issues seen on standard C18 columns.[5][7] |
| Phenyl | Various | 3, 5 | Hydrophobic & π-π Interactions | Offers alternative selectivity for aromatic compounds; a good option for method development screening when C18 fails. |
Logical Approach to Stationary Phase Selection
The process of selecting the right stationary phase should be systematic. The following workflow illustrates a logical approach to this process.
Caption: A logical workflow for stationary phase selection in HPLC method development.
Recommended Experimental Protocol
This protocol is based on a validated, stability-indicating method that has proven effective for the separation of Rabeprazole and its impurities.[5][7]
Chromatographic System & Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV or PDA detector.
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.025 M KH2PO4 buffer with 0.1% triethylamine, pH adjusted to 6.4, mixed with acetonitrile in a 90:10 (v/v) ratio.[5]
-
Mobile Phase B: Acetonitrile and water in a 90:10 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[5]
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 10 µL.
Reagent and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Prepare a solution of Rabeprazole reference standard at a concentration of approximately 500 µg/mL in the diluent.
-
Impurity Stock Solution: Prepare a mixed stock solution containing each known impurity at a concentration of approximately 1.5 µg/mL in the diluent.
-
System Suitability Solution (Spiked Sample): Spike the Standard Solution with the Impurity Stock Solution to verify resolution and peak shape.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 80 | 20 |
| 40 | 30 | 70 |
| 45 | 30 | 70 |
| 50 | 100 | 0 |
| 60 | 100 | 0 |
System Suitability Test (SST):
Before sample analysis, inject the System Suitability Solution and verify the following:
-
Resolution: The resolution between the Rabeprazole peak and the closest eluting impurity (e.g., Imp-3) must be greater than 1.5.[7]
-
Tailing Factor: The tailing factor for the Rabeprazole peak should be less than 2.0.[7]
-
Theoretical Plates: A minimum number of theoretical plates for the Rabeprazole peak (e.g., >2000) should be established.
This detailed protocol provides a robust starting point for the analysis. The causality behind these choices is clear: the Shield RP18 column provides unique selectivity, the buffered mobile phase at pH 6.4 controls the ionization state of the analytes to ensure reproducible retention, and the gradient elution allows for the separation of impurities with a wide range of polarities within a reasonable runtime.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. soeagra.com [soeagra.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Stability-Indicating Assay for Rabeprazole and its Impurities
This guide provides an in-depth comparison of analytical methodologies and a comprehensive walkthrough of the validation process for a stability-indicating assay method (SIAM) for Rabeprazole. Designed for researchers, scientists, and drug development professionals, this document offers both the theoretical basis and practical protocols necessary for developing a robust, reliable, and regulatory-compliant assay.
The Imperative for a Stability-Indicating Method for Rabeprazole
Rabeprazole, a proton pump inhibitor (PPI), is widely used to treat acid-related gastrointestinal disorders. Its mechanism of action relies on a chemically sensitive benzimidazole structure. This inherent instability, particularly in acidic environments, makes it susceptible to degradation, which can impact its efficacy and safety.[1] Therefore, a validated stability-indicating assay—a method that can accurately quantify the drug in the presence of its degradation products, process impurities, and excipients—is not merely a quality control requirement but a cornerstone of patient safety.
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the use of validated SIAMs to ensure that any changes in the drug product's quality over time are accurately monitored.[2][3] This guide will compare two leading liquid chromatography techniques and detail the validation process in line with ICH Q2(R1) guidelines.[4][5]
Selecting the Right Analytical Technology: HPLC vs. UPLC
The choice of analytical instrumentation is a critical first step that influences method sensitivity, analysis time, and operational efficiency. High-Performance Liquid Chromatography (HPLC) has long been the industry standard, while Ultra-Performance Liquid Chromatography (UPLC) offers significant advancements.
The Core Distinction: The primary difference lies in the particle size of the stationary phase. UPLC columns use sub-2 µm particles, whereas traditional HPLC columns use particles in the 3-5 µm range. This smaller particle size in UPLC allows for more efficient separation, but it requires instrumentation capable of handling much higher backpressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[6][7][8]
Expert Insight: For a drug like Rabeprazole with several known impurities and potential degradation products, achieving baseline separation is paramount.[9][10] While a well-developed HPLC method can be sufficient, UPLC provides a distinct advantage in resolution and speed.[11] If the laboratory's primary goals are high throughput and enhanced sensitivity for detecting trace-level impurities, the investment in UPLC is justified.[12] However, HPLC remains a robust and versatile workhorse for many quality control labs.[12]
Table 1: Comparison of HPLC and UPLC for Rabeprazole Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale for Rabeprazole Analysis |
| Stationary Phase Particle Size | 3–5 µm | < 2 µm | Smaller UPLC particles provide higher theoretical plates, leading to better resolution between Rabeprazole and its closely eluting impurities.[11] |
| Operating Pressure | Lower (up to 6,000 psi)[7] | Higher (up to 15,000 psi)[6][8] | The high pressure of UPLC is a requirement to pump the mobile phase through the densely packed, smaller-particle column. |
| Analysis Time | Longer | Significantly shorter (up to 9x faster)[11] | Faster run times in UPLC increase sample throughput, which is critical in a drug development or manufacturing environment. |
| Resolution | Good | Excellent | UPLC's superior resolution ensures more reliable quantification of impurities, even those present at low levels.[8] |
| Sensitivity | Good | Higher | Narrower peaks in UPLC lead to greater peak heights and a better signal-to-noise ratio, improving the Limits of Detection (LOD) and Quantitation (LOQ).[11][12] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates in UPLC reduce solvent usage, leading to cost savings and a greener laboratory footprint.[11][12] |
| Cost | Lower initial investment | Higher initial investment | The choice depends on budget constraints versus the need for higher performance and throughput.[12] |
The Foundation: Forced Degradation Studies
Before validation can begin, a forced degradation (or stress testing) study must be performed. The objective is twofold: to identify the likely degradation products and to prove that the analytical method can separate these degradants from the intact Rabeprazole peak.[2][13] Rabeprazole is known to degrade significantly under acidic, basic, oxidative, and thermal conditions.[14][15]
Experimental Protocol: Forced Degradation of Rabeprazole
-
Prepare Stock Solution: Prepare a stock solution of Rabeprazole at a suitable concentration (e.g., 500 µg/mL) in a suitable solvent (e.g., methanol or a methanol:water mixture).[14]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Heat at 60°C for a specified time (e.g., 2 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Heat at 60°C for a specified time (e.g., 4 hours). Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 1 hour).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for 24 hours. Separately, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid drug to UV and visible light in a photostability chamber, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed chromatographic method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the most relevant degradation products are formed without being destroyed by excessive stress.
Caption: Workflow for Forced Degradation Studies.
Method Validation: A Step-by-Step Protocol based on ICH Q2(R1)
The validation process demonstrates that the analytical method is suitable for its intended purpose.[5] The following parameters must be evaluated.
A. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[16]
-
Experimental Protocol:
-
Analyze a placebo (formulation without API) sample to ensure no interference from excipients at the retention time of Rabeprazole and its impurities.
-
Analyze all samples from the forced degradation study. The method must demonstrate baseline resolution (Resolution > 2) between the Rabeprazole peak and all degradation product peaks.
-
Utilize a Photodiode Array (PDA) detector to perform peak purity analysis on the Rabeprazole peak in all stressed samples. The purity angle should be less than the purity threshold, indicating no co-eluting peaks.
-
B. Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Causality: A linear relationship is essential for accurate quantification. It validates the use of a single-point or multi-point calibration curve to calculate the concentration of unknown samples.
-
Experimental Protocol:
-
Prepare at least five concentrations of Rabeprazole and its key impurities across the expected range.
-
For Assay: The range is typically 80% to 120% of the nominal test concentration.[17]
-
For Impurities: The range should span from the LOQ to 120% of the impurity specification limit.[4]
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
C. Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][17]
-
Causality: The range confirms the operational boundaries of the method. It ensures that the method is reliable for quantifying samples that may be super-potent (e.g., 110% of label claim) or have high levels of impurities during a stability study.
-
Experimental Protocol: This parameter is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration intervals.
D. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.
-
Causality: Accuracy confirms that the sample preparation process and the analytical measurement are free from systematic errors or bias.
-
Experimental Protocol:
-
Prepare a placebo mixture of the drug product.
-
Spike the placebo with known amounts of Rabeprazole and its impurities at a minimum of three concentration levels (e.g., 80%, 100%, and 120% for assay; LOQ, 100%, and 120% for impurities).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Recovery should be within 98.0% to 102.0% for the assay and 90.0% to 110.0% for impurities.
E. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Causality: Precision demonstrates the method's reproducibility and reliability. Low variability (low %RSD) indicates a consistent and well-controlled method.
-
Experimental Protocol:
-
Repeatability (Intra-assay Precision): Perform at least six replicate measurements of a single sample concentration (e.g., 100% of the test concentration).
-
Intermediate Precision: Repeat the analysis on different days with different analysts and/or different equipment.
-
-
Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay and ≤ 10.0% for impurities.
F. Limits of Detection (LOD) and Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Causality: Establishing the LOQ is crucial for impurity analysis. Regulatory guidelines require that analytical methods be capable of quantifying impurities at or below the reporting threshold.
-
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ. Confirm the LOQ concentration with precision and accuracy studies.
-
G. Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]
-
Causality: This study simulates the minor variations that can occur during routine use (e.g., slight differences in mobile phase preparation, column temperature). A robust method will not require significant adjustments to meet system suitability criteria, making it transferable and reliable.
-
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow Rate (e.g., ± 10%)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Organic Composition (e.g., ± 2% absolute)[18]
-
-
Analyze the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).
-
-
Acceptance Criteria: System suitability parameters must remain within the defined limits for all tested variations.
Caption: Workflow for Analytical Method Validation.
Data Summary and Interpretation
All data generated during the validation study should be compiled into a comprehensive report. Summary tables are essential for clear communication of the results.
Table 2: Illustrative Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Illustrative Result | Status |
| Specificity | No interference at RT of analyte; Peak Purity > 99.9% | No interference observed; Peak Purity > 99.9% | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.15% | Pass |
| LOQ (µg/mL) | S/N ≥ 10; %RSD ≤ 10% | 0.05 µg/mL (S/N=11.2, %RSD=4.5%) | Pass |
| Robustness | System suitability criteria met | All variations met system suitability | Pass |
Conclusion
The development and validation of a stability-indicating assay for Rabeprazole is a rigorous, multi-step process that is fundamental to ensuring pharmaceutical quality and regulatory compliance. The choice between HPLC and UPLC should be based on a laboratory's specific needs for throughput, sensitivity, and resolution. A successful validation, grounded in comprehensive forced degradation studies and meticulous evaluation of all ICH-prescribed parameters, yields a trustworthy method. This self-validating system provides the assurance that the reported values for potency and purity are accurate and reliable throughout the lifecycle of the drug product.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). National Institutes of Health. [Link]
-
Investigation of Degradation Mechanism of Rabeprazole with Solid State Pharmaceutical Excipients. (2015, August 10). ResearchGate. [Link]
-
Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques. (2009, May). PubMed. [Link]
-
UPLC vs HPLC: what is the difference? (n.d.). Alispharm. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). International Council for Harmonisation. [Link]
-
(PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (2013, January 1). ResearchGate. [Link]
-
Q1A(R2) Guideline. (2003, August). International Council for Harmonisation. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]
-
Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline. [Link]
-
Rabeprazole-impurities. (n.d.). Pharmaffiliates. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024, July 22). AMSbiopharma. [Link]
-
Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. (2015). RSC Publishing. [Link]
-
Rabeprazole Impurities. (n.d.). SynZeal. [Link]
-
ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. [Link]
-
HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). Food and Drug Administration. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2023, December). International Council for Harmonisation. [Link]
-
METHOD DEVELOPMENT AND VALIDATION AND FORCED DEGRADATION STUDY ON RABEPRAZOLE SODIUM USING RP- HPLC. (2013). Semantic Scholar. [Link]
-
Difference Between HPLC and UPLC. (2024, June 25). Aral Research. [Link]
-
A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003, February). European Medicines Agency. [Link]
-
A Review on Comparative study of HPLC and UPLC. (2017). Research Journal of Pharmacy and Technology. [Link]
-
A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. (2012). SciELO. [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC. (2024, May 5). World Journal of Pharmaceutical and Medical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. aralresearch.com [aralresearch.com]
- 9. Identification of degradation products in stressed tablets of Rabeprazole sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. rjptonline.org [rjptonline.org]
- 12. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. scribd.com [scribd.com]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Rabeprazole Sulfone N-oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth technical comparison of the accuracy and precision of analytical methods for the quantification of Rabeprazole sulfone N-oxide, a potential impurity in the proton pump inhibitor Rabeprazole. By synthesizing data from peer-reviewed studies and adhering to international regulatory standards, this document serves as a practical resource for analytical chemists and formulation scientists.
The Significance of Impurity Profiling in Rabeprazole
Rabeprazole, a substituted benzimidazole, is effective in treating acid-related gastrointestinal disorders by inhibiting the H+/K+ ATPase enzyme system.[1] However, its chemical structure is susceptible to degradation under various stress conditions, including oxidation, leading to the formation of impurities.[2] Rabeprazole sulfone N-oxide is one such process-related impurity and degradation product that requires careful monitoring.[3][4] The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities present at levels of 0.10% or greater.[3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as the predominant analytical technique for the separation and quantification of Rabeprazole and its related substances due to its high resolution, sensitivity, and robustness.[5][6]
Comparative Analysis of Method Performance
The following tables summarize the accuracy and precision data from various validated HPLC methods for the analysis of Rabeprazole impurities. While specific data for Rabeprazole sulfone N-oxide is often part of a broader impurity profile analysis, the presented data for a mixture of impurities, including the N-oxide, provides a strong indication of method performance.
Table 1: Accuracy of HPLC Methods for Rabeprazole Impurity Quantification
| Method Reference | Analyte(s) | Concentration Level | Mean % Recovery | Acceptance Criteria |
| Method A[7] | Rabeprazole | 80%, 100%, 120% | 98.0 - 102.0% | 98.0 - 102.0% |
| Method B[8] | Rabeprazole | 50%, 100%, 150% | 99.56% | 98.0 - 102.0% |
| Method C[6] | Rabeprazole Impurities | LOQ, 50%, 100%, 150% | 92.0 - 109.1% | Not Specified |
Table 2: Precision of HPLC Methods for Rabeprazole Impurity Quantification
| Method Reference | Analyte(s) | Precision Type | % Relative Standard Deviation (%RSD) | Acceptance Criteria |
| Method A[9] | Rabeprazole | System Precision | 0.21% | ≤ 2.0% |
| Method A[9] | Rabeprazole | Method Precision | 0.27% | ≤ 2.0% |
| Method B[8] | Rabeprazole | Repeatability | 0.86% | ≤ 2.0% |
| Method B[8] | Rabeprazole | Intermediate Precision | 0.44% | ≤ 2.0% |
| Method C[10] | API in Final Product | Intermediate Precision | < 1.5% | ≤ 2.0% |
The data consistently demonstrates that well-developed HPLC methods achieve high levels of accuracy and precision, with %RSD values typically well below the commonly accepted limit of 2.0% for pharmaceutical analysis.[10]
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust and reliable HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.
-
Column Chemistry : A C18 column is frequently chosen for the analysis of Rabeprazole and its impurities due to its hydrophobic stationary phase, which provides good retention and separation of the moderately polar drug and its related substances.[4]
-
Mobile Phase Composition : A combination of a phosphate buffer and an organic modifier like acetonitrile or methanol is commonly employed.[7] The buffer controls the pH of the mobile phase, which is critical for maintaining the ionization state of Rabeprazole and its impurities, thereby ensuring consistent retention times and peak shapes.
-
Gradient Elution : A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve a complex mixture of impurities with varying polarities within a reasonable analysis time.[4]
-
UV Detection : Detection is typically performed at a wavelength where both Rabeprazole and its impurities exhibit significant absorbance, often around 282 nm or 285 nm, to ensure sensitive detection of all components.[1][4]
A Self-Validating System: Experimental Protocol for a Stability-Indicating HPLC Method
The following protocol is a representative example of a validated stability-indicating HPLC method for the analysis of Rabeprazole and its impurities, including Rabeprazole sulfone N-oxide. This protocol is designed to be a self-validating system, where system suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.
Materials and Reagents
-
Rabeprazole Sodium Reference Standard
-
Rabeprazole Sulfone N-oxide Reference Standard
-
Potassium Dihydrogen Phosphate (KH2PO4), Analytical Grade
-
Acetonitrile, HPLC Grade
-
Methanol, HPLC Grade
-
Water, HPLC Grade
-
Triethylamine, for pH adjustment
-
Orthophosphoric Acid or Sodium Hydroxide, for pH adjustment
Chromatographic Conditions
-
Instrument : High-Performance Liquid Chromatograph with a UV-Vis Detector
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A : 0.02 M KH2PO4 buffer, pH adjusted to 7.0 with Triethylamine
-
Mobile Phase B : Acetonitrile
-
Gradient Program :
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: 40% A, 60% B
-
30.1-35 min: Re-equilibration to 90% A, 10% B
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection Wavelength : 285 nm
-
Injection Volume : 20 µL
Preparation of Solutions
-
Diluent : Mobile Phase A and Methanol in a 1:1 ratio.
-
Standard Stock Solution : Accurately weigh and dissolve an appropriate amount of Rabeprazole Sodium and Rabeprazole Sulfone N-oxide reference standards in the diluent to obtain a known concentration.
-
Sample Solution : Accurately weigh and dissolve the sample (e.g., tablet powder) in the diluent to achieve a target concentration of Rabeprazole.
-
System Suitability Solution : A solution containing Rabeprazole and its known impurities, including Rabeprazole sulfone N-oxide, at a concentration that allows for the evaluation of resolution and other system suitability parameters.
System Suitability Testing
Before sample analysis, inject the system suitability solution and verify the following parameters:
-
Resolution : The resolution between Rabeprazole and the nearest eluting impurity peak should be not less than 1.5.
-
Tailing Factor : The tailing factor for the Rabeprazole peak should not be more than 2.0.
-
Theoretical Plates : The number of theoretical plates for the Rabeprazole peak should be not less than 2000.
Analysis Procedure
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5).
-
Inject the sample solution.
-
Calculate the amount of Rabeprazole sulfone N-oxide in the sample by comparing its peak area to that of the corresponding reference standard.
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of Rabeprazole sulfone N-oxide.
Caption: Experimental workflow for the HPLC analysis of Rabeprazole sulfone N-oxide.
Alternative Analytical Methods
While HPLC is the most widely adopted technique, other methods have been explored for the analysis of Rabeprazole and its impurities.
-
Ultra-Performance Liquid Chromatography (UPLC) : UPLC utilizes smaller particle size columns (sub-2 µm) and higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides a higher degree of specificity and is particularly useful for the identification and characterization of unknown impurities.[5]
The choice of analytical method will depend on the specific requirements of the analysis, such as the need for high throughput, enhanced sensitivity, or structural elucidation of impurities.
Conclusion
The accurate and precise quantification of Rabeprazole sulfone N-oxide is crucial for ensuring the quality and safety of Rabeprazole drug products. Validated RP-HPLC methods have consistently demonstrated their suitability for this purpose, providing reliable results that meet stringent regulatory requirements. By understanding the principles behind method development and adhering to a systematic analytical workflow, researchers and scientists can confidently assess the impurity profile of Rabeprazole and contribute to the development of safe and effective medicines.
References
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Rabeprazole Impurities: HPLC vs. UPLC. BenchChem.
- Nageswara Rao, T. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research, 10(5), 241-251.
- Anonymous. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD.
- AMSbiopharma. (2025).
- ResearchGate. (2025). Identification and characterization of potential impurities of rabeprazole sodium | Request PDF.
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- Anonymous. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods.
- Indrayanto, G. (2022). Acceptance Criteria of the Accuracy and Precision of Various Instruments.
- ProPharma. (2024).
- Anonymous. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage.
- Seshadri, R. K., et al. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation.
- Anonymous. (2012). Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. JOCPR.
- BenchChem. (2025). Application Note: Quantification of Rabeprazole Sulfone in Pharmaceutical Samples. BenchChem.
- Reddy, G. M., et al. (2009). Synthesis and characterization of metabolites and potential impurities in anti ulcerative drug, rabeprazole sodium.
- Khalil, M. T., et al. (2013). A Validated HPLC Method for the Determination of Rabeprazole in Bulk and Pharmaceutical Dosage form.
- Anonymous. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC. WJPMR.
- ResearchGate. (2025). Identification and synthesis of potential impurities of rabeprazole sodium.
- Google Patents. (n.d.).
- Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar.
Sources
- 1. jbpr.in [jbpr.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jocpr.com [jocpr.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. wjpmr.com [wjpmr.com]
- 9. japsonline.com [japsonline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Robustness Testing of the Analytical Method for Rabeprazole Sulfone N-oxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the integrity of an analytical method is paramount. A method's robustness—its ability to remain accurate and precise despite small, deliberate variations in operational parameters—is a critical attribute that ensures its reliability and transferability. This guide offers an in-depth comparison of two principal strategies for conducting robustness testing on a High-Performance Liquid Chromatography (HPLC) method for Rabeprazole sulfone N-oxide, a significant impurity of the proton pump inhibitor Rabeprazole.
Rabeprazole sulfone N-oxide, along with other related substances, must be meticulously monitored to guarantee the safety and efficacy of the final drug product.[1][2] A robust analytical method ensures that routine variations in laboratory conditions do not lead to erroneous results, thereby upholding product quality. This guide contrasts the traditional One-Factor-At-a-Time (OFAT) approach with the statistically powerful Design of Experiments (DoE) methodology, providing the scientific rationale and practical protocols necessary for implementation.
The Foundation: Understanding Robustness in Analytical Methods
According to the International Council for Harmonisation (ICH) guideline Q2(R1), robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4] This testing provides an indication of the method's reliability during normal usage.[3] For HPLC methods, these parameters typically include:
-
pH of the mobile phase buffer: Can significantly impact the ionization state of analytes, affecting retention time and peak shape.[5]
-
Mobile phase composition: Minor shifts in the organic-to-aqueous ratio can alter elution strength and selectivity.
-
Column temperature: Influences viscosity and chromatographic selectivity.
-
Flow rate: Affects retention times and peak widths.
-
Wavelength: Small deviations can impact detector response and sensitivity.
-
Different column batches/manufacturers: Assesses the method's performance across slight variations in stationary phase chemistry.
A Reference HPLC Method for Rabeprazole and Its Impurities
To contextualize the robustness testing protocols, we will consider a representative stability-indicating RP-HPLC method synthesized from published literature.[2][6][7]
Table 1: Reference HPLC Method Parameters
| Parameter | Condition |
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[2][6][7] |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer, pH adjusted[6][7] |
| Mobile Phase B | Acetonitrile/Water (90:10 v/v)[6][7] |
| Elution | Gradient[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Detection | UV at 280 nm[6][7] |
| Column Temp. | 30 °C |
Comparative Analysis of Robustness Testing Strategies
The choice of strategy for robustness testing carries significant implications for the efficiency, depth, and scientific rigor of the method validation process.
Strategy 1: The Traditional One-Factor-At-a-Time (OFAT) Approach
The OFAT methodology involves altering one parameter from its nominal value to its extreme (high and low) levels while keeping all other parameters constant.[8][9] This process is repeated sequentially for each parameter under investigation.
Causality and Rationale: The primary advantage of OFAT is its simplicity in design and execution. It provides a straightforward way to assess the impact of individual parameter variations. However, a significant drawback is its inability to detect interactions between factors.[8][9] For instance, the effect of a pH change might be more pronounced at a higher column temperature, an interaction that OFAT would miss.
Objective: To assess the impact of individual variations in HPLC parameters on the resolution between Rabeprazole and Rabeprazole sulfone N-oxide, and on system suitability parameters.
Procedure:
-
Baseline Performance: Prepare a standard solution containing Rabeprazole and Rabeprazole sulfone N-oxide. Perform an initial set of six injections using the nominal method parameters (as listed in Table 1) to establish baseline performance for retention times, resolution, and peak areas.
-
Vary Flow Rate:
-
Decrease the flow rate by 10% (to 0.9 mL/min) while keeping all other parameters at their nominal values. Inject the standard solution in triplicate.
-
Increase the flow rate by 10% (to 1.1 mL/min) and repeat.
-
-
Vary Column Temperature:
-
Return the flow rate to nominal. Decrease the column temperature by 5°C (to 25°C). Inject the standard solution in triplicate.
-
Increase the column temperature by 5°C (to 35°C) and repeat.
-
-
Vary Mobile Phase pH:
-
Return the temperature to nominal. Prepare the mobile phase buffer with the pH adjusted down by 0.2 units. Inject the standard solution in triplicate.
-
Prepare the mobile phase with the pH adjusted up by 0.2 units and repeat.
-
-
Continue for All Parameters: Repeat this process for all selected parameters (e.g., ±2% variation in organic modifier composition).
-
Data Analysis: For each condition, calculate the mean and relative standard deviation (RSD) for critical responses like resolution, tailing factor, and retention time. Compare these results against the baseline and pre-defined acceptance criteria.
Caption: One-Factor-At-a-Time (OFAT) experimental workflow.
Strategy 2: The Modern Design of Experiments (DoE) Approach
DoE is a multivariate approach where multiple method parameters are varied simultaneously over a series of planned experimental runs.[8][10] For robustness testing, a Plackett-Burman design is highly efficient.[10][11][12] It is a fractional factorial design that allows for the screening of N-1 factors in just N runs, focusing on the main effects of each parameter.[10]
Causality and Rationale: The DoE approach is significantly more efficient than OFAT, requiring fewer experimental runs to evaluate the same number of factors.[9] Its key scientific advantage is the ability to identify not only the main effects but also the interactions between factors, providing a much deeper understanding of the method's operational limits and creating a "design space" where the method is known to be reliable.[13] This aligns with the modern Quality by Design (QbD) paradigm favored by regulatory agencies.[14]
Objective: To efficiently screen multiple HPLC parameters to identify those that have a statistically significant effect on the method's performance and to check for potential interactions.
Procedure:
-
Factor Selection: Identify the critical method parameters (factors) to be investigated and define their high (+1) and low (-1) levels. For example:
-
A: Flow Rate (0.9, 1.1 mL/min)
-
B: Temperature (25, 35 °C)
-
C: pH (Nominal -0.2, Nominal +0.2)
-
D: % Acetonitrile (Nominal -2%, Nominal +2%)
-
-
Design Matrix: Generate a Plackett-Burman design matrix for the selected number of factors. Statistical software (e.g., JMP, Minitab) is typically used for this. The matrix dictates the specific combination of high and low settings for each experimental run.
-
Execution: Perform the experimental runs in a randomized order as specified by the design matrix. For each run, inject the standard solution and record the critical responses (e.g., resolution, retention time of Rabeprazole sulfone N-oxide).
-
Statistical Analysis: Use Analysis of Variance (ANOVA) to determine the statistical significance of each factor's effect on the responses.[11] Pareto charts are often used to visually distinguish the significant factors from the non-significant ones.
Caption: Design of Experiments (DoE) conceptual workflow.
Data Presentation: A Comparative Summary
The following table illustrates the superior efficiency of the DoE approach compared to OFAT for a hypothetical robustness study involving seven factors.
Table 2: Comparison of Experimental Workload
| Feature | One-Factor-At-a-Time (OFAT) | Design of Experiments (DoE) |
| Experimental Approach | Varies one factor while keeping others constant.[9] | Systematically varies multiple factors simultaneously.[9] |
| Number of Factors | 7 | 7 |
| Experimental Runs | 15 (1 nominal + 2 for each of 7 factors) | 8 to 12 (using a Plackett-Burman design) |
| Data Quality | Provides information on main effects only. | Reveals main effects and interactions between factors.[9] |
| Predictive Power | Limited predictive capability. | Allows for modeling and prediction within the design space. |
| Regulatory View | Historically accepted but seen as less rigorous.[9] | Increasingly preferred, aligns with QbD principles.[9] |
Table 3: Hypothetical Robustness Data Summary
This table shows potential outcomes for a critical response—Resolution between Rabeprazole and its sulfone N-oxide impurity. Acceptance criteria: Resolution ≥ 2.0.
| Parameter | Variation | Resolution (OFAT) | Comments (OFAT) | Resolution (DoE Run Example) |
| Nominal | - | 2.8 | Baseline | - |
| Flow Rate | +10% | 2.6 | Pass | Run 1 (High Flow, Low Temp, etc.): 2.3 |
| Flow Rate | -10% | 2.9 | Pass | Run 2 (Low Flow, High Temp, etc.): 2.7 |
| Temperature | +5°C | 2.5 | Pass | Run 3 (High Flow, High Temp, etc.): 2.1 |
| Temperature | -5°C | 3.0 | Pass | ... |
| Mobile Phase pH | +0.2 | 1.8 | Fail | DoE analysis would identify pH as a |
| Mobile Phase pH | -0.2 | 3.1 | Pass | statistically significant factor. |
Conclusion and Expert Recommendation
Validating the robustness of an analytical method for impurities like Rabeprazole sulfone N-oxide is a non-negotiable step in pharmaceutical development. While the OFAT approach is simple to execute, its scientific limitations are significant. It is time-consuming and fails to provide a comprehensive understanding of how method parameters interact.
The Design of Experiments (DoE) methodology, particularly using a screening design like Plackett-Burman, represents a scientifically superior and more efficient strategy.[8][9] It provides a deeper understanding of the method's capabilities, identifies critical parameters that require stringent control, and establishes a robust operational design space. By embracing DoE, scientists can develop more reliable, transferable, and resilient analytical methods, ultimately ensuring higher data quality and facilitating smoother regulatory approval. For developing and validating new analytical methods, the DoE approach is the recommended best practice.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. National Institutes of Health (NIH). Available at: [Link]
-
A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research. Available at: [Link]
-
Method Validation and Robustness. LCGC International. Available at: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]
-
How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. American Pharmaceutical Review. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]
-
Assessment of Liquid Chromatographic Method Robustness by Use of Plackett-Burman Design. ResearchGate. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Application of Plackett–Burman Design for Spectrochemical Determination of the Last-Resort Antibiotic, Tigecycline, in Pure Form and in Pharmaceuticals: Investigation of Thermodynamics and Kinetics. MDPI. Available at: [Link]
-
(PDF) Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. ResearchGate. Available at: [Link]
-
Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. National Institutes of Health (NIH). Available at: [Link]
-
An overview of experimental designs in HPLC method development and validation. Molnar-Institute. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. SciSpace. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of Plackett–Burman Design for Spectrochemical Determination of the Last-Resort Antibiotic, Tigecycline, in Pure Form and in Pharmaceuticals: Investigation of Thermodynamics and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Limit of Detection and Quantification of Rabeprazole Sulfone N-oxide: HPLC vs. UPLC-MS/MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. Rabeprazole, a widely used proton pump inhibitor, can degrade or contain process-related impurities, one of which is Rabeprazole sulfone N-oxide. This guide provides an in-depth technical comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this specific impurity.
The narrative that follows is grounded in established analytical principles and supported by experimental data from peer-reviewed studies and regulatory guidelines. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Imperative of Impurity Profiling
The presence of impurities in an active pharmaceutical ingredient (API) can have a significant impact on its quality and safety.[1] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities to control their levels within acceptable limits. Rabeprazole sulfone N-oxide is a potential impurity that can arise during the synthesis or degradation of Rabeprazole.[1] Its robust detection at trace levels is a critical aspect of quality control.
Understanding Limit of Detection (LOD) and Limit of Quantification (LOQ)
Before delving into the comparative analysis, it is essential to define our key analytical parameters as per the ICH Q2(R1) guidelines.[2]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined by assessing the signal-to-noise ratio, typically at 3:1.[3]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1.[3]
These parameters are not merely statistical figures; they represent the performance boundaries of an analytical method and are crucial for validating its suitability for its intended purpose, such as impurity testing.
Comparative Analysis: HPLC vs. UPLC-MS/MS
The choice of analytical technique for impurity profiling is often a balance between the required sensitivity, selectivity, speed, and the cost of analysis. Here, we compare the well-established HPLC with UV detection against the more advanced UPLC-MS/MS.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity using smaller particles, detection by mass-to-charge ratio. |
| Sensitivity | Moderate | High to very high.[4][5] |
| Selectivity | Good, but can be limited by co-eluting species with similar UV spectra. | Excellent, based on specific mass transitions of the analyte. |
| Speed | Relatively longer run times. | Significantly faster analysis times.[4] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| LOD/LOQ | Generally in the higher ng to µg range. | Capable of reaching pg to low ng levels.[3][6] |
Experimental Data: LOD and LOQ of Rabeprazole Impurities
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| Rabeprazole N-oxide | HPLC | 5.0 ng | Not Specified | [7] |
| Rabeprazole Sulfone | HPLC | 4.0 ng | Not Specified | [7] |
| Rabeprazole | UPLC-MS/MS | Not Specified | 0.25 ng/mL | [3] |
| 4-nitrolutidine-N-oxide | LC-MS | Not Specified | 1.8 ppm | [6] |
Note: The values from the patent are provided as "detectability," which is analogous to the LOD.
The data clearly illustrates the superior sensitivity of mass spectrometric detection over conventional UV detection for this class of compounds.
Experimental Protocols
To provide a practical framework, we outline detailed, step-by-step methodologies for the determination of LOD and LOQ for Rabeprazole sulfone N-oxide.
Protocol 1: HPLC Method for the Quantification of Rabeprazole Sulfone
This protocol is adapted from established methods for the analysis of Rabeprazole and its impurities.[8]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used. The exact composition should be optimized for the best separation of Rabeprazole and its impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.[7]
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Rabeprazole sulfone N-oxide reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to concentrations bracketing the expected LOD and LOQ.
-
Sample Solution: Prepare the sample containing Rabeprazole API by dissolving it in a suitable solvent to a known concentration.
3. LOD and LOQ Determination (Signal-to-Noise Method):
-
Inject the blank solution (solvent) multiple times to establish the baseline noise.
-
Inject the series of diluted standard solutions of Rabeprazole sulfone N-oxide.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ.
-
Confirm the LOQ by injecting the solution at this concentration multiple times (typically n=6) and ensuring that the precision (%RSD) is within acceptable limits (e.g., ≤ 10%).
Caption: HPLC Workflow for LOD and LOQ Determination.
Protocol 2: Conceptual UPLC-MS/MS Method for Enhanced Sensitivity
While a specific validated method for Rabeprazole sulfone N-oxide is not detailed in the public literature, a robust method can be developed based on existing UPLC-MS/MS methods for Rabeprazole and other proton pump inhibitors.[3]
1. Instrumentation and Chromatographic Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Positive ESI.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for Rabeprazole sulfone N-oxide would need to be determined by infusing a standard solution.
2. Standard and Sample Preparation:
-
Similar to the HPLC method, but with potentially lower concentrations for the working standard solutions due to the higher sensitivity of the instrument.
3. LOD and LOQ Determination:
-
The signal-to-noise approach is also applicable here. Given the higher sensitivity, the LOD and LOQ are expected to be significantly lower than with the HPLC-UV method. The determination steps would be analogous to the HPLC protocol, with the key difference being the use of mass spectrometric signals for the calculations.
Caption: UPLC-MS/MS Workflow for Enhanced Sensitivity.
Conclusion and Recommendations
For routine quality control where cost and simplicity are major considerations, a validated HPLC-UV method can be suitable for the determination of Rabeprazole sulfone N-oxide, provided its sensitivity is sufficient to meet the required reporting thresholds for impurities.
However, for research and development, in-depth impurity profiling, and the analysis of potentially genotoxic impurities where very low detection limits are necessary, UPLC-MS/MS is the superior technique. Its enhanced sensitivity, selectivity, and speed allow for more comprehensive and reliable data, which is crucial for ensuring the highest standards of drug safety and for meeting stringent regulatory expectations.
The choice of the analytical method should always be guided by the specific requirements of the analysis, including the regulatory context, the nature of the sample, and the desired level of sensitivity.
References
-
Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 723–742. [Link]
- CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents. (n.d.).
-
Yenugu, V. M. R., Ambavaram, V. B. R., Moniruzzaman, M., & Madhavi, G. (2018). A simple, sensitive and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations. Journal of Separation Science, 41(19), 3695–3703. [Link]
-
Chawla, G., & Ranjan, C. (2016). Principle, Instrumentation, and Applications of UPLC: A Novel Technique of Liquid Chromatography. Open Chemistry Journal, 3, 1-16. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Reddy, G. M., Khagga, M., Bhaskar, B. V., & Reddy, P. P. (2009). Identification and synthesis of potential impurities of rabeprazole sodium. Journal of the Serbian Chemical Society, 74(10), 1103-1112. [Link]
-
Shah, S., & Singh, V. (2019). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Research Journal of Pharmacy and Technology, 12(8), 4021-4026. [Link]
-
Synthesis of degradants and impurities of rabeprazole - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
Shinde, D. B., et al. (2014). Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-8. [Link]
-
Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved January 21, 2026, from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved January 21, 2026, from [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
-
Ganta, M. R., et al. (2009). Identification and characterization of potential impurities of rabeprazole sodium. Journal of the Serbian Chemical Society, 74(10), 1103-1112. [Link]
-
Nagavi, J. B., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. International Journal of Pharma Research and Health Sciences, 6(4), 2696-2704. [Link]
-
Kumar, P., et al. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 234-241. [Link]
-
Singh, B. K., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(5), 425-442. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Rebeprazole Sulfone N-Oxide in a Laboratory Setting
As a Senior Application Scientist, my primary objective extends beyond product application to ensuring that every stage of the research lifecycle, including post-experimental cleanup, is conducted with the highest standards of safety and regulatory compliance. This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the proper disposal of Rebeprazole sulfone N-oxide. The protocols outlined below are designed to protect laboratory personnel, ensure environmental integrity, and maintain strict adherence to federal regulations.
Core Principles: Hazard Assessment and Risk Mitigation
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is critical. Rebeprazole sulfone N-oxide, a potential impurity and metabolite of Rabeprazole, is intended for research use only and must be handled with appropriate caution.[1][2] The causality here is simple: accurate risk assessment directly informs the necessary safety precautions and disposal pathways.
The primary documented hazard is acute oral toxicity, meaning it is harmful if swallowed.[3][4][5] While not always classified as a hazardous chemical under OSHA's Hazard Communication Standard, it is prudent to manage it as a potent pharmaceutical compound.[5] Upon combustion, it can release toxic oxides of carbon, nitrogen, and sulfur.[6][7]
Table 1: Hazard Profile of Rebeprazole Sulfone N-Oxide
| Hazard Classification | GHS Information | Description & Precautionary Action |
| Acute Oral Toxicity | H302: Harmful if swallowed[4] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[3] |
| General Irritant | GHS07[3][4] | Avoid contact with skin and eyes. Avoid formation and inhalation of dust.[8] |
| Environmental Hazard | Not Fully Characterized | Discharge into the environment must be avoided. Do not let the chemical enter drains or sewer systems.[3][8] |
Effective risk mitigation is achieved through the consistent use of appropriate Personal Protective Equipment (PPE). The selection of PPE is not arbitrary; it is a direct response to the identified hazards of dust inhalation and skin/eye contact.
Table 2: Required Personal Protective Equipment (PPE) for Handling Rebeprazole Sulfone N-Oxide Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | To prevent direct skin contact with the compound.[5][8] |
| Eye Protection | Chemical safety goggles or glasses | To protect eyes from potential dust particles or splashes.[5] |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a risk of generating dust, to prevent inhalation.[5][8] |
Waste Characterization and Segregation: A Regulatory Imperative
All materials contaminated with Rebeprazole sulfone N-oxide must be treated as hazardous chemical waste. This classification is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[9][10]
The cornerstone of compliant laboratory waste management is rigorous segregation.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions, while cross-contaminating non-hazardous waste with a chemical like Rebeprazole sulfone N-oxide unnecessarily increases disposal costs and regulatory burdens. The following workflow provides a logical pathway for proper segregation at the point of generation.
Caption: Waste Segregation Workflow for Rebeprazole Sulfone N-Oxide.
Step-by-Step Disposal Protocol
This protocol ensures that Rebeprazole sulfone N-oxide waste is handled, stored, and disposed of in a manner that is both safe and compliant.
Step 1: Container Selection and Preparation
The integrity of the disposal process begins with the container.
-
Compatibility: Select a container made of material compatible with the waste. For solid Rebeprazole sulfone N-oxide, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container is compatible with the solvent. Never use metal containers for corrosive waste.[11]
-
Condition: The container must be in good condition, free from damage or leaks, with a secure, leak-proof closure.[9][12]
-
Preparation: If reusing a container, ensure all previous labels are completely defaced or removed.[13] The container must be triple-rinsed with a suitable solvent and air-dried before use for waste collection.[13]
Step 2: Accurate Waste Labeling
Proper labeling is a non-negotiable regulatory requirement.[14] From the moment the first drop of waste enters the container, it must be labeled.
-
Mandatory Fields: The label must include the words "HAZARDOUS WASTE".[11][15]
-
Contents Declaration: List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentage. For this specific waste, clearly state "Rebeprazole sulfone N-oxide".
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").[15]
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab for collecting waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][15]
-
Container Management: Keep waste containers tightly closed at all times, except when adding waste.[11][12]
-
Volume Limits: Do not exceed the SAA volume limits, which are typically a maximum of 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste.[10][12] Once this limit is reached, the waste must be removed by your institution's Environmental Health and Safety (EHS) department within 3 days.[10]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe temporary storage of waste; final disposal is a specialized, regulated process.
-
Contact EHS: Do not dispose of this chemical down the drain or in the regular trash.[8] The only acceptable method is to arrange for pickup by your institution's EHS department or a licensed hazardous material disposal company.[5]
-
Documentation: Maintain meticulous records of the waste you generate and dispose of. This documentation is critical for regulatory compliance and institutional oversight.[14]
-
Disposal Method: The ultimate disposal will likely be high-temperature incineration at a permitted facility, which is the standard and most effective method for destroying cytotoxic or potent pharmaceutical compounds.[5][16]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.[8]
-
Don PPE: Before addressing the spill, don the full PPE detailed in Table 2, including respiratory protection.
-
Containment: Prevent further spillage if it is safe to do so.[8] Ensure the material does not enter any drains.[8]
-
Cleanup (Solid Spill):
-
Gently cover the spill with a non-combustible absorbent material like vermiculite or sand to avoid generating dust.
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a suitable container.[5] Avoid dry sweeping that creates dust.
-
Use spark-proof tools if a solvent is present.[8]
-
-
Final Steps:
-
Place the collected material and any contaminated cleanup supplies (e.g., pads, gloves) into a new, properly labeled hazardous waste container.
-
Decontaminate the spill area according to your lab's standard procedures.
-
Report the spill to your laboratory supervisor and EHS department.
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure the integrity of our shared environment, and uphold the rigorous standards of our scientific community.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. (n.d.). IONOS.
- Laboratory Waste Management Guidelines. (n.d.). Princeton University.
- Chemical Safety Data Sheet MSDS / SDS - Rebeprazole sulfone N-oxide. (2025). ChemicalBook.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Clinical Lab Manager.
- Rabeprazole sulfone - Safety D
- Rabeprazole sulfone N-oxide. (n.d.).
- Rabeprazole Sulfone N-Oxide | CAS 924663-37-6. (n.d.). Santa Cruz Biotechnology.
- Rabeprazole Sulfone N-Oxide. (n.d.). LGC Standards.
- MATERIAL SAFETY DATA SHEETS RABEPRAZOLE N-ALKYL SULFONE. (n.d.).
- SAFETY DATA SHEET - Rabeprazole sodium salt. (2021). Fisher Scientific.
- Proper Disposal of Rabeprazole Sulfone in a Labor
- Safeguarding Health and the Environment: Proper Disposal of N-Oxide Abiraterone Sulf
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
- Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
Sources
- 1. scbt.com [scbt.com]
- 2. Rabeprazole Sulfone N-Oxide | LGC Standards [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. danielshealth.com [danielshealth.com]
- 10. odu.edu [odu.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. benchchem.com [benchchem.com]
Comprehensive Safety & Handling Guide: Personal Protective Equipment for Rebeprazole Sulfone N-Oxide
This guide provides an in-depth operational plan for the safe handling of Rebeprazole sulfone N-oxide (CAS 924663-37-6), a key impurity and metabolite of Rabeprazole. As a potent pharmaceutical compound, its handling demands a rigorous, safety-first approach grounded in a thorough understanding of its potential hazards and the hierarchy of risk control. This document is intended for researchers, chemists, and drug development professionals.
Hazard Identification and Risk Assessment: Beyond the Label
Rebeprazole sulfone N-oxide is classified as harmful if swallowed[1]. While a specific Occupational Exposure Limit (OEL) has not been established, its structural relationship to Rabeprazole—which is known to cause skin, eye, and respiratory irritation—necessitates handling it as a potent compound[2][3]. The primary routes of exposure in a laboratory setting are inhalation of airborne dust, dermal contact, and accidental ingestion.
Before any handling procedure, a formal risk assessment is mandatory. This is not a mere box-ticking exercise; it is a dynamic evaluation of the specific procedures you will undertake. Consider the quantity of material, the physical form (solid vs. solution), the potential for aerosolization (e.g., during weighing, sonicating, or vortexing), and the duration of the task. Your risk assessment directly informs the level of control measures required.
The Hierarchy of Controls: Engineering Safeguards as the First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness depends entirely on proper selection and use, and it only protects the individual wearer. The primary goal is always to minimize exposure at the source through robust engineering controls.
-
Primary Containment: For all procedures involving the handling of solid Rebeprazole sulfone N-oxide, a certified chemical fume hood or a powder containment hood is required. For tasks with a high risk of aerosolization or when handling larger quantities, a glovebox or containment isolator provides a superior level of protection by creating a physical barrier between the operator and the compound[4][5].
-
Ventilation: Ensure the laboratory has adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas. This prevents the escape of contaminants into other parts of the facility.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be tailored to the specific task and its associated risks identified in your assessment.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all work in the laboratory where the chemical is present.
-
Elevated Risk: When there is a risk of splashes, such as when transferring solutions or handling larger volumes, a full-face shield worn over safety glasses is required. A face shield provides broader protection against splashes that could otherwise circumvent safety glasses[6].
Hand Protection
-
The Principle of Double Gloving: For handling potent compounds, double gloving is the standard protocol[7]. This practice mitigates the risk of exposure from a single glove failure and allows for a safe method of decontamination where the outer glove can be removed and disposed of immediately after a task or suspected contamination.
-
Glove Material: Use powder-free nitrile gloves. Nitrile provides good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or punctures before and during use. Change the outer pair of gloves frequently, and always before touching "clean" surfaces like computer keyboards, door handles, or your notebook.
Body Protection
-
Laboratory Coat: A clean, buttoned lab coat is the minimum requirement. For enhanced protection against dust and splashes, consider coats with knit cuffs.
-
Disposable Gowns/Coveralls: For procedures with a high risk of contamination, such as cleaning up spills or handling significant quantities of powder, disposable coveralls (e.g., Tyvek) are recommended[7]. These should be worn over regular lab attire and disposed of as contaminated waste after the procedure.
Respiratory Protection
Respiratory protection is typically not required if the compound is handled exclusively within effective engineering controls like a fume hood or isolator. However, it becomes necessary in specific scenarios:
-
Emergency Situations: In the event of a large spill outside of a containment device.
-
Maintenance or Failure of Controls: When cleaning or servicing contaminated equipment where aerosol generation is possible.
-
Risk Assessment Outcome: If the initial risk assessment determines that engineering controls alone are insufficient to control exposure.
If a respirator is required, a Powered Air-Purifying Respirator (PAPR) offers a higher protection factor than disposable N95 masks and is often preferred for potent compounds[7][8]. All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
Table 1: PPE Selection Guide by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (If Required) |
| Weighing Solid Compound | Safety glasses with side shields | Double nitrile gloves | Lab coat | Not required inside a fume hood/isolator |
| Preparing Stock Solutions | Safety glasses; face shield if splash risk exists | Double nitrile gloves | Lab coat | Not required inside a fume hood |
| Transferring Solutions (small volume) | Safety glasses with side shields | Double nitrile gloves | Lab coat | Not required |
| Large-Scale Operations or Spill Cleanup | Face shield over safety glasses | Double nitrile gloves | Disposable coveralls over lab attire | PAPR or fit-tested respirator |
Step-by-Step Handling & Operational Plan
This workflow is designed to minimize exposure at every step.
Caption: A typical workflow for safely handling potent compounds.
Decontamination, Spill, and Disposal Plan
Decontamination
-
All surfaces and equipment (spatulas, stir bars, etc.) that come into contact with Rebeprazole sulfone N-oxide must be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol or isopropanol) followed by a detergent solution and a final water rinse. All cleaning materials must be disposed of as hazardous waste.
Spill Response
-
Minor Spill (inside fume hood):
-
Ensure PPE is intact.
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Gently wipe the area from the outside in, placing all contaminated materials into a designated hazardous waste bag.
-
Decontaminate the area as described above.
-
-
Major Spill (outside fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If safe to do so, restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
All materials contaminated with Rebeprazole sulfone N-oxide are considered hazardous chemical waste. This includes:
-
Expired or unused compound
-
Contaminated PPE (gloves, disposable gowns)
-
Weigh boats, pipette tips, and other disposables
-
Cleaning materials (wipes, absorbents)
Waste must be collected in clearly labeled, sealed containers. Never dispose of this waste in the regular trash or down the drain, as this can contaminate groundwater and harm the environment[9][10][11]. Follow your institution's specific procedures for chemical waste pickup, which are governed by regulations from bodies like the Environmental Protection Agency (EPA)[10][12].
Caption: The regulated pathway for hazardous pharmaceutical waste.
By integrating these engineering controls, rigorous PPE protocols, and detailed operational plans, researchers can handle Rebeprazole sulfone N-oxide with confidence, ensuring both personal safety and the integrity of their research.
References
-
Wayne State University. (n.d.). Pharmaceutical Waste - Office of Environmental Health and Safety. Retrieved from [Link]
-
Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
Environmental Marketing Services. (n.d.). Pharmaceutical Waste Disposal. Retrieved from [Link]
-
VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. Retrieved from [Link]
-
Medasend. (2024). What Are the Disposal Methods for Pharmaceuticals?. Retrieved from [Link]
-
Lupin Limited. (2016). Rabeprazole Sodium Delayed-Release Tablet - Safety Data Sheet. Retrieved from [Link]
-
ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Rabeprazole Sodium. Retrieved from [Link]
-
University of Delaware. (n.d.). Pharmaceutical Waste - Environmental Health & Safety. Retrieved from [Link]
-
ChargePoint Technology. (2019). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rabeprazole sulfone N-oxide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Rabeprazole sulfone N-oxide | C18H21N3O5S | CID 16095901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. ilcdover.com [ilcdover.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 9. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 10. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 11. What Are the Disposal Methods for Pharmaceuticals? [gicmd.com]
- 12. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
